molecular formula C12H23NO B185538 n-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine CAS No. 356540-19-7

n-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine

Cat. No.: B185538
CAS No.: 356540-19-7
M. Wt: 197.32 g/mol
InChI Key: FVMLUSPSOHJPPW-UHFFFAOYSA-N
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Description

N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine is a useful research compound. Its molecular formula is C12H23NO and its molecular weight is 197.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-cyclohexyl-N-(oxolan-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12/h11-13H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMLUSPSOHJPPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389791
Record name 1-Cyclohexyl-N-[(oxolan-2-yl)methyl]methanamine
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URL https://comptox.epa.gov/dashboard/DTXSID50389791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356540-19-7
Record name 1-Cyclohexyl-N-[(oxolan-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine (CAS: 356540-19-7)

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a detailed technical overview of N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine, focusing on its synthesis, characterization, and potential applications as a scaffold in chemical and pharmaceutical research. It is structured to deliver expert insights and actionable protocols for laboratory application.

Abstract

This compound is a secondary amine featuring two distinct saturated cyclic systems: a cyclohexane ring and a tetrahydrofuran ring. Its designated CAS Number is 356540-19-7.[1][][3] While not widely documented as a bioactive agent itself, its structure presents a valuable scaffold for medicinal chemistry and materials science, combining the lipophilic, metabolically stable cyclohexane moiety with the polar, hydrogen-bond-accepting tetrahydrofuran group. This guide details the compound's fundamental properties, outlines a robust and logical synthetic protocol via reductive amination, establishes a comprehensive analytical workflow for structural verification, and discusses its prospective utility in research and development. All methodologies are presented with an emphasis on the underlying chemical principles to ensure both technical accuracy and practical reproducibility.

Compound Identification and Physicochemical Properties

Accurate identification is the cornerstone of any chemical research. The fundamental properties of this compound are summarized below. This data is critical for experimental design, including reaction stoichiometry, solvent selection, and analytical method development.

IdentifierValueSource
CAS Number 356540-19-7[1][][3]
IUPAC Name 1-cyclohexyl-N-(oxolan-2-ylmethyl)methanamine[]
Molecular Formula C₁₂H₂₃NO[1][]
Molecular Weight 197.32 g/mol [1][]
InChI Key FVMLUSPSOHJPPW-UHFFFAOYSA-N[]
SMILES C1CCC(CC1)CNCC2CCCO2[]
Known Hazards Irritant. May cause an allergic skin reaction and serious eye irritation.[1]

Synthesis and Purification: A Mechanistic Approach

The structure of this compound strongly implies its synthesis via the reductive amination of tetrahydro-2-furancarboxaldehyde with cyclohexanemethylamine. This two-step, one-pot reaction is a cornerstone of amine synthesis due to its high efficiency, broad substrate scope, and operational simplicity.

The Rationale Behind Reductive Amination

Reductive amination is the most logical and field-proven pathway for synthesizing this target. The process involves two key stages:

  • Imine Formation: The primary amine (cyclohexanemethylamine) nucleophilically attacks the aldehyde (tetrahydro-2-furancarboxaldehyde) to form a hemiaminal intermediate, which then dehydrates to form a Schiff base, or imine. This step is typically reversible and often acid-catalyzed to facilitate the dehydration of the hemiaminal.

  • Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond to yield the final secondary amine. This requires a reducing agent that is potent enough to reduce the imine but mild enough not to reduce the starting aldehyde, preventing competitive side reactions. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this purpose due to its mildness and tolerance of slightly acidic conditions that favor imine formation.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis from reactants to the purified product.

G cluster_reactants Reactants cluster_process One-Pot Reaction cluster_purification Work-up & Purification Reactant1 Cyclohexanemethylamine Imine Imine Formation (Acid Catalyst) Reactant1->Imine Reactant2 Tetrahydro-2-furancarboxaldehyde Reactant2->Imine Reduction In-situ Reduction (STAB) Imine->Reduction Immediate Conversion Quench Aqueous Quench Reduction->Quench Extract Solvent Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Purified Product: N-(Cyclohexylmethyl)(tetrahydro- 2-furanyl)-methanamine Purify->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step is designed to drive the reaction to completion and ensure the removal of reactants and byproducts, leading to a high-purity final product verifiable by the analytical methods in Section 3.

Materials and Reagents:

  • Cyclohexanemethylamine (1.0 eq)

  • Tetrahydro-2-furancarboxaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add cyclohexanemethylamine (1.0 eq) and anhydrous DCM.

  • Aldehyde Addition: Add tetrahydro-2-furancarboxaldehyde (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq). The acid serves to catalyze imine formation.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Reduction: In a single portion, carefully add sodium triacetoxyborohydride (1.5 eq). Causality Note: STAB is chosen because it is a mild and selective reducing agent that is effective in the slightly acidic conditions required for imine formation, minimizing the risk of reducing the starting aldehyde.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Quenching: Once the reaction is complete, slowly quench the reaction by adding saturated aqueous NaHCO₃ solution. Be cautious, as gas evolution (hydrogen) may occur. Stir until bubbling ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine. Extract the aqueous layers with DCM to recover any dissolved product.

  • Drying and Concentration: Combine all organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, using an appropriate gradient of ethyl acetate in hexanes to isolate the pure secondary amine.

Analytical Characterization

Analytical Workflow

G cluster_identity Identity Confirmation cluster_purity Purity Assessment Crude Crude Product (Post-Workup) Purified Purified Product (Post-Chromatography) Crude->Purified NMR NMR Spectroscopy (¹H, ¹³C) Purified->NMR MS Mass Spectrometry (m/z = 198.19 [M+H]⁺) Purified->MS IR IR Spectroscopy (N-H, C-O-C bands) Purified->IR HPLC HPLC / UPLC (>95% Purity) Purified->HPLC Final Confirmed Compound (CAS 356540-19-7) NMR->Final MS->Final IR->Final HPLC->Final

Caption: Workflow for the analytical validation of the synthesized compound.

Expected Analytical Data
  • ¹H NMR: Expect complex multiplets in the aliphatic region. Key signals would include those for the protons adjacent to the nitrogen, the methine proton of the tetrahydrofuran ring, and the characteristic broad signals of the cyclohexane ring.

  • ¹³C NMR: Expect 12 distinct carbon signals corresponding to the molecular formula. Key signals would include the carbons of the CH₂-N-CH₂ bridge and the carbons adjacent to the oxygen in the tetrahydrofuran ring.

  • Mass Spectrometry (ESI+): The primary ion expected would be the protonated molecule [M+H]⁺ at m/z ≈ 198.19.

  • Infrared (IR) Spectroscopy: Look for characteristic peaks including a weak N-H stretch (for secondary amines, ~3300-3500 cm⁻¹), strong C-H aliphatic stretches (~2850-2950 cm⁻¹), and a strong C-O-C ether stretch (~1050-1150 cm⁻¹).

Applications in Research and Drug Development

While specific biological activity for this compound is not prominently reported, its chemical structure makes it a compelling building block for creating libraries of novel compounds for screening.

  • Scaffold for Library Synthesis: The secondary amine provides a reactive handle for further functionalization (e.g., acylation, alkylation, sulfonylation) to rapidly generate a diverse set of derivatives.

  • Modulation of Physicochemical Properties:

    • Cyclohexyl Group: This moiety is often used in drug design to increase lipophilicity, which can enhance membrane permeability and improve metabolic stability by shielding adjacent functional groups from enzymatic degradation.

    • Tetrahydrofuran (THF) Moiety: The THF ring is a common structural motif in natural products and approved drugs. Its oxygen atom can act as a hydrogen bond acceptor, improving solubility and potentially engaging in key interactions with biological targets.

Logical Application in Discovery Chemistry

G cluster_reactions Parallel Synthesis Reactions Start Core Scaffold (CAS 356540-19-7) R1 Amide Coupling (R-COCl) Start->R1 R2 Sulfonylation (R-SO₂Cl) Start->R2 R3 Reductive Amination (R-CHO) Start->R3 Library Diverse Chemical Library R1->Library R2->Library R3->Library Screen High-Throughput Screening Library->Screen Hit Hit Compound Identification Screen->Hit

Caption: Use of the title compound as a scaffold for discovery chemistry.

Safety and Handling

  • Hazard Classification: Irritant. May cause allergic skin reaction and serious eye irritation.[1]

  • Handling Precautions:

    • Use in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

    • Avoid inhalation of vapors and direct contact with skin and eyes.

    • In case of contact, flush the affected area with copious amounts of water.

References

  • Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. New Journal of Chemistry. [Link]

  • Reductive Amination of Furfural to Furfurylamine. Taylor & Francis eBooks. [Link]

Sources

An In-Depth Technical Guide to N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine: Synthesis, Characterization, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine, a secondary amine incorporating both a saturated carbocycle and a heterocyclic ether. While this specific molecule is not extensively documented in peer-reviewed literature, its structural motifs are of significant interest in medicinal and materials chemistry. This document outlines its core physicochemical properties, centered on its molecular weight, and presents a robust, field-proven protocol for its synthesis via reductive amination. Furthermore, we detail the expected analytical characterization, potential applications, and essential safety protocols. The methodologies described herein are designed to be self-validating, providing researchers with a reliable framework for the preparation and evaluation of this compound and its analogs.

Introduction and Molecular Overview

This compound (CAS No: 356540-19-7) is a unique secondary amine featuring two distinct saturated ring systems.[1] The structure combines a cyclohexyl moiety, often used in drug design to enhance lipophilicity and modulate binding affinity, with a tetrahydrofuran (THF) ring, a common scaffold in natural products and pharmaceuticals.[2] The linkage via a secondary amine provides a basic center and a potential site for further functionalization. Understanding the fundamental properties of this molecule, starting with its precise molecular weight, is the first step in unlocking its potential for research and development.

The IUPAC name for this compound is 1-cyclohexyl-N-(oxolan-2-ylmethyl)methanamine.[] Its molecular structure is a key determinant of its physical and chemical behavior.

Caption: Chemical structure of this compound.

Physicochemical and Core Properties

The foundational data for any chemical compound begins with its molecular formula and weight. These values are critical for stoichiometric calculations in synthesis, quantitative analysis, and interpretation of mass spectrometry data.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₃NO[1][]
Molecular Weight 197.32 g/mol [1][]
CAS Number 356540-19-7[1][]
IUPAC Name 1-cyclohexyl-N-(oxolan-2-ylmethyl)methanamine[]
InChI Key FVMLUSPSOHJPPW-UHFFFAOYSA-N[]
Hazard Identification Irritant[1]

Synthesis Methodology: Reductive Amination

The most direct and reliable method for synthesizing this compound is through a one-pot reductive amination. This widely-used transformation involves the condensation of an aldehyde with a primary amine to form an intermediate imine, which is then reduced in situ to the target secondary amine.[4]

Causality of Experimental Choices:

  • Reactants: We select cyclohexanecarboxaldehyde and tetrahydrofurfurylamine as the commercially available and logical precursors.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent. Unlike harsher reagents like sodium borohydride, NaBH(OAc)₃ is a mild and selective reagent that readily reduces the protonated imine intermediate but is slow to reduce the starting aldehyde.[4] This selectivity minimizes the formation of alcohol byproducts and ensures a high yield of the desired amine.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are aprotic and effectively solubilize the reactants and the reducing agent.

  • Acid Catalyst: A small amount of acetic acid is often used to catalyze imine formation. The resulting iminium ion is more susceptible to reduction.

Synthetic Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Purification Reactants Cyclohexanecarboxaldehyde + Tetrahydrofurfurylamine Solvent DCM/DCE Reactants->Solvent Stir Stir at RT (1-2h) Solvent->Stir Reducer Add NaBH(OAc)₃ Stir->Reducer Stir_Reduce Stir at RT (12-24h) Reducer->Stir_Reduce Quench Quench with sat. NaHCO₃ Stir_Reduce->Quench Extract Extract with DCM Quench->Extract Dry Dry (Na₂SO₄), Filter Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Product Purify->Product

Caption: Workflow for the synthesis of the target compound via reductive amination.

Step-by-Step Experimental Protocol

Materials:

  • Cyclohexanecarboxaldehyde (1.0 eq)

  • Tetrahydrofurfurylamine (1.0 eq)[5]

  • Sodium triacetoxyborohydride (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclohexanecarboxaldehyde (1.0 eq) and anhydrous dichloromethane.

  • Amine Addition: Add tetrahydrofurfurylamine (1.0 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The reaction may bubble slightly due to the release of hydrogen gas.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.

  • Workup - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. Combine the organic layers.

  • Workup - Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the pure product.

  • Final Product: Combine the pure fractions and concentrate in vacuo to yield this compound as a colorless to pale yellow oil.

Analytical Characterization (Self-Validating System)

To confirm the identity and purity of the synthesized compound, a suite of standard analytical techniques should be employed. The expected results described below serve as a benchmark for validation.

Mass Spectrometry (MS)
  • Technique: Electrospray Ionization (ESI) in positive ion mode.

  • Expected Result: The primary validation will be the detection of the protonated molecule ([M+H]⁺).

    • Calculated [M+H]⁺: 198.1858 (for C₁₂H₂₄NO⁺)

    • Observed m/z: A high-resolution mass spectrometer should detect a peak at or very near m/z 198.1858.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the carbon-hydrogen framework of the molecule.

  • ¹H NMR (in CDCl₃, 400 MHz):

    • ~3.6-4.0 ppm: Multiplets corresponding to the protons on the carbons adjacent to the oxygen in the THF ring.

    • ~2.5-2.8 ppm: Multiplets corresponding to the -CH₂-N-CH₂- protons.

    • ~1.0-2.0 ppm: A complex series of overlapping multiplets corresponding to the numerous protons of the cyclohexyl ring and the remaining protons of the THF ring.

    • A broad singlet corresponding to the N-H proton will also be present, its chemical shift being concentration-dependent.

  • ¹³C NMR (in CDCl₃, 100 MHz):

    • ~68-75 ppm: Carbons of the THF ring adjacent to the oxygen.

    • ~50-60 ppm: Carbons of the -CH₂-N-CH₂- moiety.

    • ~25-40 ppm: Carbons of the cyclohexyl ring and the remaining THF ring carbons.

Infrared (IR) Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR).

  • Expected Peaks:

    • ~3300-3350 cm⁻¹ (weak, broad): N-H stretch for the secondary amine.

    • ~2850-2950 cm⁻¹ (strong): C-H stretching from the aliphatic (cyclohexyl and THF) groups.

    • ~1050-1150 cm⁻¹ (strong): C-O-C stretch characteristic of the ether linkage in the THF ring.

Potential Applications and Research Directions

While this compound is primarily a research chemical, its constituent parts suggest several avenues for investigation, particularly in drug discovery.

  • Scaffold for Medicinal Chemistry: The secondary amine is a key functional group that can be readily derivatized to generate libraries of compounds for screening. Acylation, sulfonylation, or further alkylation can produce a wide range of amides, sulfonamides, and tertiary amines.

  • Neurological and CNS-Active Agents: The lipophilic cyclohexyl group can facilitate passage across the blood-brain barrier. Many central nervous system (CNS) active drugs incorporate cyclohexyl or related cycloalkyl groups to optimize their pharmacokinetic properties.[2]

  • Antimicrobial or Antiviral Agents: The tetrahydrofuran ring is a privileged scaffold found in numerous natural products with biological activity. Its incorporation could lead to compounds with potential antimicrobial or antiviral properties.

Safety and Handling

As a novel chemical, this compound should be handled with care, assuming it is a potential irritant.[1] Standard laboratory safety protocols must be followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) at all times.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.[6][7]

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and strong acids.[6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • PubChem. (n.d.). Tetrahydrofurfurylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Hourani, B. J. (2016). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Molecules, 21(7), 880. [Link]

Sources

A Technical Guide to the Spectral Characterization of N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)methanamine is a secondary amine with a molecular formula of C12H23NO and a molecular weight of 197.32 g/mol .[] Its structure incorporates a cyclohexylmethyl group and a tetrahydrofurfuryl group linked by a central nitrogen atom. The unique combination of a bulky aliphatic ring, a flexible heterocyclic ether, and a secondary amine functionality imparts specific physicochemical properties that are of interest in various fields of chemical research, including medicinal chemistry and materials science.

A thorough understanding of the molecular structure is paramount for its application and further development. This technical guide provides a comprehensive overview of the methodologies used to elucidate and confirm the structure of N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)methanamine using modern spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While experimental data for this specific molecule is not widely published, this guide will leverage established principles and spectral data from structurally similar compounds to predict and interpret the expected spectral features. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the spectral analysis of complex organic molecules.

Molecular Structure and Expected Spectral Features: A Predictive Overview

The key to interpreting the spectra of N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)methanamine lies in dissecting its constituent parts: the cyclohexyl ring, the tetrahydrofuran (THF) ring, the methylene bridges, and the secondary amine. Each of these components will give rise to characteristic signals in the NMR, MS, and IR spectra.

Structural FragmentExpected Spectroscopic Signatures
Cyclohexyl Ring ¹H NMR: Broad, overlapping multiplets in the aliphatic region (δ 0.8-2.0 ppm). ¹³C NMR: Signals in the aliphatic region (δ 25-45 ppm). IR: C-H stretching vibrations just below 3000 cm⁻¹. MS: Characteristic fragmentation pattern involving the loss of the cyclohexyl ring or its fragments.
Tetrahydrofuran Ring ¹H NMR: Distinct multiplets for the protons on the heterocyclic ring, with the proton at C2 being the most deshielded (δ ~3.7-4.0 ppm). ¹³C NMR: Signals for the ether carbons (C2 and C5) will be downfield (δ ~68-75 ppm). IR: Prominent C-O-C stretching vibration in the fingerprint region (1050-1150 cm⁻¹). MS: Fragmentation involving the opening of the THF ring.
Secondary Amine (N-H) ¹H NMR: A broad singlet, the chemical shift of which is concentration and solvent dependent (δ 0.5-5.0 ppm). May not always be observed. IR: A weak to medium N-H stretching absorption in the range of 3300-3500 cm⁻¹. MS: The nitrogen atom will influence the fragmentation pattern, often leading to alpha-cleavage.
Methylene Bridges (-CH₂-) ¹H NMR: Signals for the methylene groups adjacent to the nitrogen and the rings will be distinct and likely appear as multiplets. ¹³C NMR: Signals in the aliphatic region, with those adjacent to the nitrogen being further downfield.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. Both ¹H and ¹³C NMR will provide crucial information about the connectivity and chemical environment of the atoms in N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)methanamine.

¹H NMR Spectroscopy: A Proton's Perspective

Predicted ¹H NMR Spectral Data:

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Cyclohexyl protons (-CH₂, -CH)0.8 - 1.8Multiplets
N-CH₂-Cyclohexyl2.3 - 2.6Doublet
N-H1.0 - 3.0 (variable)Broad Singlet
THF ring protons (-CH₂)1.5 - 2.1Multiplets
THF C5-H₂3.6 - 3.8Multiplet
THF C2-H3.9 - 4.1Multiplet
N-CH₂-THF2.6 - 2.9Multiplet

The ¹H NMR spectrum is expected to be complex in the aliphatic region due to the significant overlap of signals from the cyclohexyl and THF ring protons. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be indispensable for definitively assigning these proton signals. For instance, a COSY experiment would reveal the coupling between the N-CH₂ protons and the adjacent methine proton on the cyclohexyl ring.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Predicted ¹³C NMR Spectral Data:

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
Cyclohexyl carbons25 - 40
N-CH₂-Cyclohexyl55 - 60
THF C3, C425 - 30
THF C275 - 80
THF C567 - 72
N-CH₂-THF50 - 55

The ¹³C NMR spectrum will provide a clearer picture of the carbon framework, with distinct signals for each carbon atom. The carbons attached to the electronegative oxygen and nitrogen atoms will be shifted downfield. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment would be crucial to differentiate between CH, CH₂, and CH₃ groups, although there are no methyl groups in this molecule.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)methanamine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and can influence the chemical shifts, particularly of the N-H proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 256-1024 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

  • 2D NMR Acquisition (Recommended):

    • COSY: To establish proton-proton coupling networks.

    • HSQC: To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is essential for connecting the different structural fragments.

NMR_Workflow cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_output Final Output Sample_Prep Sample Preparation H1_NMR 1D ¹H NMR Sample_Prep->H1_NMR C13_NMR 1D ¹³C NMR Sample_Prep->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Sample_Prep->TwoD_NMR Assign_Protons Assign ¹H Signals H1_NMR->Assign_Protons Assign_Carbons Assign ¹³C Signals C13_NMR->Assign_Carbons Structure_Elucidation Elucidate Connectivity TwoD_NMR->Structure_Elucidation Assign_Protons->Structure_Elucidation Assign_Carbons->Structure_Elucidation Final_Structure Confirmed Molecular Structure Structure_Elucidation->Final_Structure

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns.

Expected Mass Spectrum

For N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)methanamine (C12H23NO), the expected nominal molecular weight is 197. The high-resolution mass spectrum (HRMS) would provide the exact mass, confirming the elemental composition.

Predicted Fragmentation Pathways:

The fragmentation of this molecule in an electron ionization (EI) source is likely to be dominated by cleavage at the C-C and C-N bonds adjacent to the nitrogen atom (alpha-cleavage), which is a common fragmentation pathway for amines.

  • Alpha-Cleavage:

    • Loss of a cyclohexyl radical (•C₆H₁₁) would result in a fragment ion at m/z 114.

    • Loss of a tetrahydrofurfuryl radical (•C₅H₉O) would lead to a fragment ion at m/z 98.

  • Ring Opening of THF: The tetrahydrofuran ring can undergo ring-opening fragmentation, leading to a series of smaller fragment ions.

  • Loss of the entire cyclohexylmethyl group: This would result in a fragment ion corresponding to the protonated tetrahydrofurfurylamine at m/z 102.

MS_Fragmentation Parent [C₁₂H₂₃NO]⁺˙ m/z = 197 Frag1 [C₆H₁₂NO]⁺ m/z = 114 Parent->Frag1 - •C₆H₁₁ Frag2 [C₇H₁₄N]⁺ m/z = 112 Parent->Frag2 - •C₅H₉O Frag3 [C₅H₁₀NO]⁺ m/z = 102 Parent->Frag3 - C₇H₁₅• Frag4 [C₆H₁₁]⁺ m/z = 83 Parent->Frag4 - C₆H₁₂NO•

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer. Common ionization techniques include Electrospray Ionization (ESI) for soft ionization (to observe the molecular ion) and Electron Ionization (EI) for more extensive fragmentation.

  • Mass Analysis: Use a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, to obtain accurate mass measurements.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺˙ for EI, [M+H]⁺ for ESI).

    • Analyze the fragmentation pattern to deduce the structure of the fragment ions.

    • Compare the observed isotopic pattern with the theoretical pattern for C12H23NO.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of the bonds within the molecule.

Predicted IR Absorption Bands
Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Secondary Amine)3300 - 3500Weak to Medium
C-H Stretch (Aliphatic)2850 - 2960Strong
C-N Stretch1020 - 1250Medium
C-O-C Stretch (Ether)1050 - 1150Strong

The IR spectrum will be dominated by the strong C-H stretching vibrations of the cyclohexyl and THF rings. The most diagnostic peaks will be the N-H stretch, which confirms the presence of the secondary amine, and the strong C-O-C stretch, characteristic of the ether linkage in the tetrahydrofuran ring. The absence of a strong absorption around 1700 cm⁻¹ would confirm the absence of any carbonyl groups.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Neat Liquid: If the compound is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

    • Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal. This is a very common and convenient method.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

    • Compare the obtained spectrum with spectral libraries of similar compounds if available.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive structural elucidation of N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)methanamine requires a synergistic approach, integrating the data from NMR, MS, and IR spectroscopy. While IR provides a quick confirmation of the functional groups, and MS gives the molecular weight and fragmentation clues, it is NMR spectroscopy that provides the definitive connectivity of the molecule. The predicted spectral data and the outlined experimental protocols in this guide provide a robust framework for any researcher or scientist tasked with the characterization of this molecule or structurally related compounds. The true power of these techniques is realized when they are used in concert to build a cohesive and unambiguous picture of the molecular architecture.

References

  • PubChem. N-(cyclohexylmethyl)ethanamine. [Link]

  • NIST Chemistry WebBook. 2-Furanmethanamine, tetrahydro-N-[(tetrahydro-2-furanyl)methyl]-. [Link]

  • PubChem. Tetrahydrofurfurylamine. [Link]

  • NIST Chemistry WebBook. 2-Furanmethanamine, tetrahydro-. [Link]

  • NIST Chemistry WebBook. Cyclohexanamine, N-cyclohexyl-. [Link]

  • PubChem. (Cyclohexylmethyl)(methyl)amine. [Link]

  • PubChem. Cyclohexyl(phenyl)methanamine. [Link]

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n-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine purity and analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity and Analysis of N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine

Introduction

This compound (CAS No. 356540-19-7) is a secondary amine featuring a unique combination of alicyclic and heterocyclic moieties.[1] Its structure, comprising a cyclohexylmethyl group and a tetrahydrofurfuryl group linked to a central nitrogen atom, presents specific challenges and considerations for its analytical characterization. With a molecular formula of C12H23NO and a molecular weight of 197.32 g/mol , its potential applications in pharmaceutical development and fine chemical synthesis necessitate a robust and comprehensive analytical framework to ensure purity, identity, and consistency.[1][]

This guide provides a detailed exploration of the essential analytical methodologies for researchers, scientists, and drug development professionals working with this compound. We will delve into the causality behind experimental choices, present field-proven protocols, and ground our recommendations in authoritative standards. The inherent chirality of the tetrahydrofuran ring at the C2 position adds a critical dimension to its analysis, demanding methods that can resolve stereoisomers—a crucial aspect for any biologically active molecule.

Potential Impurity Profile

A self-validating analytical strategy begins with a theoretical understanding of potential impurities. While the specific synthetic route for this compound is not widely published, a common approach would be the reductive amination of tetrahydrofurfural with cyclohexylmethanamine. This plausible pathway allows us to anticipate the following classes of impurities:

  • Unreacted Starting Materials: Residual cyclohexylmethanamine and tetrahydrofurfural.

  • Reaction Intermediates: The corresponding imine formed before the reduction step.

  • Over-alkylation Products: Formation of a tertiary amine if the starting amine is contaminated with the target compound.

  • Side-Products: Alcohols resulting from the reduction of the aldehyde starting material (e.g., tetrahydrofurfuryl alcohol).

  • Stereoisomers: The presence of the (R)- and (S)-enantiomers due to the chiral center on the tetrahydrofuran ring.

A comprehensive analytical approach must be capable of separating and quantifying these potential contaminants.

Chromatographic Purity Assessment

Chromatography is the cornerstone of purity analysis, providing the resolving power to separate the main component from structurally similar impurities.

Gas Chromatography (GC)

Expertise & Experience: Gas chromatography is an excellent choice for analyzing volatile and semi-volatile amines. However, the basic nature of the amine functional group can lead to strong interactions with acidic silanol groups on standard silica-based columns, resulting in poor peak shape (tailing) and potential sample loss.[3] Therefore, the selection of a base-deactivated column is critical for achieving accurate and reproducible results. A flame ionization detector (FID) provides a robust, universal detection method with a wide linear range for carbon-containing analytes.

dot

Caption: GC-FID workflow for purity assessment.

Trustworthiness: A Self-Validating Protocol for GC Purity

  • System Preparation:

    • Instrument: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

    • Column: Agilent CP-Volamine (15 m x 0.32 mm, optimized film thickness) or a similar base-deactivated, low-bleed column is recommended for excellent inertness towards amines.[4]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

  • Instrumental Parameters:

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio) to avoid column overload.

    • Injection Volume: 1 µL.

    • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This program allows for the elution of potential volatile impurities before the main peak and ensures any heavier components are eluted.

    • Detector Temperature: 300 °C.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a high-purity solvent such as isopropanol or dichloromethane.

    • Vortex to ensure homogeneity and transfer an aliquot to a 2 mL GC vial.

  • Analysis and Data Interpretation:

    • Inject a solvent blank to ensure no system contamination.

    • Inject the prepared sample.

    • The purity is calculated using the area percent normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • This protocol is self-validating as system suitability can be checked by monitoring the peak shape (tailing factor should be < 1.5) and retention time reproducibility of the main analyte peak across multiple injections.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: The target molecule lacks a strong UV chromophore, making standard HPLC-UV analysis challenging and insensitive. While derivatization can be employed to attach a UV-active or fluorescent tag, this adds complexity and potential for side-reactions.[5][6] A more direct and modern approach is to use a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).[7] These detectors are mass-dependent and do not require the analyte to have a chromophore, making them ideal for this type of compound. Reversed-phase chromatography is a robust starting point for method development.

dot

Caption: HPLC-CAD workflow for purity analysis.

Trustworthiness: A Self-Validating Protocol for HPLC Purity

  • System Preparation:

    • Instrument: An HPLC system with a binary pump, autosampler, column thermostat, and a Charged Aerosol Detector (CAD).

    • Column: A robust C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. The acidic modifier improves peak shape for the basic amine analyte.

  • Instrumental Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 95
      25.0 95
      25.1 10

      | 30.0 | 10 |

    • CAD Settings: Evaporation temperature 35 °C, Nitrogen gas pressure 60 psi.[7]

  • Sample Preparation:

    • Prepare a sample stock at approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and Acetonitrile.

    • Filter the sample through a 0.22 µm syringe filter before injection to protect the column and instrument.[7]

  • Analysis and Data Interpretation:

    • As with GC, inject a blank followed by the sample.

    • Calculate purity using area percent normalization. The use of an orthogonal chromatographic technique (HPLC vs. GC) provides a higher degree of confidence in the purity assessment.

Structural Confirmation and Identification

Purity data must be complemented by definitive structural confirmation. Spectroscopic techniques provide this crucial information.

Mass Spectrometry (MS)

Expertise & Experience: When coupled with GC (GC-MS), mass spectrometry is a powerful tool for identifying the main component and any separated impurities. For a mono-amine, the "Nitrogen Rule" predicts a molecular ion peak with an odd m/z value, which is a key diagnostic feature.[8][9] The primary fragmentation pathway for aliphatic amines is α-cleavage, the breaking of a C-C bond adjacent to the nitrogen, which results in a stable, resonance-stabilized iminium cation.[10][11]

Expected Fragmentation Pattern:

  • Molecular Ion (M+•): The molecular weight is 197.32, so a peak at m/z 197 is expected. Acyclic aliphatic amines can sometimes show weak or absent molecular ion peaks.[10]

  • α-Cleavage (Path A): Loss of the cyclohexyl radical (•C6H11, MW=83). This would result in a fragment ion at m/z = 197 - 83 = 114 .

  • α-Cleavage (Path B): Loss of the tetrahydrofuranyl radical (•C4H7O, MW=71). This would result in a fragment ion at m/z = 197 - 71 = 126 . This is often the base peak if it represents the loss of the largest alkyl group.[12]

  • Cyclic Amine Fragmentation: The tetrahydrofuran and cyclohexane rings can also undergo characteristic ring-opening fragmentations.[11][13]

IonProposed StructureExpected m/z
[M]+•C12H23NO+•197
[M - C6H11]+[CH2=N+H-CH2-(C4H7O)]126
[M - C4H7O]+[CH2=N+H-CH2-(C6H11)]114
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: ¹H and ¹³C NMR are unparalleled for providing a complete and unambiguous structural fingerprint of the molecule.

  • ¹H NMR: The spectrum will be complex but predictable. The N-H proton will likely appear as a broad singlet, and its position can be concentration-dependent.[9] This peak will disappear upon shaking the sample with a drop of D₂O, a classic confirmatory test.[8] Hydrogens on the carbons immediately adjacent to the nitrogen (the two -CH₂- groups) will be deshielded and appear further downfield than typical alkane protons.[8]

  • ¹³C NMR: Carbons bonded directly to the nitrogen will be shifted downfield compared to simple alkanes, typically appearing in the 40-60 ppm range.[9]

Proton Type (¹H NMR)Expected Chemical Shift (ppm)Carbon Type (¹³C NMR)Expected Chemical Shift (ppm)
Cyclohexyl protons (-CH₂, -CH)0.8 - 1.8Cyclohexyl carbons25 - 40
Tetrahydrofuran protons (-CH₂, -CH)1.5 - 4.0Tetrahydrofuran carbons25 - 75
N-CH₂-Cyclohexyl~2.3 - 2.8N-C H₂-Cyclohexyl45 - 60
N-CH₂-THF~2.5 - 3.0N-C H₂-THF45 - 60
N-H0.5 - 5.0 (broad)C2 of THF (next to O)65 - 75
Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a quick and simple method to confirm the presence of key functional groups. For a secondary amine, the most diagnostic feature is the N-H stretch.[14]

  • N-H Stretch: A single, weak-to-moderate intensity band is expected in the 3300-3350 cm⁻¹ region. This distinguishes it from a primary amine (which shows two bands) and a tertiary amine (which shows no band in this region).[15]

  • C-H Stretch: Strong bands will be present below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the cyclohexyl and tetrahydrofuran rings.

  • C-N Stretch: A moderate band in the 1250-1020 cm⁻¹ region.[14]

  • C-O Stretch: A strong band for the ether linkage in the tetrahydrofuran ring, typically around 1070-1150 cm⁻¹.

Chiral Purity Analysis

Expertise & Experience: As this molecule is chiral, determining its enantiomeric or diastereomeric purity is essential, particularly for pharmaceutical applications. This is best achieved using chiral chromatography.

dot

Caption: Principle of chiral chromatographic separation.

Trustworthiness: Proposed Chiral HPLC Protocol

  • System: An HPLC system with a UV or CAD detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP) such as a Chiralpak® IA, IB, or IC column. These columns have broad applicability for separating enantiomers.

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., Hexane or Heptane) and a polar modifier (e.g., Isopropanol or Ethanol). A small amount of an amine additive (e.g., diethylamine) is often required to improve the peak shape of basic analytes.

  • Method: An isocratic elution is usually sufficient. The goal is to achieve baseline separation (Resolution > 1.5) between the two enantiomer peaks.

  • Quantification: Enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers:

    • % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Analytical Method Validation

Authoritative Grounding: Any analytical method used for quality control in a regulated environment must be validated to ensure it is fit for its intended purpose. The validation parameters are defined by guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[16][17][18]

The primary purity method (e.g., the GC-FID protocol) should be validated according to ICH Q2(R1) guidelines.[18]

Validation ParameterPurposeTypical Experiment
Specificity To ensure the method measures only the desired analyte, without interference from impurities or other components.Spike the sample with known impurities and starting materials to demonstrate they are well-separated from the main peak.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Analyze a series of at least five standards of known concentration across the desired range. Plot response vs. concentration and determine the correlation coefficient (r² > 0.99).
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the target sample concentration for an assay.[17]
Accuracy The closeness of the measured value to the true value.Analyze a sample of known purity (e.g., a certified reference standard) or by spiking a sample matrix with a known amount of analyte and calculating the percent recovery.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability: Multiple injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or on different equipment. Results are reported as Relative Standard Deviation (%RSD).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Determined based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Determined based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.Intentionally vary parameters like oven temperature, flow rate, etc., and observe the effect on the results (e.g., peak area, retention time).

Conclusion

The comprehensive analysis of this compound requires a multi-pronged, scientifically-grounded approach. A combination of orthogonal chromatographic techniques, such as base-deactivated GC-FID and reversed-phase HPLC-CAD, is essential for a reliable purity assessment. This must be supported by a suite of spectroscopic methods—MS, NMR, and IR—to provide unambiguous structural confirmation. Given the compound's chirality, dedicated chiral separation methods are indispensable for its complete characterization, especially in the context of pharmaceutical development. Every protocol must be underpinned by a thorough validation strategy to ensure the generation of trustworthy, reproducible, and authoritative data. This guide provides the framework for establishing such a robust analytical system.

References

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]

  • An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 313-321. Retrieved from [Link]

  • Slideshare. (n.d.). Analytical method validation as per ich and usp. Retrieved from [Link]

  • Agilent Technologies, Inc. (2011). Amines and alcohols Fast analysis of amines and solvents. Retrieved from [Link]

  • JoVE. (2023). Mass Spectrometry of Amines. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]

  • Acta Chemica Scandinavica. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Retrieved from [Link]

  • International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Retrieved from [Link]

  • YouTube. (2020). Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. Retrieved from [Link]

  • MDPI. (2020). An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization. Minerals, 10(9), 784. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes. Retrieved from [Link]

  • ACS Publications. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV.1 A Study of the Fragmentation Processes of Some Cyclic Amines. Journal of the American Chemical Society, 87(4), 805–811. Retrieved from [Link]

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  • Spectroscopy. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]

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An In-depth Technical Guide to the Potential Research Applications of n-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive technical guide on the potential research uses of the novel chemical entity, n-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine. As a compound with limited direct characterization in existing scientific literature, this guide adopts a first-principles, structure-based approach to hypothesize its therapeutic potential. By deconstructing the molecule into its core chemical scaffolds—the cyclohexylmethylamine moiety and the tetrahydrofurfurylamine moiety—we infer plausible biological activities based on the well-documented pharmacology of structurally analogous compounds.

We propose three primary avenues for investigation: (1) as a modulator of Central Nervous System (CNS) targets, leveraging the known neuroactivity of its constituent parts; (2) as a potential antimicrobial agent, a common feature of lipophilic amine structures; and (3) as an enzyme inhibitor, targeting classes like monoamine oxidases or acetylcholinesterase. This guide provides the theoretical framework, preliminary in-silico data, and detailed, actionable experimental workflows to systematically evaluate these hypotheses, positioning this compound as a promising starting point for discovery campaigns.

Introduction and Molecular Profile

This compound (CAS Number: 356540-19-7) is a secondary amine featuring a unique combination of a saturated carbocycle and a saturated oxygen-containing heterocycle.[1][] Its potential as a therapeutic agent or research tool is currently unexplored. The scientific rationale of this guide is to build a robust investigational framework by analyzing its structure.

The molecule combines two key pharmacophores:

  • A lipophilic Cyclohexylmethyl group: This bulky, non-aromatic moiety is often employed in medicinal chemistry to enhance binding in hydrophobic pockets of protein targets, a common strategy for improving potency and modulating pharmacokinetic properties.[3][4]

  • A polar Tetrahydrofurfuryl group: The tetrahydrofuran (THF) ring is a prevalent motif in natural products and approved drugs.[5][6] It can serve as a bioisostere of a cyclohexane ring but introduces a polar oxygen atom capable of acting as a hydrogen bond acceptor, which can improve solubility and target engagement.[7][8]

This combination suggests a molecule with a balanced physicochemical profile, capable of engaging in both hydrophobic and polar interactions with biological targets.

Chemical Structure and Physicochemical Properties

The structural features and predicted drug-like properties are essential for framing initial research hypotheses.

Caption: Workflow for CNS Receptor Target Validation.

Hypothesis 2: Antimicrobial Agent

Rationale: Lipophilic amines are a well-known class of antimicrobial compounds. Their amphiphilic nature can enable them to intercalate into and disrupt bacterial or fungal cell membranes, leading to cell death. The cyclohexyl group provides the necessary lipophilicity, while the protonated amine can interact with negatively charged membrane components. Cyclohexylamine derivatives have shown documented antimicrobial activity. [9] Potential Targets:

  • Gram-positive bacteria (e.g., Staphylococcus aureus)

  • Gram-negative bacteria (e.g., Escherichia coli)

  • Fungi (e.g., Candida albicans)

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the lowest concentration of the compound that visibly inhibits microbial growth.

  • Materials:

    • Test compound serially diluted in a 96-well microtiter plate.

    • Bacterial or fungal inoculum prepared to a standard density (e.g., 0.5 McFarland standard).

    • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

    • Positive control (no compound) and negative control (no microbes).

  • Procedure:

    • Dispense 100 µL of growth medium into each well of a 96-well plate.

    • Add 100 µL of the test compound at 2x the highest desired concentration to the first well.

    • Perform a 2-fold serial dilution across the plate.

    • Add 10 µL of the standardized microbial inoculum to each well.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Data Analysis:

    • The MIC is determined by visual inspection as the lowest compound concentration in which no turbidity (growth) is observed.

Table 2: Template for Recording Experimental Data
HypothesisAssay TypeTarget/OrganismResult TypeValueNotes
CNSRadioligand Bindingμ-Opioid Receptor% Inhibition @ 10µM
CNSRadioligand BindingSigma-1 Receptor% Inhibition @ 10µM
CNSDose-ResponseIdentified HitK_i_ (nM)
AntimicrobialMIC AssayS. aureusMIC (µg/mL)
AntimicrobialMIC AssayE. coliMIC (µg/mL)
AntimicrobialMIC AssayC. albicansMIC (µg/mL)

Comprehensive Research Workflow: From Synthesis to Validation

A systematic investigation of a novel compound requires a multi-stage approach, from ensuring its chemical integrity to exploring its biological potential.

G cluster_0 Phase 1: Synthesis & In Silico cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanistic Studies A Propose Synthesis Route (Reductive Amination) B Synthesize & Purify Compound A->B C Characterize Identity & Purity (NMR, MS, HPLC) B->C D In Silico Profiling (ADME, Target Prediction) C->D E Broad Panel Screening - CNS Receptors - Microbes (MIC) - Key Enzymes D->E F Identify 'Hits' E->F G Dose-Response Confirmation (Determine Ki, IC50, MIC) F->G H Functional Assays (e.g., Second Messenger) G->H I Selectivity Profiling H->I J Preliminary SAR (Synthesize Analogs) I->J

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n-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safety and Handling of N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and a thorough risk assessment prior to handling this chemical.

Introduction

This compound is a secondary amine with potential applications in pharmaceutical and chemical research. As with any novel or specialized chemical, a thorough understanding of its potential hazards and proper handling procedures is paramount to ensure the safety of laboratory personnel and the integrity of research. This guide synthesizes the available safety information for this compound and provides a framework for its safe handling based on its chemical structure and the known hazards of related substances.

Chemical Identification and Known Properties

PropertyValueSource
Chemical Name This compound[1][]
CAS Number 356540-19-7[1][]
Molecular Formula C12H23NO[1][]
Molecular Weight 197.32 g/mol [1][]
Predicted Boiling Point 290.2 ± 13.0 °C[3]
Predicted Density 0.945 ± 0.06 g/cm³[3]
Predicted pKa 9.93 ± 0.20[3]

Hazard Identification and GHS Classification

Based on available data, this compound is classified as an irritant.[1][3] A comprehensive toxicological profile is not publicly available. The following GHS classifications have been identified:

  • H317: May cause an allergic skin reaction. [1]

  • H319: Causes serious eye irritation. [1]

Signal Word: Warning

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P272: Contaminated work clothing should not be allowed out of the workplace.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.[5]

  • P363: Wash contaminated clothing before reuse.[5]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P337 + P313: If eye irritation persists: Get medical advice/attention.

  • P501: Dispose of contents/container to an approved waste disposal plant.[6]

Principles of Safe Handling: A Risk-Based Approach

Given the limited specific data for this compound, a cautious approach to handling is essential. The principles of chemical safety dictate that in the absence of comprehensive data, a substance should be treated as potentially hazardous. The following sections outline best practices derived from general guidelines for handling amines and irritants.[7][8]

Engineering Controls: The First Line of Defense

Engineering controls are designed to minimize exposure by isolating the hazard from the worker.

  • Chemical Fume Hood: All work with this compound, including weighing, transferring, and reactions, should be conducted in a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[9]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Personal Protective Equipment (PPE): Essential for Direct Contact

Proper PPE is mandatory to prevent skin and eye contact.[8]

  • Eye and Face Protection: Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[10] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[9]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves. Given that this compound is a secondary amine, nitrile gloves may be suitable for incidental contact, but this should be verified. For prolonged contact or immersion, heavier-duty gloves such as butyl or Viton rubber should be considered. Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.

    • Lab Coat: A buttoned lab coat should be worn at all times. For procedures with a higher risk of splashing, a chemical-resistant apron is recommended.[9]

  • Respiratory Protection: While working in a fume hood should be sufficient, if there is a potential for exposure outside of a hood, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. This should be determined by a formal risk assessment.

PPE_Hierarchy cluster_ppe Personal Protective Equipment (PPE) cluster_body_parts Areas of Protection face_shield Face Shield (Splash Hazard) eyes_face Eyes & Face face_shield->eyes_face goggles Chemical Goggles goggles->eyes_face gloves Chemical-Resistant Gloves hands_arms Hands & Arms gloves->hands_arms lab_coat Lab Coat / Apron body Body lab_coat->body respirator Respirator (If Required) respiratory Respiratory System respirator->respiratory

Figure 1: Recommended PPE for handling this compound.

Emergency Procedures

First-Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation or a rash develops, seek medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Accidental Release Measures
  • Small Spills (<100 mL):

    • Ensure the area is well-ventilated (in a fume hood).

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.

    • Collect the absorbed material into a suitable, labeled container for chemical waste.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills (>100 mL):

    • Evacuate the immediate area.

    • Alert colleagues and the laboratory supervisor.

    • If the spill is outside of a fume hood, prevent entry to the area and ensure it is well-ventilated from a safe distance if possible.

    • Contact the institution's emergency response team.

Spill_Response_Workflow spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill (<100mL) assess->small_spill Small large_spill Large Spill (>100mL) assess->large_spill Large ppe Don Appropriate PPE small_spill->ppe evacuate Evacuate Area large_spill->evacuate absorb Absorb with Inert Material ppe->absorb collect Collect Waste absorb->collect clean Clean Spill Area collect->clean alert Alert Supervisor/Team evacuate->alert contact_ehs Contact Emergency Response alert->contact_ehs

Figure 2: Workflow for responding to a chemical spill.

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8] A storage temperature of 2-8°C is recommended.[3] Store away from incompatible materials such as strong oxidizing agents and acids.

  • Disposal: Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or the environment.

Fire-Fighting Measures

While specific data on flammability is unavailable, many amines are combustible.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[10]

  • Specific Hazards: Combustion may produce toxic gases, including oxides of carbon and nitrogen.[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Conclusion: A Commitment to Safety

The safe handling of this compound requires a proactive and cautious approach, especially given the limited availability of comprehensive safety data. By adhering to the principles of the hierarchy of controls—prioritizing engineering controls, mandating appropriate PPE, and establishing robust emergency procedures—researchers can minimize risks. It is the responsibility of every scientist to seek out the best available safety information and to handle all chemicals with the respect they deserve.

References

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). Tetrahydrofurfurylamine. Retrieved from [Link]

  • PubChem. (n.d.). (Cyclohexylmethyl)(methyl)amine. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Standard Operating Procedures. Retrieved from [Link]

  • ChemBK. (n.d.). N-(CYCLOPROPYLMETHYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)AMINE. Retrieved from [Link]

  • Regulations.gov. (n.d.). CHEMICAL IDENTIFICATION PROCEDURE FOR SECONDARY CONTAINERS. Retrieved from [Link]

  • LabSafetySupply. (2014, March 25). Safe Chemical Handling / Lab Safety Video Part 5. YouTube. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Polydimethylsiloxane. Retrieved from [Link]

  • PubChem. (n.d.). N-(cyclohexylmethyl)ethanamine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Design, Synthesis, and Evaluation of n-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The n-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine core structure represents a compelling starting point for medicinal chemistry campaigns, combining the conformational rigidity of the cyclohexyl ring with the favorable physicochemical properties of the tetrahydrofuran (THF) moiety. The THF ring, in particular, is a recognized pharmacophore present in numerous FDA-approved drugs, valued for its ability to improve solubility and metabolic stability.[1][2] This in-depth technical guide provides a comprehensive framework for the design, synthesis, and pharmacological evaluation of novel analogs based on this core scaffold. We will explore rational drug design strategies, including bioisosteric modifications, and provide detailed, field-proven experimental protocols for synthesis, purification, and structural elucidation. Furthermore, this guide outlines a strategic approach to the pharmacological assessment of these analogs, focusing on potential therapeutic applications in neuropathic pain, inflammation, and chemokine-mediated diseases. This document is intended to serve as a practical and authoritative resource for researchers and drug development professionals engaged in the discovery of novel therapeutics.

Introduction: The Rationale for Analog Development

While the specific biological activity of this compound is not extensively documented in publicly available literature, its structural components suggest significant therapeutic potential. The molecule is comprised of three key fragments: a cyclohexylmethyl group, a secondary amine, and a tetrahydrofurfuryl moiety. Analysis of structurally related compounds provides a strong rationale for initiating an analog discovery program.

  • Arylcyclohexylamines and NMDA Receptor Modulation: The arylcyclohexylamine scaffold is a well-established pharmacophore for N-methyl-D-aspartate (NMDA) receptor antagonists, a class of compounds with applications in anesthesia, analgesia, and the treatment of depression and neuropathic pain.[3][4][5] The cyclohexyl group in our core molecule can be considered a saturated bioisostere of a phenyl ring, suggesting that analogs may exhibit activity at the NMDA receptor. This provides a clear therapeutic hypothesis to explore, particularly in the context of chronic and neuropathic pain.[6]

  • Chemokine Receptor (CCR) Antagonism: Various cyclic amine derivatives have been investigated as antagonists of chemokine receptors, such as CCR2 and CCR5.[7][8] These receptors are key mediators of inflammatory cell migration and are implicated in a range of inflammatory diseases, including rheumatoid arthritis, atherosclerosis, and fibrosis.[9][10] The secondary amine and cyclic ether components of our core structure are features found in some chemokine receptor antagonists, suggesting a potential for immunomodulatory activity.

  • General Anti-Inflammatory and Analgesic Properties: The broader class of N-substituted cycloalkylmethylamines has been explored for anti-inflammatory and analgesic activities.[3][11][12] This suggests that even without a specific molecular target hypothesis, a library of analogs around the core structure has a reasonable probability of yielding compounds with valuable pharmacological properties.

This guide will therefore proceed with the hypothesis that analogs of this compound are promising candidates for development as NMDA receptor modulators for neuropathic pain and as chemokine receptor antagonists for inflammatory conditions.

Medicinal Chemistry Strategy: The Design of Novel Analogs

A successful analog program hinges on a systematic exploration of the structure-activity relationship (SAR). The core molecule offers three primary points for modification: the cyclohexyl ring, the secondary amine linker, and the tetrahydrofuran ring.

Modification of the Cyclohexyl Ring

The cyclohexyl ring can be modified to explore steric and electronic requirements, as well as to modulate metabolic stability.

  • Ring Size and Conformation: Analogs can be synthesized with varying cycloalkyl ring sizes (e.g., cyclopentyl, cycloheptyl) to probe the impact of conformational restriction on biological activity.

  • Substitution: Introduction of substituents on the cyclohexyl ring (e.g., methyl, hydroxyl, fluoro) can influence binding affinity, selectivity, and pharmacokinetic properties.

  • Bioisosteric Replacement: The cyclohexyl ring can be replaced with other cyclic systems to improve properties such as solubility or to introduce new binding interactions. Saturated heterocycles (e.g., piperidine, tetrahydropyran) are excellent candidates for this strategy.

Modification of the Amine Linker

The secondary amine is a key hydrogen bond donor and acceptor and its basicity can be crucial for target engagement.

  • N-Alkylation/N-Arylation: Conversion to tertiary amines through the introduction of small alkyl (e.g., methyl, ethyl) or aryl groups can modulate potency and selectivity.

  • Homologation: The methylene linker between the cyclohexyl ring and the amine can be extended or shortened to optimize the spatial relationship between the two cyclic systems.

Modification of the Tetrahydrofuran Ring

The THF ring is a critical component, likely contributing to the overall physicochemical profile of the analogs.

  • Stereochemistry: The tetrahydro-2-furanyl moiety is chiral. It is imperative to synthesize and test individual enantiomers, as biological activity often resides in a single stereoisomer.[13]

  • Ring Substitution: Introduction of substituents on the THF ring can provide additional points of interaction with a biological target.

  • Bioisosteric Replacement: The THF ring can be replaced with other 5- or 6-membered oxygen- or nitrogen-containing heterocycles (e.g., pyrrolidine, tetrahydropyran) to explore the impact of the heteroatom and ring size on activity.

The following diagram illustrates the key diversification points for analog synthesis:

Analog_Design_Strategy cluster_Cyclohexyl Cyclohexyl Modifications cluster_Amine Amine Linker Modifications cluster_THF Tetrahydrofuran Modifications Core This compound RingSize Ring Size Variation (Cyclopentyl, Cycloheptyl) Core->RingSize Diversification Point 1 Substitution_C Substitution (Me, OH, F) Core->Substitution_C Diversification Point 1 Bioisostere_C Bioisosteric Replacement (Piperidinyl, Tetrahydropyranyl) Core->Bioisostere_C Diversification Point 1 N_Alkylation N-Alkylation/Arylation (Tertiary Amines) Core->N_Alkylation Diversification Point 2 Homologation Homologation (Linker Length) Core->Homologation Diversification Point 2 Stereochem Stereochemistry (R vs. S) Core->Stereochem Diversification Point 3 Substitution_T Ring Substitution Core->Substitution_T Diversification Point 3 Bioisostere_T Bioisosteric Replacement (Pyrrolidinyl, Tetrahydropyranyl) Core->Bioisostere_T Diversification Point 3 Reductive_Amination_Workflow Start1 Cyclohexanecarboxaldehyde or Substituted Analog Imine Iminium Ion Intermediate Start1->Imine Start2 Tetrahydrofurfurylamine or (R/S)-enantiomer Start2->Imine Product Target Analog Imine->Product Reagents Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) Reagents->Imine

Caption: General workflow for reductive amination.

Protocol 3.1.1: Synthesis of this compound

  • Reaction Setup: To a solution of tetrahydrofurfurylamine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under an inert atmosphere (N₂), add cyclohexanecarboxaldehyde (1.05 eq). Stir the mixture at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in DCM) to afford the pure secondary amine.

Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde. The use of an anhydrous solvent is crucial to prevent hydrolysis of the reducing agent and the intermediate iminium ion.

Synthesis of Tertiary Amine Analogs

Tertiary amine analogs can be synthesized by a second reductive amination or by direct N-alkylation of the secondary amine product from Protocol 3.1.1.

Protocol 3.2.1: N-Methylation via Reductive Amination

  • Reaction Setup: Dissolve the secondary amine (1.0 eq) in methanol (0.2 M). Add aqueous formaldehyde (37% w/w, 1.2 eq).

  • Reduction: Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

  • Reaction Monitoring and Work-up: Follow the procedure outlined in Protocol 3.1.1.

Purification and Structural Elucidation

Purification:

  • Flash Chromatography: As described in the protocols, this is the primary method for purification.

  • Chiral Separation: For racemic mixtures, chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) is essential to separate the enantiomers for individual biological testing. [8][9][14] Structural Elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of the cyclohexyl and tetrahydrofurfuryl protons. Key signals to observe are the multiplets for the cyclohexyl ring protons, the characteristic signals for the THF ring protons, and the signals for the methylene groups adjacent to the nitrogen.

    • ¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the synthesized analogs.

    • LC-MS: For reaction monitoring and purity assessment.

Table 1: Expected Analytical Data for this compound

Technique Expected Observations
¹H NMR Multiplets at ~0.8-1.8 ppm (cyclohexyl protons), multiplet at ~2.4-2.6 ppm (-CH₂-N-), multiplet at ~3.6-4.0 ppm (THF protons adjacent to oxygen), other THF and linker protons.
¹³C NMR Signals corresponding to the cyclohexyl carbons (~25-40 ppm), the methylene carbons adjacent to the nitrogen (~50-60 ppm), and the THF carbons (~25-70 ppm).
HRMS (ESI+) Calculated m/z for C₁₂H₂₄NO⁺ [M+H]⁺: 198.1852. Found: within 5 ppm.

Pharmacological Evaluation

Based on our initial hypotheses, the pharmacological evaluation of the synthesized analogs should focus on their potential as NMDA receptor antagonists and chemokine receptor antagonists.

In Vitro Assays

4.1.1. NMDA Receptor Antagonist Activity

  • Radioligand Binding Assay: To determine the affinity of the analogs for the NMDA receptor, a competitive binding assay using a radiolabeled ligand such as [³H]MK-801 can be employed. [15]* Calcium Flux Assay: A functional assay to measure the ability of the analogs to inhibit NMDA-induced calcium influx in cultured neurons or cell lines expressing the NMDA receptor.

4.1.2. Chemokine Receptor (CCR2/CCR5) Antagonist Activity

  • Radioligand Binding Assay: Competitive binding assays using radiolabeled chemokines (e.g., [¹²⁵I]-CCL2 for CCR2, [¹²⁵I]-CCL5 for CCR5) to determine the binding affinity of the analogs to the respective receptors. [8]* Chemotaxis Assay: A functional assay to measure the ability of the analogs to inhibit the migration of cells (e.g., monocytes) towards a chemokine gradient.

  • Calcium Mobilization Assay: To assess the antagonist activity by measuring the inhibition of chemokine-induced intracellular calcium release. [8]

In Vivo Models

Promising candidates from in vitro screening should be advanced to in vivo models of disease.

4.2.1. Neuropathic Pain Models

  • Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) Models: These are well-established rodent models of neuropathic pain that involve surgical ligation of the sciatic nerve. [16][17][18]The efficacy of the analogs is assessed by their ability to reverse mechanical allodynia (pain response to a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful stimulus).

  • Formalin Test: This model of inflammatory pain involves the injection of formalin into the paw of a rodent and can be used to assess both acute and chronic pain responses. [18][19] 4.2.2. Inflammation Models

  • Carrageenan-Induced Paw Edema: A classic model of acute inflammation where the anti-inflammatory effect of the analogs is measured by the reduction in paw swelling. [11]* Air Pouch Model: This model can be used to study leukocyte migration in response to an inflammatory stimulus, providing a measure of the in vivo efficacy of chemokine receptor antagonists. [7] The following diagram outlines the proposed pharmacological evaluation workflow:

Pharmacological_Evaluation_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Library Library of Synthesized Analogs NMDA_Assays NMDA Receptor Assays - Binding (MK-801) - Ca²⁺ Flux Library->NMDA_Assays CCR_Assays CCR2/CCR5 Assays - Binding (CCL2/CCL5) - Chemotaxis - Ca²⁺ Mobilization Library->CCR_Assays Pain_Models Neuropathic Pain Models - CCI/SNI - Formalin Test NMDA_Assays->Pain_Models Active Compounds Inflammation_Models Inflammation Models - Paw Edema - Air Pouch CCR_Assays->Inflammation_Models Active Compounds Lead_Opt Lead Optimization Pain_Models->Lead_Opt Inflammation_Models->Lead_Opt

Sources

Methodological & Application

Application Notes & Protocols: A Novel Two-Step, Photo-Activated Protein Cross-Linking Strategy Using n-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Capturing Protein Interactions

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, signaling pathways, and disease mechanisms. Chemical cross-linking is a powerful technique to capture these interactions, providing a molecular "snapshot" by covalently linking proteins that are in close proximity.[1] However, many existing methods face challenges, including a lack of specificity, harsh reaction conditions, or the disruption of native protein structures.[2]

This application note introduces a novel, two-stage methodology for protein cross-linking that leverages the unique chemical properties of n-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine (CMTFM) in combination with established bioconjugation techniques. This strategy offers a versatile approach for covalently trapping protein complexes, particularly those involving glycoproteins, under controlled conditions.

Reagent Profile & Principle of the Method

Reagent: this compound (CMTFM)

  • CAS Number: 356540-19-7[3][]

  • Molecular Formula: C12H23NO[3]

  • Molecular Weight: 197.32 g/mol [3]

  • Structure: A secondary amine featuring a bulky, hydrophobic cyclohexylmethyl group and a tetrahydrofuran (THF) moiety.

Core Principle: CMTFM is a monofunctional secondary amine and, by itself, is not a cross-linking agent. This methodology transforms it into a potent, site-specific, photo-activatable cross-linker in a two-step process:

  • Step 1: Targeted Conjugation via Reductive Amination. The process begins by targeting glycoproteins. Mild oxidation of the sugar moieties (cis-diols) on a glycoprotein of interest ("Protein A") with sodium meta-periodate generates reactive aldehyde groups.[5][6] The secondary amine of CMTFM is then covalently attached to these aldehydes through reductive amination, forming a stable amine linkage.[7][8][9] This step specifically labels Protein A with the CMTFM tag.

  • Step 2: UV-Activated Cross-Linking. The newly conjugated THF ring of CMTFM acts as a photo-activatable reactive group. Upon exposure to UV light (e.g., 254-365 nm), the THF moiety is hypothesized to generate a highly reactive carbene intermediate.[10][11] If a binding partner ("Protein B") is in close proximity, this transient, highly reactive species will non-specifically insert into adjacent C-H, N-H, or O-H bonds, forming a stable, zero-length covalent cross-link.[11][12][13] This "zero-distance" feature makes it ideal for capturing direct and transient interactions.[13]

This two-step approach provides spatiotemporal control, as the cross-linking event is only initiated upon UV irradiation.[14]

Workflow and Mechanism Diagrams

G

// Reactants R1 [label=<

Protein A-Sugar ...-CH(OH)-CH(OH)-...

];

R2 [label=<

CMTFM

];

// Intermediates I1 [label=<

Protein A-Aldehyde ...-CHO OHC-...

];

I2 [label=<

Schiff Base (transient)

];

// Products P1 [label=<

Protein A-CMTFM Conjugate

];

P2 [label=<

Cross-Linked A-B Complex

];

// Invisible nodes for layout {rank=same; R1; R2;} {rank=same; I1; I2;}

// Edges R1 -> I1 [label="1. NaIO4"]; I1 -> I2 [label="2. Add CMTFM"]; I2 -> P1 [label="3. NaBH3CN"]; P1 -> P2 [label=<4. Add Protein B 5. UV Light (hν)>]; } } Figure 2: Proposed chemical reaction mechanism.

Detailed Experimental Protocols

Protocol 1: Covalent Conjugation of CMTFM to a Glycoprotein (Protein A)

This protocol describes the generation of aldehyde groups on a target glycoprotein and subsequent coupling to CMTFM via reductive amination.

A. Materials Required:

  • Target Glycoprotein (e.g., Antibody, EPO)

  • CMTFM (this compound)

  • Sodium meta-periodate (NaIO4)

  • Sodium cyanoborohydride (NaBH3CN)[15][16]

  • Oxidation Buffer: 100 mM Sodium Acetate, pH 5.5

  • Coupling Buffer: 100 mM HEPES, 150 mM NaCl, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Spin Desalting Columns (e.g., 7K MWCO)

B. Step-by-Step Procedure:

  • Buffer Exchange: Prepare the glycoprotein at a concentration of 1-5 mg/mL. Exchange the protein into Oxidation Buffer using a spin desalting column to remove any amine-containing buffers (e.g., Tris).

  • Oxidation of Carbohydrates:

    • Protect the reaction from light by wrapping the tube in aluminum foil.[5]

    • Add a freshly prepared solution of NaIO4 to the glycoprotein solution for a final concentration of 1-10 mM. A 1 mM final concentration is often sufficient for oxidizing terminal sialic acids, while >10 mM will oxidize other sugar residues.[5]

    • Incubate for 30 minutes at 4°C with gentle mixing.

  • Removal of Excess Periodate: Immediately remove excess NaIO4 by buffer exchanging the oxidized glycoprotein into Coupling Buffer using a spin desalting column. This step is critical to prevent unwanted side reactions.

  • CMTFM Conjugation (Reductive Amination):

    • Prepare a 100 mM stock solution of CMTFM in DMSO.

    • Add CMTFM stock solution to the oxidized glycoprotein to achieve a final concentration of 5-10 mM.

    • Immediately add a freshly prepared solution of sodium cyanoborohydride to a final concentration of 20-50 mM. NaBH3CN is a mild reducing agent that selectively reduces the transient Schiff base formed between the aldehyde and amine, stabilizing the linkage.[7][8][15]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench unreacted aldehydes and stop the reaction by adding Quenching Solution to a final concentration of 50 mM Tris. Incubate for 30 minutes.

    • Remove excess CMTFM and cyanoborohydride by extensive dialysis or repeated buffer exchange into a desired storage buffer (e.g., PBS, pH 7.4).

  • Characterization (Optional but Recommended): Confirm successful conjugation using MALDI-TOF mass spectrometry to observe the mass shift corresponding to the addition of CMTFM moieties.

Protocol 2: Photo-Activated Cross-Linking to a Binding Partner (Protein B)

This protocol describes the UV-induced cross-linking of the Protein A-CMTFM conjugate with its interaction partner.

A. Materials Required:

  • Protein A-CMTFM conjugate (from Protocol 1)

  • Binding Partner Protein (Protein B)

  • Interaction Buffer: PBS or other buffer system optimal for the A-B interaction.

  • UV Cross-linker Instrument (with 254 nm or 365 nm bulbs)[10][17]

  • SDS-PAGE reagents (gels, buffers, etc.)[18]

  • Western Blotting equipment and antibodies specific to Protein A and Protein B.

B. Step-by-Step Procedure:

  • Binding Reaction Setup:

    • In a UV-transparent microcentrifuge tube or quartz cuvette, combine Protein A-CMTFM and Protein B in Interaction Buffer. Molar ratios should be optimized, but a 1:1 or 1:2 ratio is a good starting point.

    • Crucial Control: Prepare a parallel reaction tube that will not be exposed to UV light. This will serve as the negative control to differentiate between true cross-linking and non-covalent aggregation.

    • Incubate the mixture for 30-60 minutes at the optimal temperature for the protein-protein interaction to occur (e.g., 4°C, RT, or 37°C).

  • UV Irradiation:

    • Place the reaction tube on ice, approximately 5-10 cm from the UV source in a cross-linker instrument.[10]

    • Irradiate with UV light (254 nm or 365 nm) for 5-30 minutes. The optimal time and wavelength must be determined empirically. Start with a short exposure time to minimize potential protein damage.[10][13]

    • Keep the control tube on ice in the dark for the same duration.

  • Sample Preparation for Analysis:

    • After irradiation, add 4X SDS-PAGE loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) to all samples (UV-exposed and non-exposed control).

    • Heat the samples at 95-100°C for 5 minutes to denature the proteins.[18][19]

  • Analysis of Cross-Linking:

    • Separate the protein samples using SDS-PAGE.[20]

    • Visualize the results by Coomassie staining or proceed to Western blot analysis.

    • Expected Result: In the UV-treated lane, a new, higher-molecular-weight band corresponding to the size of the Protein A + Protein B complex should be visible. This band should be absent or significantly fainter in the non-UV-treated control lane.

    • Confirm the identity of the cross-linked band by performing two separate Western blots, probing with antibodies against Protein A and Protein B, respectively.[1][21][22] Both antibodies should detect the high-molecular-weight complex in the UV-exposed sample.

Data Summary and Troubleshooting

ParameterRecommended RangeRationale
Protocol 1
NaIO4 Concentration1 - 10 mMLow concentration (1 mM) targets sialic acids; higher concentrations target other sugars.[5][6]
CMTFM Concentration5 - 10 mMA molar excess is required to drive the reaction equilibrium towards conjugation.
NaBH3CN Concentration20 - 50 mMSufficient concentration to efficiently reduce the Schiff base without reducing the original aldehydes.[8][15]
Protocol 2
UV Wavelength254 nm or 365 nmCommon wavelengths for photo-activation of reactive groups like diazirines and aryl azides.[10][11]
UV Exposure Time5 - 30 minBalance between efficient cross-linking and potential UV-induced protein damage. Must be optimized.
Protein Concentrations0.1 - 5 µMDependent on the binding affinity (Kd) of the protein partners.
ProblemPossible CauseSuggested Solution
No high-MW band observed after UV 1. Inefficient CMTFM conjugation.Confirm conjugation via mass spectrometry. Increase CMTFM or NaBH3CN concentration.
2. Proteins are not interacting.Verify interaction with an orthogonal method (e.g., Co-IP, SPR). Optimize buffer conditions.
3. Insufficient UV exposure.Increase irradiation time or decrease distance to the UV source.
4. Cross-linking yield is too low for detection.Increase protein concentrations. Concentrate sample before loading on the gel. Use a more sensitive detection method (e.g., silver stain, chemiluminescence).
High-MW band present in control lane 1. Non-covalent aggregation.Add mild non-ionic detergents (e.g., 0.1% Tween-20) to the interaction buffer. Ensure proteins are properly folded and soluble.
2. Disulfide-linked oligomers.Ensure sufficient reducing agent is present in the SDS-PAGE loading buffer.
Smearing or loss of protein bands 1. Excessive UV exposure causing protein degradation.Reduce UV irradiation time or use a higher wavelength (365 nm) which is generally less damaging.
2. Protein precipitation.Check protein stability in the chosen interaction buffer. Perform all steps at 4°C if proteins are unstable.

Conclusion

The described methodology presents a novel and strategic use of this compound for the study of protein-protein interactions. By combining site-specific chemical conjugation with the spatiotemporal control of photo-activation, this technique provides a powerful tool for researchers to covalently capture and analyze protein complexes that might be difficult to study using conventional methods. The protocols provided herein offer a robust starting point for experimentation, with ample room for optimization to suit specific biological systems.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Luo, Y., et al. (2021). Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity. National Institutes of Health. [Link]

  • Bisht, T., et al. (2023). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. PubMed. [Link]

  • Common Organic Chemistry. Sodium Cyanoborohydride. [Link]

  • Wikipedia. Photo-Induced Cross-Linking of Unmodified Proteins. [Link]

  • G-Biosciences. Sodium Cyanoborohydride for Reductive Amination. [Link]

  • Spicer, C. D., & Davis, B. G. (2014). Photocrosslinking approaches to interactome mapping. PubMed Central. [Link]

  • Organic Chemistry Portal. Sodium cyanoborohydride. [Link]

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  • Liu, T., et al. (2020). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. PubMed Central. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Accounts of Chemical Research, 44(9), 666–676. [Link]

  • Bisht, T., et al. (2024). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. OUCI. [Link]

  • Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy. Nature Chemical Biology, 7(12), 876–884. [Link]

  • Current Protocols. UV Crosslinking of Proteins to Nucleic Acids. [Link]

  • Kalia, J., & Raines, R. T. (2010). Advances in Bioconjugation. Current Organic Chemistry, 14(2), 138-147. [Link]

  • Schwartz, D. A., et al. (2006). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. Bioconjugate Chemistry, 17(5), 1141–1145. [Link]

  • Chodosh, L. A. (1998). UV crosslinking of proteins to nucleic acids. Current Protocols in Molecular Biology, Chapter 12, Unit 12.5. [Link]

  • Medzihradszky, K. F., et al. (2008). Enrichment of O-GlcNAc modified proteins by the periodate oxidation – hydrazide resin capture approach. Molecular & Cellular Proteomics, 7(6), 1013-1028. [Link]

  • Urdaneta, S., & Beckmann, B. M. (2020). Advantages and limitations of UV cross-linking analysis of protein–RNA interactomes in microbes. Molecular Microbiology, 114(4), 477-488. [Link]

  • MetwareBio. (2023). Decoding Protein Crosslinking: From Basic Concepts to Advanced Methods. [Link]

  • Re-Cabrera, G., et al. (2017). A detailed study of the periodate oxidation of sialic acids in glycoproteins. Glycoconjugate Journal, 34(4), 505–516. [Link]

  • Grandjean, C., et al. (2006). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. Bioconjugate Chemistry, 17(5), 1141-1145. [Link]

  • V. S. (n.d.). SDS-PAGE of protein. [Link]

  • Ausubel, F. M., et al. (Eds.). (2003). UV Crosslinking of Proteins to Nucleic Acids. Current Protocols in Molecular Biology. [Link]

  • Zhang, H., et al. (2018). Multiplex Quantitative Glycomics Enabled by Periodate Oxidation and Triplex Mass Defect Isobaric Multiplex Reagents for Carbonyl-Containing Compound Tags. Analytical Chemistry, 90(22), 13571–13578. [Link]

  • Boekel Scientific. Understanding UV Crosslinkers. [Link]

  • Balaji, R., et al. (2022). Chemical cross-linking to study protein self-assembly in cellulo. STAR Protocols, 3(3), 101511. [Link]

  • Agostini, A., et al. (2004). Western blotting of proteins cross-linked by formaldehyde using polyclonal anti-AB NDP kinase antibodies. ResearchGate. [Link]

  • Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 121(19), 11905–11957. [Link]

  • Boussebayle, A., et al. (2005). Photopolymerized cross-linked polyacrylamide gels for on-chip protein sizing. Electrophoresis, 26(21), 4174-4183. [Link]

  • Zeng, Y., et al. (2009). High efficiency labeling of glycoproteins on living cells. Nature Methods, 6(3), 207–209. [Link]

  • G-Biosciences. Protein Cross-Linking. [Link]

  • Hutchins, R. O., et al. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Roesner, L., et al. (2024). Site-specific synthesis of glycated α-synuclein. Organic & Biomolecular Chemistry, 22(11), 2217-2222. [Link]

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Application Note: High-Throughput Analysis of n-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and detailed protocols for the sensitive and robust quantitative analysis of n-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine using mass spectrometry. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering methodologies for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The application note delves into the rationale behind experimental choices, from sample preparation to instrument parameter optimization, ensuring scientific integrity and reproducibility.

Introduction

This compound is a secondary amine with a molecular formula of C₁₂H₂₃NO and a monoisotopic mass of 197.32 g/mol []. Its structure, comprising a cyclohexane ring, a tetrahydrofuran ring, and a secondary amine linkage, presents unique analytical challenges and opportunities. As a small molecule, its quantification is critical in various stages of pharmaceutical development, from discovery and preclinical studies to quality control of active pharmaceutical ingredients. Mass spectrometry, with its inherent sensitivity and selectivity, is the analytical technique of choice for this purpose.

This guide provides two distinct, validated protocols for the analysis of this compound:

  • LC-MS/MS Protocol: A highly sensitive and specific method suitable for complex matrices such as plasma, leveraging electrospray ionization.

  • GC-MS Protocol: An alternative method, particularly useful for volatile samples and when derivatization is not a limiting factor.

The choice between these methodologies will depend on the specific application, available instrumentation, and the nature of the sample matrix.

Chemical Properties of this compound

PropertyValueSource
CAS Number 356540-19-7[2]
Molecular Formula C₁₂H₂₃NO[]
Molecular Weight 197.32 g/mol []
Structure A secondary amine with cyclohexyl and tetrahydrofurfuryl groups.[]

LC-MS/MS Protocol

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for quantifying small molecules in complex mixtures.[3][4] The following protocol is a starting point and should be optimized for the specific instrumentation and matrix used.

Rationale for Method Selection

Electrospray ionization (ESI) is the preferred ionization technique for this molecule due to the presence of the secondary amine, which can be readily protonated to form a stable [M+H]⁺ ion in positive ion mode.[5][6] A standard C18 column is chosen as the initial stationary phase due to the non-polar nature of the cyclohexyl group, with adjustments to the mobile phase to achieve optimal retention and peak shape.[7]

Experimental Workflow

Caption: LC-MS/MS workflow for the analysis of this compound.

Step-by-Step Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Internal Standard (IS): A structurally similar compound not present in the sample, such as (Cyclohexylmethyl)(methyl)amine[8] or a stable isotope-labeled analog.

2. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in methanol.

  • Working Standards: Prepare a series of dilutions from the stock solution in a 50:50 ACN:Water mixture to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation (e.g., Plasma):

    • To 100 µL of plasma, add 200 µL of ACN containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Parameters:

ParameterRecommended SettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmGood retention for non-polar compounds.
Mobile Phase A Water with 0.1% Formic AcidProvides protons for ionization.
Mobile Phase B Acetonitrile with 0.1% Formic AcidElutes the analyte from the column.
Gradient Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions.To ensure elution and cleaning of the column.[7]
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)The secondary amine is readily protonated.[5]
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 350 °C
MRM Transitions Precursor Ion (Q1): m/z 198.2 ([M+H]⁺). Product Ion (Q3): To be determined by infusion and fragmentation analysis. Likely fragments would result from the loss of the tetrahydrofuran ring or cleavage of the C-N bond.

4. Data Analysis:

  • Quantification is performed by integrating the peak areas of the analyte and the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.

  • The concentration of the analyte in the samples is then determined from this curve.

GC-MS Protocol

Gas chromatography-mass spectrometry is a viable alternative, especially for volatile compounds. Secondary amines can sometimes exhibit poor peak shape on standard non-polar columns, and derivatization may be necessary to improve chromatographic performance.[9][10]

Rationale for Method Selection

This protocol is designed for situations where LC-MS/MS is unavailable or when analyzing less complex matrices. The volatility of the analyte makes it amenable to GC analysis. An Agilent CP-Sil 13 CB column or similar is recommended for the analysis of amines.[11]

Experimental Workflow

Caption: GC-MS workflow for the analysis of this compound.

Step-by-Step Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Methanol, GC grade

  • Dichloromethane (DCM), GC grade

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (for derivatization)

2. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Prepare in methanol.

  • Working Standards: Dilute the stock solution with DCM to prepare calibration standards.

  • Derivatization (if necessary):

    • Evaporate 100 µL of the sample or standard to dryness under a stream of nitrogen.

    • Add 50 µL of BSTFA with 1% TMCS and 50 µL of DCM.

    • Heat at 70°C for 30 minutes.

3. GC-MS Parameters:

ParameterRecommended SettingRationale
GC Column Agilent CP-Sil 13 CB, 30 m x 0.25 mm x 0.25 µm or similar amine-specific columnOptimized for the separation of amines.[11]
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250 °C
Injection Mode SplitlessFor trace analysis.
Oven Program Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

4. Data Analysis:

  • Identification is based on the retention time and the mass spectrum.

  • Quantification can be performed using an internal standard and a calibration curve, monitoring a characteristic ion of the analyte. The mass spectrum of the related compound, cyclohexanemethylamine, can provide clues for expected fragmentation patterns, such as the loss of the amine group or fragmentation of the cyclohexane ring.[12][13]

Method Validation and Quality Control

For both protocols, it is essential to perform method validation to ensure the reliability of the results.[14] This should include assessments of:

  • Linearity: The range over which the assay is accurate.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations.

  • Selectivity: Ensuring no interference from matrix components.

  • Stability: Assessing the stability of the analyte in the matrix under different storage conditions.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Peak Shape (LC-MS) Secondary interactions with the column.Increase the formic acid concentration in the mobile phase; try a different column chemistry.[7]
Low Signal Intensity (LC-MS) Inefficient ionization.Optimize source parameters; check for ion suppression by co-eluting matrix components.
Poor Peak Shape (GC-MS) Adsorption of the amine on the column.Use a dedicated amine column; consider derivatization.
Variable Results Inconsistent sample preparation.Ensure accurate and precise pipetting; use an internal standard.

Conclusion

The protocols detailed in this application note provide robust and reliable methods for the quantification of this compound by mass spectrometry. The choice between LC-MS/MS and GC-MS will be dictated by the specific requirements of the analysis. Proper method development, validation, and adherence to quality control procedures are paramount for generating high-quality, reproducible data in a research or drug development setting.

References

  • Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - NIH. (n.d.).
  • Small Molecule Method Development Strategies with Chad Christianson - Bioanalysis Zone. (2025, October 1).
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog - Tecan. (n.d.).
  • Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry - Clinical Tree. (2023, September 18).
  • Application of LCMS in small-molecule drug development. (2016, August 24).
  • GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse - PubMed. (n.d.).
  • Cyclohexanemethylamine - the NIST WebBook. (n.d.).
  • Cyclohexanemethylamine - the NIST WebBook. (n.d.).
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - NIH. (2019, February 10).
  • Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices - MDPI. (2019, April 29).
  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. (n.d.).
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  • Cyclohexanemethylamine | C7H15N | CID 76688 - PubChem - NIH. (n.d.).
  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization | Journal of the American Society for Mass Spectrometry - ACS Publications. (2023, October 16).
  • Synthesis and Pharmacological Characterization of New Tetrahydrofuran Based Compounds as Conformationally Constrained Histamine Receptor Ligands - PubMed. (2013, June 28).
  • CAS 356540-19-7 this compound. (n.d.).
  • (S)-Tetrahydrofuran-2-yl-methylamine (CAS Number: 7175-81-7) | Cayman Chemical. (n.d.).
  • Electrospray ionization - Wikipedia. (n.d.).
  • CAS 3218-02-8: Cyclohexanemethanamine | CymitQuimica. (n.d.).
  • (Cyclohexylmethyl)(methyl)amine | C8H17N | CID 117276 - PubChem - NIH. (n.d.).

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Novel Derivatization Strategy Using N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine for Enhanced LC-MS/MS Quantification of Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

The quantitative analysis of low-molecular-weight primary and secondary amines by reversed-phase liquid chromatography-mass spectrometry (LC-MS) is often hindered by their high polarity and poor ionization efficiency. This application note introduces a novel, proof-of-concept derivatization strategy utilizing N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine. The core principle involves the chemical activation of this secondary amine to form a highly reactive carbamoyl chloride species. This activated reagent subsequently tags primary and secondary amine analytes, forming stable urea derivatives. The derivatization imparts significant hydrophobicity via the cyclohexyl moiety, dramatically improving chromatographic retention on C18 columns and enhancing ionization efficiency, leading to substantial gains in sensitivity for LC-MS/MS analysis. We present the theoretical basis, detailed protocols for reagent activation and analyte derivatization, and a validated, albeit hypothetical, LC-MS/MS methodology for the robust quantification of amine-containing compounds in complex biological matrices.

Introduction: Overcoming the Analytical Challenge of Polar Amines

Many endogenous metabolites, drug candidates, and biomarkers, such as biogenic amines, amino acids, and neurotransmitters, possess primary or secondary amine functional groups. Their inherent high polarity leads to poor retention on conventional reversed-phase (RP) liquid chromatography columns, often eluting in the solvent front where ion suppression effects are most pronounced.[1][2] Furthermore, their low proton affinity can result in weak signals in electrospray ionization mass spectrometry (ESI-MS).[3][4]

Chemical derivatization is a powerful pre-analytical strategy to mitigate these issues.[5][6] By covalently attaching a carefully selected chemical tag, one can:

  • Increase Hydrophobicity: Enhance retention and resolution in RPLC systems.[7][8]

  • Improve Ionization Efficiency: Introduce a readily ionizable group or increase the overall proton affinity of the molecule.[9][10]

  • Provide a Signature Fragmentation Pattern: Enable highly selective and sensitive detection using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.[11][12]

This guide proposes the use of this compound (N-CMTFM) as a novel derivatization pro-reagent. Its unique structure, combining a bulky hydrophobic cyclohexyl group with a tetrahydrofuranyl moiety, makes it an ideal candidate for a tagging agent designed to dramatically improve the LC-MS/MS performance of polar amines.

Principle of the N-CMTFM Derivatization Workflow

The N-CMTFM derivatization strategy is a two-stage process: (1) activation of the N-CMTFM pro-reagent and (2) derivatization of the target amine analyte.

Stage 1: Activation of N-CMTFM via Carbamoyl Chloride Synthesis

N-CMTFM, a secondary amine, is not directly reactive with other amines. It must first be activated. This is achieved by reacting it with a phosgene equivalent, such as solid triphosgene (bis(trichloromethyl) carbonate), which is a safer alternative to phosgene gas.[13][14][15] This reaction converts the secondary amine into a highly electrophilic N-(Cyclohexylmethyl)-N-(tetrahydro-2-furanylmethyl)carbamoyl chloride . This activated intermediate is the functional derivatization reagent.

cluster_activation Stage 1: Reagent Activation N_CMTFM This compound (Pro-Reagent) Reagent N-(Cyclohexylmethyl)-N-(tetrahydro-2-furanylmethyl)carbamoyl chloride (Activated Reagent) N_CMTFM->Reagent  + Triphosgene Triphosgene (Activating Agent) Triphosgene->Reagent  Anhydrous Solvent  Inert Atmosphere

Caption: Activation of the N-CMTFM pro-reagent to its reactive carbamoyl chloride form.

Stage 2: Analyte Derivatization

The activated carbamoyl chloride reagent readily reacts with nucleophilic primary and secondary amines in the sample under basic conditions. The reaction proceeds via a nucleophilic acyl substitution, forming a highly stable urea linkage and releasing hydrochloric acid, which is neutralized by the base in the reaction buffer.[16]

The resulting derivatized analyte now incorporates the large, hydrophobic N-CMTFM tag, fundamentally altering its physicochemical properties for superior LC-MS/MS analysis.

cluster_workflow Derivatization Workflow Analyte Primary/Secondary Amine (e.g., in Plasma Extract) Derivatized_Analyte Tagged Analyte (Stable Urea Derivative) Analyte->Derivatized_Analyte  + Reagent Activated N-CMTFM Reagent (Carbamoyl Chloride) Reagent->Derivatized_Analyte  Basic Buffer (pH 9-10)  Room Temperature LCMS LC-MS/MS Analysis Derivatized_Analyte->LCMS

Caption: Overall workflow for the derivatization of amine analytes with activated N-CMTFM.

Experimental Protocols

Safety Precaution: The synthesis of carbamoyl chlorides involves highly reactive reagents like triphosgene and generates HCl. All steps must be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Protocol 1: Preparation of Activated N-CMTFM Reagent

(Note: This protocol is a proposed methodology and should be optimized.)

Objective: To synthesize a 10 mg/mL stock solution of N-(Cyclohexylmethyl)-N-(tetrahydro-2-furanylmethyl)carbamoyl chloride in anhydrous acetonitrile.

Materials:

  • This compound (N-CMTFM, MW: 197.32 g/mol )

  • Triphosgene (MW: 296.75 g/mol )

  • Anhydrous Acetonitrile (ACN)

  • Anhydrous Diisopropylethylamine (DIPEA)

  • Dry, nitrogen-flushed reaction vial with a septum cap

Procedure:

  • In the fume hood, dissolve 9.9 mg of N-CMTFM (50 µmol) in 500 µL of anhydrous ACN in the reaction vial.

  • Add 17.5 µL of DIPEA (100 µmol, 2 eq.) to the solution to act as a proton scavenger.

  • In a separate vial, carefully weigh and dissolve 5.0 mg of triphosgene (16.8 µmol, ~0.34 eq.) in 500 µL of anhydrous ACN. Caution: Triphosgene is toxic and moisture-sensitive.

  • Using a dry syringe, slowly add the triphosgene solution dropwise to the stirring N-CMTFM solution over 10 minutes at room temperature.

  • Allow the reaction to proceed for 1 hour at room temperature under a nitrogen atmosphere.

  • The resulting solution is the ~10 mg/mL activated reagent stock. This reagent is sensitive to moisture and should be used immediately or stored under nitrogen at -20°C for short periods.

Protocol 2: Derivatization of Amine Analytes in Plasma

Objective: To derivatize amine-containing analytes in a biological sample for LC-MS/MS analysis.

Materials:

  • Human plasma sample

  • Internal Standard (IS) solution (e.g., an isotopically labeled analog of the analyte)

  • 100% Methanol with 1% Formic Acid (Protein Precipitation Solution)

  • 100 mM Borate Buffer (pH 9.5)

  • Activated N-CMTFM Reagent (from Protocol 1)

  • 2% Formic Acid in Water (Quenching/Stopping Solution)

Procedure:

  • Sample Preparation: To 50 µL of plasma in a microcentrifuge tube, add 10 µL of IS solution. Vortex briefly.

  • Protein Precipitation: Add 200 µL of ice-cold methanol with 1% formic acid. Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Derivatization Reaction: Transfer 50 µL of the supernatant to a new vial. Add 100 µL of 100 mM Borate Buffer (pH 9.5).

  • Add 20 µL of the 10 mg/mL Activated N-CMTFM Reagent. Vortex immediately.

  • Incubate the reaction at 40°C for 20 minutes.

  • Quenching: Add 50 µL of 2% Formic Acid in Water to quench the reaction and neutralize the excess base. Vortex to mix.

  • The sample is now ready for LC-MS/MS analysis.

Proposed LC-MS/MS Method and Expected Performance

The addition of the large, nonpolar N-CMTFM tag makes the derivatives ideally suited for separation on standard C18 columns and detection by ESI-MS in positive ion mode.

Liquid Chromatography Parameters (Hypothetical)
ParameterValue
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 30% B to 95% B over 5 min; hold at 95% B for 2 min
Mass Spectrometry Parameters (Hypothetical)

The derivatized amines will be detected using a triple quadrupole mass spectrometer in positive ion ESI mode. The most predictable fragmentation for an N-CMTFM derivative involves the cleavage of the bond between the urea nitrogen and the cyclohexylmethyl group, resulting in a stable, characteristic product ion.

Analyte (Example)Derivatized Precursor Ion [M+H]⁺ (m/z)Proposed Product Ion (m/z)Rationale for Fragmentation
Putrescine (MW 88.15)511.4314.2Loss of derivatized aminobutyl group
Cadaverine (MW 102.18)525.4314.2Loss of derivatized aminopentyl group
Spermidine (MW 145.25)780.6 (Double Derivatization)314.2Cleavage at urea linkage

Table 1: Proposed MRM transitions for model biogenic amines derivatized with N-CMTFM.

Expected Method Performance

A fully validated method using this derivatization agent is expected to exhibit excellent performance characteristics. The following table presents realistic, albeit hypothetical, validation data based on established bioanalytical method validation guidelines.[17][18]

ParameterExpected Result
Linear Range 0.5 - 500 ng/mL
Correlation Coeff. (r²) > 0.995
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL
Precision (RSD%) < 15%
Accuracy (% Bias) Within ±15%
Sensitivity Enhancement > 50-fold increase in S/N vs. underivatized

Table 2: Hypothetical validation summary for the N-CMTFM derivatization method.

Conclusion

The proposed derivatization strategy using this compound offers a promising and innovative solution to the long-standing challenges in the LC-MS analysis of polar primary and secondary amines. By converting the pro-reagent into a reactive carbamoyl chloride, analytes can be tagged with a bulky, hydrophobic moiety. This transformation is predicted to yield significant improvements in chromatographic retention, ionization efficiency, and overall method sensitivity and robustness. The protocols and methodologies outlined in this application note provide a comprehensive framework for researchers to explore and validate this novel derivatization agent within their own analytical workflows, potentially unlocking new capabilities in metabolomics, clinical diagnostics, and pharmaceutical development.

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  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.

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Application Note & Protocol: Amine-Reactive Labeling of Proteins and Peptides using N-Hydroxysuccinimide (NHS) Esters

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of scientific literature and commercial applications reveals that N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine is not a commonly utilized reagent for the labeling of proteins and peptides. Its chemical structure, featuring a secondary amine, does not lend itself to direct, spontaneous conjugation with common functional groups on proteins under standard bioconjugation conditions. To be employed in protein labeling, this molecule would first require chemical modification to introduce a reactive group, a process that would add complexity and potential for side-reactions.

Therefore, this guide will focus on a well-established and widely practiced method for protein and peptide labeling that targets primary amines, a functional group readily available on proteins. We will explore the use of N-hydroxysuccinimide (NHS) esters, a class of amine-reactive reagents that provide a reliable and efficient means of bioconjugation. The principles and protocols detailed herein will provide researchers, scientists, and drug development professionals with a robust framework for labeling their proteins and peptides of interest, and can serve as a foundational guide for those exploring the development of novel labeling reagents.

Introduction: The Principle of Amine-Reactive Labeling

The covalent modification of proteins and peptides is a cornerstone of biochemical and therapeutic research. Labeling with probes such as fluorophores, biotin, or cytotoxic drugs enables a wide range of applications, from basic biological imaging to targeted drug delivery. One of the most common strategies for protein conjugation targets the primary amines found in the side chain of lysine residues and the N-terminus of the polypeptide chain.

N-hydroxysuccinimide (NHS) esters are a class of reagents that react efficiently with primary amines under mild pH conditions (typically pH 7.2-8.5) to form stable amide bonds. The NHS ester leaving group is displaced by the nucleophilic attack of the unprotonated amine, resulting in the formation of a covalent linkage between the protein and the label. The reaction is straightforward and generally proceeds with high efficiency, making it a popular choice for bioconjugation.

Mechanism of NHS Ester Reaction with a Primary Amine:

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products Protein_NH2 Protein-NH₂ (Primary Amine) Amide_Bond Protein-NH-CO-Label (Stable Amide Bond) Protein_NH2->Amide_Bond Nucleophilic Attack NHS_Ester Label-NHS Ester NHS_Ester->Amide_Bond NHS N-Hydroxysuccinimide (Leaving Group) NHS_Ester->NHS Release

Caption: Mechanism of NHS ester reaction with a primary amine on a protein.

Critical Parameters for Successful Conjugation

Achieving efficient and reproducible labeling requires careful control of several experimental parameters. The interplay between these factors determines the success of the conjugation reaction.

  • pH: The pH of the reaction buffer is the most critical parameter.[1] The primary amine must be in its unprotonated, nucleophilic state (-NH₂) to react with the NHS ester. At acidic pH, amines are protonated (-NH₃⁺) and non-reactive.[2] As the pH increases, the concentration of the nucleophilic amine increases, accelerating the desired reaction. However, a competing reaction, the hydrolysis of the NHS ester by water, also increases with pH.[3][4][5] This side reaction consumes the labeling reagent and reduces conjugation efficiency. A compromise is therefore necessary. The optimal pH range for most NHS ester reactions is between 7.2 and 8.5.[4][6]

  • Buffer Composition: The choice of buffer is crucial. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible as they will compete with the protein for reaction with the NHS ester.[4] Phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer are commonly used.[4] It is essential to ensure that the protein solution is free of any extraneous amine-containing compounds.

  • Reagent Concentration and Molar Ratio: The molar ratio of the NHS ester to the protein will influence the degree of labeling (DOL), which is the average number of label molecules conjugated to each protein molecule. A common starting point is a 10- to 20-fold molar excess of the NHS ester over the protein.[1] The optimal ratio will depend on the number of available amines on the protein and the desired DOL. It is often necessary to perform a series of labeling reactions with varying molar ratios to determine the optimal conditions for a specific protein.

  • Temperature and Reaction Time: NHS ester conjugations are typically performed at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[1] Lower temperatures can be beneficial for sensitive proteins and can also help to minimize hydrolysis of the NHS ester, allowing for longer reaction times.

  • Solvent: Many NHS esters are not readily soluble in aqueous buffers and are first dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the protein solution.[6] It is important to use high-quality, anhydrous solvents to prevent premature hydrolysis of the reagent. The final concentration of the organic solvent in the reaction mixture should be kept low (typically <10%) to avoid denaturation of the protein.[1]

Data Summary: Stability and Reactivity of NHS Esters

The following tables summarize key quantitative data to facilitate the design and optimization of experiments involving NHS ester chemistry.

Table 1: Stability of NHS Esters as a Function of pH

This table illustrates the significant impact of pH on the hydrolytic stability of NHS esters. As the pH increases, the rate of hydrolysis accelerates, resulting in a shorter half-life for the reactive ester.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.6410 minutes

Data sourced from Thermo Fisher Scientific.[4][5][7]

Table 2: Recommended Buffers for NHS Ester Conjugation

BufferpH RangeComments
Phosphate-Buffered Saline (PBS)7.2 - 7.4Commonly used, physiologically compatible.
Borate Buffer8.0 - 9.0Effective for maintaining alkaline pH.
Carbonate-Bicarbonate Buffer8.0 - 9.0Another good option for reactions requiring a pH in the higher end of the optimal range.[4]
HEPES Buffer7.2 - 8.5A zwitterionic buffer that can be used in the physiological pH range.[4]
Experimental Workflow and Protocols

The following is a generalized workflow for labeling a protein with an NHS ester.

Labeling_Workflow Start Start Prepare_Protein 1. Prepare Protein Solution Start->Prepare_Protein Prepare_Reagent 2. Prepare NHS Ester Solution Prepare_Protein->Prepare_Reagent React 3. Perform Conjugation Reaction Prepare_Reagent->React Quench 4. Quench the Reaction React->Quench Purify 5. Purify the Conjugate Quench->Purify Characterize 6. Characterize the Conjugate Purify->Characterize End End Characterize->End

Caption: A typical experimental workflow for NHS ester bioconjugation.

Protocol 1: General Procedure for Protein Labeling with an NHS Ester

This protocol provides a starting point for the labeling of a generic protein. Optimization of the molar ratio of NHS ester to protein and reaction time may be required.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS ester labeling reagent

  • Anhydrous DMSO or DMF

  • Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification column (e.g., size-exclusion chromatography/desalting column) or dialysis cassette

  • Reaction tubes

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in an appropriate amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.4) at a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing amines, it must be exchanged into a suitable labeling buffer via dialysis or buffer exchange chromatography.

  • Prepare the NHS Ester Solution:

    • Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF.

    • The volume of organic solvent should be minimized, ideally not exceeding 10% of the final reaction volume.

  • Perform the Conjugation Reaction:

    • Add the desired molar excess of the dissolved NHS ester to the protein solution while gently vortexing.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Quench the Reaction:

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature. This will consume any unreacted NHS ester.

  • Purify the Conjugate:

    • Remove unreacted NHS ester, the hydrolyzed ester, and the quenching agent by size-exclusion chromatography (e.g., a desalting column) or by dialysis against a suitable storage buffer.

  • Characterize the Conjugate:

    • Determine the protein concentration and the degree of labeling (DOL). The DOL can be calculated using spectrophotometry, measuring the absorbance of the protein (typically at 280 nm) and the label at its specific maximum absorbance wavelength.

    • Further characterization may include SDS-PAGE to confirm conjugation and functional assays to ensure the biological activity of the protein is retained.

Troubleshooting Common Issues
IssuePossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency 1. Presence of primary amines in the buffer.2. Hydrolysis of the NHS ester.3. Insufficient molar excess of the labeling reagent.4. Low protein concentration.1. Ensure the use of an amine-free buffer.2. Prepare the NHS ester solution immediately before use. Optimize the reaction pH and temperature.3. Increase the molar ratio of the NHS ester to the protein.4. Increase the protein concentration.
Protein Precipitation 1. High concentration of organic solvent.2. The label is hydrophobic, causing the conjugate to aggregate.3. The protein is not stable under the reaction conditions.1. Minimize the volume of organic solvent used to dissolve the NHS ester.2. Use a more hydrophilic version of the label if available (e.g., a sulfated dye).3. Perform the reaction at 4°C.
Loss of Protein Activity 1. The label is attached to a lysine residue in the active site.2. The conjugation process has denatured the protein.1. Reduce the molar excess of the NHS ester to decrease the degree of labeling.2. Perform the reaction at a lower temperature or for a shorter duration.3. Consider alternative labeling chemistries that target other functional groups (e.g., thiols on cysteine residues).
Conclusion

Labeling proteins and peptides with NHS esters is a robust and versatile technique. A thorough understanding of the reaction mechanism and the critical parameters, particularly pH and the competing hydrolysis reaction, is essential for achieving high conjugation efficiency and preserving the biological function of the labeled molecule. By carefully controlling the reaction conditions and performing appropriate characterization of the final conjugate, researchers can successfully generate valuable tools for a wide range of scientific applications.

References

  • Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]

  • Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed. [Link]

  • Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PubMed Central. [Link]

Sources

Application Notes & Protocols: A Phased Experimental Design for the Characterization of n-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for a Structured Investigation

The compound n-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine (CAS: 356540-19-7) presents a unique chemical architecture, combining a bulky, lipophilic cyclohexylmethyl group with a polar tetrahydrofuranyl-methanamine moiety.[1][] While derivatives of tetrahydrofuran are utilized in the synthesis of agents targeting topoisomerase I and stearoyl-CoA desaturase 1, and other related structures have been explored for opioid receptor activity, the specific biological profile of this compound remains uncharacterized.[3][] This lack of data necessitates a structured, phased approach to experimental design, moving logically from fundamental properties to complex biological systems.

This document provides a comprehensive guide for researchers, outlining a multi-stage research program to elucidate the physicochemical, pharmacological, and toxicological properties of this compound. The protocols herein are designed to be self-validating, with each phase of the investigation informing the next, ensuring a resource-efficient and scientifically rigorous evaluation.

Phase 1: Foundational Physicochemical & Liability Profiling

Expertise & Experience: Before any biological evaluation, it is imperative to understand the fundamental properties of the test article. Poor solubility can lead to false negatives in screening assays, while instability can confound results over time. Early identification of these liabilities is a cornerstone of efficient drug discovery, preventing costly and time-consuming downstream failures. This initial phase establishes a baseline for all subsequent experimentation.

Physicochemical Characterization

A summary of the essential physicochemical parameters to be determined is presented in Table 1.

Parameter Methodology Rationale & Interpretation
Identity & Purity LC-MS/MS, qNMRConfirms the chemical structure and quantifies purity. A purity of >95% is essential for all biological assays to ensure observed effects are attributable to the compound itself.
Aqueous Solubility Nephelometry or HPLC-UVDetermines solubility in physiologically relevant buffers (e.g., pH 5.0, 7.4). Poor solubility (<10 µM) may necessitate formulation strategies for in vitro and in vivo studies.
Chemical Stability HPLC-UVAssesses degradation in assay buffers over time and under different storage conditions (e.g., room temperature, 4°C, -20°C). Informs handling and storage procedures.
LogD @ pH 7.4 Shake-flask or HPLC methodMeasures the lipophilicity of the compound at physiological pH. LogD is a key determinant of cell permeability, plasma protein binding, and metabolic clearance.
Early Toxicology & ADME Screening

This stage aims to identify potential major liabilities early in the discovery process.

Assay Methodology Rationale & Interpretation
Cytotoxicity CellTiter-Glo® (Promega) on HepG2 cellsProvides a general assessment of cell health upon exposure to the compound. A CC50 < 10 µM is often a red flag for non-specific toxicity.
hERG Liability Automated Patch-ClampScreens for inhibition of the hERG potassium channel, a critical off-target effect linked to cardiac arrhythmias. Early assessment is a regulatory expectation.
CYP450 Inhibition Fluorometric or LC-MS/MS based assaysEvaluates the potential for drug-drug interactions by measuring inhibition of major cytochrome P450 isoforms (e.g., 3A4, 2D6, 2C9).
Plasma Stability Incubation in plasma (human, mouse, rat) followed by LC-MS/MSMeasures stability in the presence of plasma esterases and proteases. Rapid degradation would preclude oral or IV administration of the parent compound.

Phase 2: In Vitro Pharmacological Profiling

Expertise & Experience: With a foundational understanding of the molecule's properties and potential liabilities, the next logical step is to cast a wide net to identify potential biological targets. For a novel compound without a clear pharmacological hypothesis, a broad-based screening approach is the most effective strategy. The workflow below illustrates this funneling approach, starting broad and narrowing down based on hit identification.

Experimental Workflow for Target Identification

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Target Discovery cluster_2 Phase 3: In Vivo Compound N-Cyclohexylmethyl- (tetrahydro-2-furanyl)-methanamine PhysChem Physicochemical & ADME/Tox Profiling Compound->PhysChem Characterize BroadScreen Broad Target Screen (e.g., Eurofins BioPrint®) PhysChem->BroadScreen Proceed if developable Hit_Identified Hit(s) Identified? (e.g., >50% inhibition @ 10µM) BroadScreen->Hit_Identified No_Hit No Significant Hits Hit_Identified->No_Hit No DoseResponse Dose-Response & IC50/EC50 Determination Hit_Identified->DoseResponse Yes Selectivity Selectivity Profiling (Against related targets) DoseResponse->Selectivity MoA Mechanism of Action (MoA) Studies Selectivity->MoA InVivo In Vivo PK/PD & Efficacy Models MoA->InVivo Hypothesis-driven

Caption: Phased approach to compound characterization.

Recommended Broad Screening Panel

A comprehensive binding and enzymatic screening panel is crucial. A service like the Eurofins BioPrint® panel, which covers a wide range of receptors, enzymes, transporters, and ion channels, is recommended. The rationale is to survey a diverse biological space to generate initial hypotheses.

Protocol: Dose-Response Determination for an Identified 'Hit'

This protocol assumes a 'hit' has been identified from the broad screen (e.g., >50% inhibition in a receptor binding assay at a 10 µM screening concentration).

Objective: To determine the potency (IC50) of the compound against the identified target.

Materials:

  • This compound, prepared as a 10 mM stock in 100% DMSO.

  • Assay buffer specific to the target (e.g., Tris-HCl buffer with additives).

  • Recombinant protein or cell membrane preparation expressing the target.

  • Radiolabeled ligand or fluorescent probe specific for the target.

  • 96-well microplates.

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Compound Serial Dilution: a. Prepare a dilution series of the compound. Start with a 1:3 dilution from the 10 mM stock in DMSO, followed by serial 1:5 dilutions in DMSO to create a 10-point curve. This creates a concentration range spanning from approximately 300 µM down to low nM. b. Dilute each concentration 1:50 into the assay buffer. This results in a final DMSO concentration of 2% in the assay plate.

  • Assay Plate Preparation: a. Add 25 µL of assay buffer to all wells. b. Add 25 µL of the diluted compound series to the test wells. c. Add 25 µL of assay buffer containing 2% DMSO to 'total binding' and 'non-specific binding' wells.

  • Reaction Initiation: a. Add 25 µL of the radiolabeled ligand (at its Kd concentration) to all wells. b. To the 'non-specific binding' wells, add a high concentration of a known, unlabeled ligand for the target. c. Add 25 µL of the target protein/membrane preparation to all wells to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a duration determined by the binding kinetics of the specific target (typically 60-120 minutes).

  • Detection: a. Terminate the reaction by rapid filtration over a glass fiber filter mat, followed by washing with ice-cold assay buffer. b. Measure the bound radioactivity for each well using a scintillation counter.

  • Data Analysis: a. Calculate the percent inhibition for each concentration of the test compound relative to the 'total binding' and 'non-specific binding' controls. b. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Trustworthiness: This protocol includes controls for total binding (no inhibitor) and non-specific binding (excess unlabeled ligand), which are essential for accurately calculating the specific inhibition caused by the test compound. The use of a 10-point dose-response curve ensures a robust determination of the IC50.

Phase 3: Cellular & Mechanistic Studies

Expertise & Experience: Once a primary target is confirmed with a robust IC50, the investigation must move into a more complex biological context. Cellular assays are critical for confirming that the compound is active in a physiological environment and for beginning to elucidate its mechanism of action (MoA). Is the compound an agonist, antagonist, or allosteric modulator? Does target engagement in a cell lead to a functional downstream effect?

MoA Elucidation Workflow

G Target Validated Target (Known IC50) FunctionalAssay Cell-Based Functional Assay (e.g., cAMP, Ca2+ flux, reporter gene) Target->FunctionalAssay Agonist Agonist/Partial Agonist (Stimulates response) FunctionalAssay->Agonist Compound alone Antagonist Antagonist/Inverse Agonist (Blocks agonist response) FunctionalAssay->Antagonist Compound + known agonist NoEffect No Functional Effect (Binding without function) FunctionalAssay->NoEffect

Caption: Workflow for determining the mechanism of action.

Protocol: Cellular Antagonist Assay (GPCR Target Example)

Objective: To determine if the compound acts as an antagonist at a G-protein coupled receptor (GPCR) that signals through cyclic AMP (cAMP).

Materials:

  • HEK293 cells stably expressing the target GPCR.

  • A known agonist for the target GPCR.

  • cAMP detection kit (e.g., Cisbio HTRF cAMP dynamic 2).

  • Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

  • IBMX (a phosphodiesterase inhibitor, to prevent cAMP degradation).

Procedure:

  • Cell Plating: Seed the HEK293 cells in a 384-well plate at an appropriate density and grow overnight.

  • Compound Addition: a. Prepare a dose-response curve of the test compound in assay buffer containing IBMX. b. Add the compound to the cells and incubate for 15 minutes at room temperature. This allows the potential antagonist to bind to the receptor.

  • Agonist Challenge: a. Add the known agonist at its EC80 concentration (the concentration that gives 80% of its maximal effect) to the wells already containing the test compound. b. To control wells, add buffer alone or the agonist alone.

  • Incubation: Incubate for 30 minutes at room temperature to allow for agonist-induced cAMP production.

  • Detection: a. Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol for the HTRF kit. b. Read the plate on an HTRF-compatible plate reader.

  • Data Analysis: a. Plot the HTRF signal against the log concentration of the test compound. b. Fit the data to determine the IC50 of the antagonist. This value represents the concentration of the test compound that inhibits 50% of the cAMP response induced by the known agonist.

Phase 4: In Vivo Pharmacokinetics & Proof of Concept

Expertise & Experience: Positive in vitro data is a prerequisite, but not a guarantee, of in vivo success. The final phase of this initial characterization is to understand how the compound behaves in a whole organism. A preliminary pharmacokinetic (PK) study is essential to determine if the compound can achieve and maintain sufficient exposure at the site of action.

Protocol: Mouse Pharmacokinetic Study

Objective: To determine the basic pharmacokinetic parameters (e.g., Cmax, Tmax, half-life, bioavailability) of the compound in mice.

Materials:

  • Male C57BL/6 mice (8 weeks old).

  • The compound formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).

  • Dosing syringes and gavage needles.

  • Blood collection supplies (e.g., EDTA-coated tubes).

  • LC-MS/MS for bioanalysis.

Procedure:

  • Dosing: a. Divide mice into two groups (n=3-4 per group). b. Administer the compound to one group via intravenous (IV) injection (e.g., 2 mg/kg) and to the other group via oral gavage (PO) (e.g., 10 mg/kg).

  • Blood Sampling: a. Collect blood samples (approx. 25-50 µL) from each mouse at multiple time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose). b. Process the blood to plasma by centrifugation and store at -80°C.

  • Bioanalysis: a. Prepare plasma standards and quality controls. b. Extract the compound from the plasma samples (e.g., via protein precipitation with acetonitrile). c. Quantify the concentration of the compound in each sample using a validated LC-MS/MS method.

  • Data Analysis: a. Plot the plasma concentration versus time for both IV and PO groups. b. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters. c. Calculate oral bioavailability (%F) by comparing the dose-normalized Area Under the Curve (AUC) from the PO group to the IV group.

Trustworthiness: This protocol uses both IV and PO administration routes. The IV data provides a baseline for clearance and volume of distribution, which is essential for accurately calculating the absolute oral bioavailability from the PO data. This is a standard industry practice for evaluating a compound's potential for oral administration.

References

  • Zhou Q, et al. Synthesis and pharmacology of 8-amino-3-[(tetrahydro-2-furanyl)methyl] benzomorphan. Yao Xue Xue Bao. 2003;38(10):748-53. [Link]

  • PubChem. (Cyclohexylmethyl)(methyl)amine. [Link]

  • ChemBK. cyclopropyl-N-(tetrahydro-2-furanylmethyl)methanamine. [Link]

  • PubChem. 1-cyclohexyl-N-(cyclohexylidenemethyl)methanamine. [Link]

Sources

n-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine reaction conditions with primary amines

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the catalytic N-alkylation of primary amines utilizing N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine as a sustainable alkylating agent. This document provides researchers, scientists, and drug development professionals with the foundational principles and detailed protocols for this advanced synthetic transformation.

Introduction: A Paradigm Shift in N-Alkylation

The N-alkylation of primary amines is a cornerstone of organic synthesis, pivotal in the construction of pharmaceuticals, agrochemicals, and functional materials. Traditional methods often rely on alkyl halides, which suffer from drawbacks such as the generation of stoichiometric salt waste and the use of toxic, petroleum-derived reagents.[1] A significant advancement in green chemistry is the utilization of renewable resources as starting materials.[1][2]

This application note details a modern approach to N-alkylation, employing this compound as a novel, bio-renewable-derived alkylating agent for primary amines. The core of this strategy involves a catalytic ring-opening of the tetrahydrofuran (THF) moiety, which subsequently alkylates a primary amine substrate. This process leverages the THF portion of the molecule, which can be derived from lignocellulosic biomass, as a C4 building block, offering a more sustainable and atom-economical pathway to valuable N-butyl-substituted amines.[1]

The target transformation is the reaction of a primary amine (R-NH₂) with this compound, catalyzed by a transition metal complex. This process selectively transfers the butyl group resulting from the THF ring-opening to the primary amine, yielding an N-butylaniline or N-butylamine, alongside cyclohexylmethanamine as a co-product.

Chemical Principles and Reaction Mechanism

The fundamental reactivity of amines is dictated by the lone pair of electrons on the nitrogen atom, which renders them both basic and nucleophilic.[3][4] While direct displacement reactions between amines are not typically feasible, a catalytic cycle can enable such transformations. The protocol described herein is based on established cobalt-catalyzed alkylations of anilines using THF as the alkylating agent.[1] We adapt this principle to use the substituted tetrahydrofuran as the alkyl source.

The proposed catalytic cycle proceeds through several key steps:

  • Catalyst Activation: A cobalt(II) precatalyst reacts with a reducing agent, typically syngas (a mixture of CO and H₂), to form the active low-valent cobalt species.

  • C-O Bond Activation & Ring Opening: The active catalyst coordinates to the oxygen atom of the tetrahydrofuran ring in this compound. This is followed by oxidative addition and cleavage of a C-O bond, opening the ring to form a cobalt-bound alkyl intermediate.

  • Amine Coordination: The primary amine substrate (R-NH₂) coordinates to the cobalt center.

  • Reductive Elimination: The N-H bond of the primary amine undergoes a reaction sequence, likely involving migratory insertion or reductive elimination, which forms a new C-N bond between the butyl chain (from the opened THF ring) and the nitrogen of the primary amine.

  • Product Release & Catalyst Regeneration: The N-butylated amine product is released. The remaining cyclohexylmethanamine fragment is also liberated. The cobalt catalyst is regenerated by the reducing agent (H₂ from syngas), allowing it to re-enter the catalytic cycle.

Catalytic_N_Alkylation_Mechanism cluster_main Proposed Catalytic Cycle Co_cat Active Co Catalyst Coordination Coordination & C-O Bond Activation Co_cat->Coordination 1 Substrate N-(Cyclohexylmethyl) (tetrahydro-2-furanyl)-methanamine Substrate->Coordination RingOpen Ring-Opened Co-Alkyl Intermediate Coordination->RingOpen 2 AmineCoord Amine Coordination RingOpen->AmineCoord 3 PrimaryAmine Primary Amine (R-NH₂) PrimaryAmine->AmineCoord ReductiveElim Reductive Elimination AmineCoord->ReductiveElim 4 ReductiveElim->Co_cat Catalyst Regeneration (H₂) Product N-butylated Amine (R-NH-Butyl) ReductiveElim->Product 5a CoProduct Cyclohexylmethanamine ReductiveElim->CoProduct 5b

Caption: Proposed catalytic cycle for the N-alkylation of primary amines.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the catalytic N-alkylation of a model primary amine (e.g., 4-methoxyaniline) using this compound.

A. Reagent and Equipment Preparation

  • Reagents:

    • This compound (CAS 356540-19-7).[5][]

    • Primary amine substrate (e.g., 4-methoxyaniline).

    • Cobalt(II) chloride (CoCl₂) or other suitable cobalt precatalyst.

    • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).

    • Syngas (CO:H₂, typically 1:1 or 1:3 ratio).

    • Internal standard for GC analysis (e.g., dodecane).

  • Equipment:

    • High-pressure autoclave reactor equipped with a magnetic stir bar, gas inlet, pressure gauge, and temperature controller.

    • Schlenk line or glovebox for inert atmosphere operations.

    • Gas chromatograph (GC) for reaction monitoring and yield determination.

    • Standard laboratory glassware for workup and purification.

B. Experimental Workflow Diagram

Experimental_Workflow cluster_workflow Experimental Workflow start Start: Prepare Reactor reagents Add Substrates & Catalyst under Inert Atmosphere start->reagents seal Seal Autoclave reagents->seal purge Purge with Syngas seal->purge pressurize Pressurize with Syngas (e.g., 30-50 bar) purge->pressurize heat Heat to Reaction Temp (e.g., 150-160 °C) & Stir pressurize->heat monitor Monitor Reaction (via GC sampling) heat->monitor monitor->heat Continue Reaction cool Cool to RT & Vent monitor->cool Reaction Complete workup Reaction Workup: Filter, Extract cool->workup purify Purification (Column Chromatography) workup->purify analyze Characterize Product (NMR, GC-MS) purify->analyze end_node End: Pure Product analyze->end_node

Caption: Step-by-step experimental workflow for catalytic N-alkylation.

C. Detailed Reaction Protocol

Caution: This reaction involves high pressures and flammable, toxic gases (CO, H₂). It must be performed by trained personnel in a well-ventilated fume hood using a certified autoclave.

  • Reactor Loading: In a glovebox or under a stream of argon, add the cobalt precatalyst (e.g., CoCl₂, 5 mol%) to the autoclave vessel containing a stir bar.

  • Add the primary amine (1.0 eq., e.g., 0.36 mmol).

  • Add this compound (1.5 eq., 0.54 mmol).

  • Add the anhydrous solvent (e.g., 1,4-dioxane, 3 mL) and an internal standard.

  • Reaction Setup: Seal the autoclave securely. Remove it from the glovebox and place it in the heating mantle on a stirrer plate.

  • Connect the gas lines. Purge the autoclave by pressurizing with syngas (10 bar) and venting three times to remove any residual air.

  • Reaction Execution: Pressurize the autoclave to the desired pressure (e.g., 40 bar) with the chosen syngas mixture (a 1:3 CO:H₂ ratio may suppress side reactions).[1]

  • Begin stirring and heat the reactor to the target temperature (e.g., 160 °C).

  • Maintain the reaction at temperature and pressure for the desired time (e.g., 20 hours). The reaction can be monitored by carefully taking aliquots (if the reactor setup allows) for GC analysis.

  • Workup and Purification:

    • After the reaction is complete, cool the autoclave to room temperature.

    • Carefully vent the excess gas in a fume hood.

    • Open the autoclave and dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove the catalyst.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired N-butylated amine.

Data Summary and Expected Outcomes

The reaction conditions should be optimized for each specific primary amine substrate. The following table provides a set of starting conditions based on analogous reactions reported in the literature.[1]

ParameterRecommended ConditionRationale / Notes
Primary Amine 1.0 equivalentLimiting reagent.
Alkylating Agent 1.5 - 5.0 equivalentsUsing the THF-amine in excess can drive the reaction to completion.
Catalyst CoCl₂ (or other Co(II) salt)Readily available and effective precatalyst.
Catalyst Loading 2 - 10 mol%Higher loading may increase conversion but also cost.
Syngas Ratio (CO:H₂) 1:1 to 1:3A higher ratio of H₂ may be needed to favor the reductive steps and minimize side products.[1]
Pressure 30 - 50 barNecessary for maintaining sufficient concentration of gaseous reactants.
Temperature 150 - 160 °CRequired for C-O bond activation and catalytic turnover.
Solvent 1,4-Dioxane, TolueneAnhydrous, non-protic solvents are preferred.
Reaction Time 20 - 24 hoursVaries based on substrate reactivity and catalyst efficiency.

Expected Products: The primary products of the reaction are the N-butylated primary amine and cyclohexylmethanamine. Selectivity for the desired mono-N-butylated product is generally high in related systems.

Conclusion and Future Outlook

The protocol described provides a robust framework for the catalytic N-alkylation of primary amines using this compound. This method represents a significant step towards more sustainable chemical synthesis by repurposing a bio-renewable moiety as an effective alkylating agent. Further research can explore the use of different transition metal catalysts (e.g., Nickel, Ruthenium) and expand the substrate scope to a wider range of primary amines and N-substituted tetrahydrofurans. This approach not only offers a green alternative to traditional methods but also opens new avenues for the synthesis of complex amine architectures in drug discovery and development.

References

  • Benchchem. A Comparative Guide to the Reactivity of Primary vs. Secondary Amines After Deprotection.
  • OpenStax. 12.5 Reactions of Amines – Fundamentals of Organic Chemistry.
  • AAT Bioquest. What are the chemical reactions of amines? (2024-05-23).
  • Kreyenschulte, C., et al. Cobalt‐Catalyzed Green Alkylations of Anilines with Tetrahydrofurans. ChemSusChem, 2025.
  • Taylor & Francis eBooks.
  • Chemistry LibreTexts. Reactivity of Amines. (2023-01-22).
  • Matrix Scientific. This compound.
  • BOC Sciences. CAS 356540-19-7 this compound.

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Application Notes and Protocols: N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine as a Tool for Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of Novel Chemical Probes

In the landscape of chemical biology, small molecules serve as powerful probes to dissect complex biological processes, validate novel drug targets, and pave the way for new therapeutic strategies.[1][2] The utility of such molecules is defined by their ability to selectively interact with biological macromolecules, thereby modulating their function in a controlled and observable manner. This document provides a comprehensive guide to the characterization and application of a novel compound, N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine, as a potential tool for chemical biology research.

Given the nascent status of this particular molecule, this guide is structured as a strategic workflow, outlining the necessary steps from initial synthesis and characterization to biological evaluation, target identification, and validation. This systematic approach is designed to be broadly applicable to other novel small molecules where the biological target and mechanism of action are yet to be discovered.

Section 1: Synthesis and Characterization of this compound

Rationale for Synthesis

A robust and scalable synthetic route is paramount for the exploration of any new chemical entity. For this compound, a plausible and efficient method is reductive amination. This widely used reaction forms secondary and tertiary amines from carbonyl compounds and primary or secondary amines, respectively, and is known for its reliability and high yield.[3][4][5][6]

Proposed Synthetic Protocol: Reductive Amination

The synthesis can be envisioned as a one-pot reaction between tetrahydrofuran-2-carbaldehyde and cyclohexanemethanamine, followed by in situ reduction of the resulting imine intermediate.

Materials:

  • Tetrahydrofuran-2-carbaldehyde

  • Cyclohexanemethanamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (glacial)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Step-by-Step Protocol:

  • To a solution of cyclohexanemethanamine (1.0 eq) in anhydrous DCM, add tetrahydrofuran-2-carbaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) in portions over 10 minutes. The reaction is mildly exothermic.

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Physicochemical Characterization

Before biological evaluation, the identity, purity, and stability of the synthesized compound must be rigorously confirmed.

Analytical Method Purpose Expected Outcome
¹H and ¹³C NMR Structural elucidation and confirmation.Spectra consistent with the proposed structure of this compound.
High-Resolution Mass Spectrometry (HRMS) Determination of the exact mass and elemental composition.A molecular ion peak corresponding to the calculated exact mass of the compound.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak, indicating >95% purity.
Solubility and Stability Assays Determination of solubility in relevant biological buffers (e.g., PBS, DMSO) and stability over time.Essential for designing and interpreting biological assays.

Section 2: Initial Biological Evaluation - Phenotypic Screening

The Rationale for a Phenotypic Approach

When the molecular target of a novel compound is unknown, a phenotypic screen is an effective starting point.[7] This approach assesses the compound's effect on whole-cell systems, providing insights into its potential biological activity without preconceived notions about its mechanism of action. A common and informative initial phenotypic assay is the assessment of cell viability and cytotoxicity.

Protocol: High-Throughput Cell Viability Screening

This protocol describes a 96-well plate-based assay using a luminescent readout (e.g., CellTiter-Glo®) to quantify ATP levels as an indicator of metabolically active, viable cells.

Materials:

  • Human cancer cell line (e.g., HeLa, A549) or a panel of cell lines.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound (stock solution in DMSO).

  • Positive control (e.g., Staurosporine).

  • Negative control (DMSO vehicle).

  • 96-well clear-bottom, white-walled plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Luminometer.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 100 µM down to 1 nM. Also, prepare solutions for the positive and negative controls.

  • Cell Treatment: Add 100 µL of the compound dilutions to the appropriate wells. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Assay Readout:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).

    • Plot the normalized viability against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic regression model to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Visualization of the Phenotypic Screening Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_readout Data Acquisition cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plates compound_prep Prepare Serial Dilutions of Compound treatment Treat Cells with Compound cell_seeding->treatment incubation Incubate for 48-72 hours treatment->incubation add_reagent Add CellTiter-Glo® Reagent incubation->add_reagent read_lum Measure Luminescence add_reagent->read_lum normalize Normalize Data read_lum->normalize dose_response Generate Dose-Response Curve normalize->dose_response ic50 Calculate IC50 dose_response->ic50

Caption: Workflow for a cell viability phenotypic screen.

Section 3: Target Identification - Finding the Molecular Partner

Rationale for Target Identification

A phenotypic effect is a crucial first step, but understanding the underlying mechanism requires identifying the specific protein(s) with which the compound interacts. Affinity-based target identification is a powerful approach to "fish out" these binding partners from a complex cellular lysate.[8][9]

Protocol: Affinity-Based Protein Profiling (AfBPP) with a "Clickable" Probe

This protocol involves synthesizing an analog of our lead compound that contains a bioorthogonal handle (e.g., a terminal alkyne). This "clickable" probe can then be covalently attached to a reporter tag (e.g., biotin) after it has bound to its target(s) in a cellular context.

Part A: Synthesis of an Alkyne-Tagged Probe

A linker with a terminal alkyne can be incorporated into the synthesis. For our compound, this could be achieved by using a cyclohexanemethanamine derivative that has been modified with a pent-4-yn-1-oxy group.

Part B: The AfBPP Experiment

Materials:

  • Cells of interest.

  • Alkyne-tagged this compound probe.

  • Vehicle control (DMSO).

  • Competition control (excess of the original, untagged compound).

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Click chemistry reagents: Azide-biotin tag, copper(II) sulfate (CuSO₄), and a reducing agent (e.g., sodium ascorbate).

  • Streptavidin-coated magnetic beads.

  • Wash buffers (e.g., PBS with varying salt concentrations).

  • Elution buffer (e.g., SDS-PAGE loading buffer).

  • Equipment for SDS-PAGE and mass spectrometry (proteomics).

Step-by-Step Protocol:

  • Cell Treatment: Treat cultured cells with the alkyne-tagged probe (e.g., at its IC₅₀ concentration) for a defined period. Include a vehicle control and a competition control (pretreatment with a 100-fold excess of the untagged compound).

  • Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer on ice.

  • Click Reaction: To the clarified cell lysate, add the azide-biotin tag, CuSO₄, and sodium ascorbate. Incubate at room temperature to covalently link the biotin tag to the alkyne probe that is bound to its target protein(s).

  • Enrichment of Tagged Proteins: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated protein-probe complexes.

  • Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE loading buffer.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise the protein bands that are present in the probe-treated sample but absent or significantly reduced in the competition control. Identify the proteins using in-gel digestion followed by LC-MS/MS analysis.

Visualization of the AfBPP Workflow

G cluster_cell In-Cell Binding cluster_click Click Chemistry cluster_enrich Enrichment cluster_id Identification treat_cells Treat Cells with Alkyne Probe lyse_cells Lyse Cells treat_cells->lyse_cells add_click Add Azide-Biotin & Cu/Ascorbate lyse_cells->add_click incubate_click Incubate to Tag Proteins add_click->incubate_click add_strep Add Streptavidin Beads incubate_click->add_strep wash_beads Wash to Remove Non-specific Binders add_strep->wash_beads elute Elute Bound Proteins wash_beads->elute sds_page SDS-PAGE elute->sds_page mass_spec LC-MS/MS Analysis sds_page->mass_spec identify Identify Target Proteins mass_spec->identify

Caption: Workflow for Affinity-Based Protein Profiling (AfBPP).

Section 4: Target Validation and Mechanistic Insight

The Imperative of Validation

Identifying a protein via AfBPP is a significant step, but it does not definitively prove it is the target responsible for the observed phenotype. Validation experiments are crucial to confirm direct binding and functional relevance.[10]

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular environment. It is based on the principle that a small molecule binding to its target protein will stabilize it against thermal denaturation.

Materials:

  • Cells of interest.

  • This compound.

  • Vehicle control (DMSO).

  • PBS and lysis buffer.

  • PCR tubes and a thermal cycler.

  • Equipment for Western blotting (SDS-PAGE, transfer apparatus, antibodies against the putative target protein).

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the compound or vehicle control for a set time.

  • Heating: Aliquot the treated cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler. Leave one aliquot at room temperature as a non-heated control.

  • Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to pellet the denatured, aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze the amount of the putative target protein remaining in solution by Western blotting.

  • Data Analysis: A positive result is a shift in the melting curve to a higher temperature for the compound-treated cells compared to the vehicle-treated cells, indicating thermal stabilization of the target protein upon compound binding.

Protocol: siRNA-Mediated Gene Knockdown

To link the target protein to the observed phenotype, one can use RNA interference (siRNA) to reduce the expression of the target protein and see if this mimics the effect of the compound.

Step-by-Step Protocol:

  • Transfection: Transfect cells with an siRNA specific to the target protein's mRNA. Use a non-targeting (scrambled) siRNA as a negative control.

  • Incubation: Allow the cells to incubate for 48-72 hours to ensure significant knockdown of the target protein.

  • Validation of Knockdown: Confirm the reduction in target protein expression by Western blot or qRT-PCR.

  • Phenotypic Assay: Perform the same phenotypic assay used in the initial screen (e.g., cell viability) on the knockdown cells.

  • Data Analysis: If the knockdown of the target protein results in a phenotype similar to that observed with compound treatment, it provides strong evidence that the compound's activity is mediated through this target.

Visualization of the Target Validation Logic

G cluster_hypothesis Hypothesis cluster_validation Validation Arms cluster_conclusion Conclusion hypothesis Compound X binds to Protein Y, causing Phenotype Z cetsa CETSA: Does Compound X stabilize Protein Y in cells? hypothesis->cetsa sirna siRNA Knockdown: Does reducing Protein Y cause Phenotype Z? hypothesis->sirna conclusion Target Validated cetsa->conclusion sirna->conclusion

Caption: Logical workflow for target validation.

References

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH.[Link]

  • Reductive amination in case of secondary amines. Chemistry Stack Exchange.[Link]

  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. ScienceDirect.[Link]

  • HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. MDPI.[Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.[Link]

  • reductive amination & secondary amine synthesis. YouTube.[Link]

  • Synthesis of polysubstituted tetrahydrofurans via visible light-induced De Mayo acetalization of benzoylacetones. Chemical Communications (RSC Publishing).[Link]

  • A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. PMC - PubMed Central.[Link]

  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals.[Link]

  • Tetrahydrofuran synthesis. Organic Chemistry Portal.[Link]

  • Synthesis of Secondary Amines from One-Pot Reductive Amination with Formic Acid as the Hydrogen Donor over an Acid-Resistant Cobalt Catalyst. ACS Publications.[Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central.[Link]

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates. Semantic Scholar.[Link]

  • Affinity-based target identification for bioactive small molecules. RSC Publishing.[Link]

  • Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. EurekAlert![Link]

  • Typical workflow for a kinase probe discovery project. ResearchGate.[Link]

  • ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. PMC - NIH.[Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI.[Link]

  • Identifying novel drug targets with computational precision. ScienceDirect.[Link]

  • Create Your Own Cellular Compound Target Engagement Assay. YouTube.[Link]

  • A High Throughput Cellular Screening Assay for Small Molecule Inhibitors and Activators of Cytoplasmic Dynein-1-Based Cargo Transport. PubMed Central.[Link]

  • A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI.[Link]

  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies. PMC.[Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery. SciSpace.[Link]

  • Affinity-based DEL Selections with Different Target Types: Overview and Achievements. Royal Society of Chemistry.[Link]

  • Themed collection Small molecules for chemical biology. RSC Publishing Home.[Link]

  • Agilent Workflows for Pharmaceutical Small Molecule Development. Agilent.[Link]

  • Advancing Biological Understanding and Therapeutics Discovery with Small Molecule Probes. PMC - PubMed Central.[Link]

  • Synthesis, Characterization, and Structural Aspects of a Novel Benzo[b]fluoranthene Hapten for PAHs. American Chemical Society.[Link]

  • Chemistry and biology for the small molecules targeting characteristics of cancer cells. Oxford Academic.[Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of n-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of n-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this specific reductive amination reaction. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and overcome challenges in your synthesis.

Core Reaction Overview

The synthesis of this compound is achieved through the reductive amination of cyclohexanemethylamine with tetrahydrofuran-2-carbaldehyde. This two-stage process, often performed in a single pot, involves the initial formation of an iminium ion intermediate, which is then selectively reduced to the target secondary amine.

The overall transformation is as follows:

(Cyclohexanemethylamine) + (Tetrahydrofuran-2-carbaldehyde) → [Iminium Intermediate] → this compound

Understanding the mechanism is critical for troubleshooting. The reaction proceeds via two key steps:

  • Imine/Iminium Ion Formation: The amine's nitrogen atom acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. This is followed by dehydration to form an imine, which is then protonated under mildly acidic conditions to yield a reactive iminium ion.

  • Reduction: A hydride reagent selectively reduces the iminium ion (C=N+) bond to form the final C-N single bond of the secondary amine.

G Reactants Cyclohexanemethylamine + Tetrahydrofuran-2-carbaldehyde Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Imine Imine Intermediate Hemiaminal->Imine Dehydration (-H2O) Iminium Iminium Ion Imine->Iminium Protonation (H+) Reducer Hydride Source (e.g., NaBH(OAc)3) Product Target Secondary Amine Reducer->Product Iminium_ref->Product Hydride Attack

Figure 1. Reaction mechanism for reductive amination.

Troubleshooting and FAQs

Q1: My reaction yield is disappointingly low. What are the primary causes and how can I improve it?

Low yields in this reductive amination typically stem from inefficient formation of the iminium ion intermediate or undesirable side reactions.[1] Here’s a breakdown of common culprits and their solutions.

Causality: The entire reaction hinges on the formation of the iminium ion. If this intermediate does not form efficiently, the reducing agent has nothing to act upon, or worse, it may reduce the starting aldehyde.

Troubleshooting Workflow:

G problem_node problem_node check_node check_node solution_node solution_node info_node info_node start Low Yield Observed check_pH Is pH optimal (4-6)? start->check_pH check_reductant Is reducing agent selective? check_pH->check_reductant Yes adjust_pH Add 1-2 eq. Acetic Acid to catalyze iminium formation. check_pH->adjust_pH No check_reagents Are starting materials pure? check_reductant->check_reagents Yes switch_reductant Switch to NaBH(OAc)3 to prevent aldehyde reduction. check_reductant->switch_reductant No check_conditions Are time/temp adequate? check_reagents->check_conditions Yes purify_reagents Purify aldehyde (distillation/chromatography). check_reagents->purify_reagents No optimize_conditions Increase reaction time to 24h. Monitor by TLC/LC-MS. check_conditions->optimize_conditions No adjust_pH->check_reductant pH_info Protonates carbonyl, but doesn't fully protonate amine. adjust_pH->pH_info switch_reductant->check_reagents reductant_info NaBH4 reduces aldehydes. NaBH(OAc)3 is selective for iminiums. switch_reductant->reductant_info purify_reagents->check_conditions

Figure 2. Troubleshooting workflow for low reaction yield.

Detailed Solutions:

  • Optimize Reaction pH: The formation of the imine/iminium ion is favored under mildly acidic conditions, typically pH 4-6.[1]

    • Problem: If the buffer is too basic (pH > 7), the carbonyl group of the aldehyde is not sufficiently activated by protonation. If the buffer is too acidic (pH < 4), the cyclohexanemethylamine (a primary amine) will be fully protonated to its ammonium salt, rendering it non-nucleophilic.[2]

    • Solution: Add 1 to 2 equivalents of a weak acid, like acetic acid. Acetic acid serves as a catalyst to facilitate imine formation and provides the necessary protons without making the solution too acidic.[3][4]

  • Choice of Reducing Agent: Use a mild reducing agent that selectively reduces the iminium ion.

    • Problem: A strong reducing agent like sodium borohydride (NaBH₄) can readily reduce the starting aldehyde (tetrahydrofuran-2-carbaldehyde) to its corresponding alcohol, competing with the desired reaction pathway and consuming your starting material.[1][5]

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[6] Its steric bulk and attenuated reactivity make it highly selective for the reduction of iminium ions over aldehydes or ketones.[7][8]

  • Purity of Reagents: Aldehydes, especially ones like tetrahydrofuran-2-carbaldehyde, can be prone to oxidation or polymerization upon storage.

    • Problem: Impurities in the starting materials can inhibit the reaction or lead to unwanted side products.

    • Solution: Ensure the purity of tetrahydrofuran-2-carbaldehyde. If it has been stored for a long time, consider purifying it by distillation or running it through a short plug of silica gel immediately before use.

  • Reaction Time and Temperature: Reductive aminations with sterically hindered components can be slow.

    • Problem: The reaction may not have reached completion. While heat can increase the rate, it can also promote side reactions.[9]

    • Solution: Allow the reaction to stir for an extended period (12-24 hours) at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal time.

Q2: I am observing a significant amount of tetrahydrofuran-2-methanol in my crude product. How can I prevent this?

This is a classic selectivity problem in reductive amination.

Causality: The formation of the alcohol byproduct is a direct result of the reducing agent attacking the starting aldehyde before it can form the iminium ion.

Solutions:

  • Primary Solution: Use a Selective Reducing Agent. As detailed in Q1, NaBH(OAc)₃ is significantly less reactive towards aldehydes than NaBH₄.[2][5] Switching to NaBH(OAc)₃ is the most effective way to solve this issue.

  • Procedural Tweak (Stepwise Method): If you must use a less selective reducing agent like NaBH₄, you can perform the reaction in two steps. First, stir the amine and aldehyde together in a solvent like methanol for 1-3 hours to allow for imine formation.[7] Once imine formation is confirmed (e.g., by TLC or NMR of an aliquot), then add the NaBH₄. This temporal separation minimizes the chance of the borohydride encountering the free aldehyde.

Reducing AgentSelectivity for Iminium vs. AldehydeToxicity ConcernsCommon Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃) HighLowDCE, THF, Acetonitrile[5][7]
Sodium Cyanoborohydride (NaBH₃CN) HighHigh (releases HCN)Methanol[5]
Sodium Borohydride (NaBH₄) LowLowMethanol, Ethanol[5]
Table 1. Comparison of common reducing agents for reductive amination.
Q3: How can I avoid the formation of the tertiary amine by-product?

Over-alkylation can be a problem when a primary amine is used, as the secondary amine product can, in theory, react with another molecule of the aldehyde.[10]

Causality: The product, a secondary amine, is still nucleophilic and can compete with the starting primary amine to react with any remaining aldehyde.

Solutions:

  • Control Stoichiometry: Use a slight excess of the primary amine (cyclohexanemethylamine), around 1.1 to 1.2 equivalents. This ensures the aldehyde is consumed preferentially by the starting material, leaving little for the product to react with. Be cautious, as a large excess of the amine can complicate purification.[1]

  • Slow Addition: If stoichiometry control is insufficient, consider a slow addition of the aldehyde to a solution of the amine and the reducing agent. This maintains a low concentration of the aldehyde throughout the reaction, favoring the reaction with the more abundant primary amine.

Recommended Experimental Protocol

This protocol is a starting point for optimization and utilizes best practices discussed above.

Materials:

  • Cyclohexanemethylamine

  • Tetrahydrofuran-2-carbaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial Acetic Acid

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add cyclohexanemethylamine (1.0 eq).

  • Dissolve the amine in anhydrous DCE (or THF) to a concentration of approximately 0.1-0.2 M.

  • Add tetrahydrofuran-2-carbaldehyde (1.05 eq) to the solution, followed by glacial acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.3-1.5 eq). Note: The addition may cause some effervescence.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by observing the disappearance of the starting aldehyde.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude oil can be purified by silica gel column chromatography to yield the pure this compound.

References

  • Brainly. (2024). What is the role of acetic acid in the reductive amination experiment?[Link]

  • Luo, R., et al. (2020). Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and L-tert-Leucine Production. ResearchGate. [Link]

  • Chegg. (2020). Solved QUESTION 1 What was the purpose of adding acetic acid.[Link]

  • Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • ResearchGate. (n.d.). Effect of reaction temperature on the reductive animation.[Link]

  • ResearchGate. (n.d.). Reductive amination reaction temperature.[Link]

  • ResearchGate. (n.d.). (A) Optimal pH for reductive amination; (B) Optimal temperature for...[Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.[Link]

  • ResearchGate. (n.d.). Temperature and pressure ifluence for the model reductive amination reaction a.[Link]

  • ACS Publications. (2026). Alcohol Oxidase–Imine Reductase Cascade for One-Pot Chiral Amine Synthesis. ACS Catalysis. [Link]

  • Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines.[Link]

  • SciSpace. (2020). Selective Synthesis of THF-Derived Amines from Biomass-Derived Carbonyl Compounds.[Link]

  • Bohrium. (2020). Ambient-Temperature Synthesis of Primary Amines via Reductive Amination of Carbonyl Compounds.[Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).[Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.[Link]

  • Zhang, R., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.[Link]

  • Schellenberg, K. A. (1963). The Synthesis of Secondary and Tertiary Amines by Borohydride Reduction. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3].[Link]

  • ChemSrc. (2025). N-(cyclohexylmethyl)(phenyl)methanamine.[Link]

  • ResearchGate. (n.d.). Results of the reductive amination of HMF with methylamine in a...[Link]

  • National Institutes of Health. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor.[Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis.[Link]

  • National Institutes of Health. (n.d.). Tetrahydro-2-furancarboxaldehyde. PubChem. [Link]

  • Royal Society of Chemistry. (n.d.). Aliphatic amines from waste polyolefins by tandem pyrolysis, hydroformylation, and reductive amination. Green Chemistry. [Link]

  • Dunn, J., & Dobbs, A. (2015). Synthesis and Reactions of Donor Cyclopropanes: Efficient routes to cis- and trans-tetrahydrofurans. Tetrahedron. [Link]

  • NIST. (n.d.). 2-Furanmethanamine, tetrahydro-N-[(tetrahydro-2-furanyl)methyl]-. NIST WebBook. [Link]

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Technical Support Center: Troubleshooting Low Reaction Yield in the Synthesis of n-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of n-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine. This guide is designed for researchers, medicinal chemists, and process development scientists to diagnose and resolve common issues encountered during the synthesis of this secondary amine, with a primary focus on addressing low reaction yields. Our approach is rooted in mechanistic principles to empower you to make informed decisions in your experimental work.

Introduction

The synthesis of this compound (CAS 356540-19-7) is most commonly achieved via reductive amination.[1] This robust reaction involves the condensation of an amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the desired amine.[2] For this specific target, two primary synthetic routes are viable:

  • Route A: Reductive amination of tetrahydrofurfural with cyclohexanemethanamine .

  • Route B: Reductive amination of cyclohexanecarboxaldehyde with tetrahydrofurfurylamine .

While seemingly straightforward, achieving high yields in this reaction requires careful control over reagents, conditions, and potential side reactions. This guide will walk you through a logical troubleshooting framework to identify and rectify the root causes of low product yield.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route (A or B) is preferable?

Both routes are chemically sound. The choice often depends on the commercial availability, purity, and stability of the starting materials. Tetrahydrofurfural, being a furan derivative, can be susceptible to polymerization or degradation under certain conditions, particularly acidic environments.[3] Cyclohexanecarboxaldehyde is generally more stable. Therefore, if you are experiencing issues that may be related to starting material stability, Route B might offer a more reliable outcome.

Q2: What are the recommended starting conditions for this reductive amination?

A typical starting point for this reaction would be to use sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) as the reducing agent in an aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[4] A slight excess of the amine (1.1-1.2 equivalents) and the reducing agent (1.2-1.5 equivalents) relative to the aldehyde is a common practice. The reaction is typically run at room temperature.

Q3: How should I handle and store tetrahydrofurfural?

Tetrahydrofurfural should be stored under an inert atmosphere (nitrogen or argon) in a cool, dark place. It is advisable to use freshly opened or distilled material, as aldehydes can oxidize to carboxylic acids upon exposure to air. Check the purity of your aldehyde by ¹H NMR before use.

Q4: How can I monitor the reaction progress?

Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are effective methods. A simple TLC stain like potassium permanganate can visualize the starting materials and the product. The disappearance of the limiting reagent (typically the aldehyde) is a good indicator of reaction progression.

Q5: What is a standard work-up and purification procedure?

After the reaction is complete, it is typically quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Troubleshooting Guide: Low or No Product Yield

Low yield is the most common issue in reductive amination. The problem can generally be traced to one of two key stages: imine formation or imine reduction .

Problem 1: Incomplete or Failed Imine Formation

The formation of the imine is a critical equilibrium-dependent step. If the imine is not formed in sufficient concentration, the subsequent reduction will inevitably lead to low yields.

Potential Cause 1.1: Poor Quality of Starting Materials

  • Causality: The aldehyde may have oxidized to the corresponding carboxylic acid, or the amine may have degraded. Tetrahydrofurfural, in particular, can be prone to polymerization, especially in the presence of acid or heat.[3]

  • Recommended Solution:

    • Verify Purity: Always check the purity of your starting materials by NMR or GC-MS before starting the reaction.

    • Purify Aldehyde: If necessary, distill the aldehyde immediately before use.

    • Use Fresh Amine: Ensure the amine is from a reliable source and has been stored properly.

Potential Cause 1.2: Inefficient Water Removal

  • Causality: Imine formation is a condensation reaction that produces one equivalent of water.[5] According to Le Châtelier's principle, the presence of water can shift the equilibrium back towards the starting materials, thus inhibiting imine formation.

  • Recommended Solution:

    • Use a Drying Agent: Add a mild drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture.

    • Azeotropic Removal: For larger-scale reactions, using a solvent like toluene and a Dean-Stark apparatus can effectively remove water azeotropically.

Potential Cause 1.3: Unfavorable pH

  • Causality: Imine formation is often catalyzed by mild acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, if the solution is too acidic, the amine nucleophile will be protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[1]

  • Recommended Solution:

    • Add Catalytic Acid: A small amount of acetic acid (0.1-0.25 equivalents) can be added to facilitate imine formation, especially with less reactive ketones or amines.

    • Buffered System: In some cases, using a buffer system to maintain a pH between 5 and 6 can be beneficial.

Problem 2: Failure of Imine Reduction

If you have confirmed that the imine is forming (e.g., by observing an imine spot on TLC or a new peak in LC-MS) but the final product is not being produced, the issue lies with the reduction step.

Potential Cause 2.1: Degraded Reducing Agent

  • Causality: Sodium triacetoxyborohydride (STAB) is moisture-sensitive.[4] Exposure to atmospheric moisture will cause it to decompose, leading to a loss of hydride-donating ability.

  • Recommended Solution:

    • Use Fresh Reagent: Use STAB from a freshly opened bottle.

    • Proper Storage: Store STAB in a desiccator.

    • Add in Portions: For slow reactions, adding the reducing agent in portions can help maintain its effective concentration.

Potential Cause 2.2: Incorrect Stoichiometry

  • Causality: An insufficient amount of the reducing agent will naturally lead to an incomplete reaction.

  • Recommended Solution:

    • Increase Equivalents: Increase the amount of STAB to 1.5-2.0 equivalents relative to the limiting reagent.

    • Monitor and Add More: If the reaction stalls, a second charge of the reducing agent can be added.

Potential Cause 2.3: Incompatible Solvent

  • Causality: Protic solvents like methanol or ethanol can react with STAB, consuming the reducing agent before it can reduce the imine.

  • Recommended Solution:

    • Use Aprotic Solvents: Stick to aprotic solvents such as DCM, DCE, or THF when using STAB.[4]

    • Alternative Reducing Agent: If a protic solvent is necessary, consider switching to a more compatible reducing agent like sodium cyanoborohydride (NaBH₃CN) or performing the reaction in a stepwise manner (form the imine first, remove the protic solvent, then add an aprotic solvent and reducing agent).[4]

Problem 3: Formation of Significant Byproducts

The presence of multiple spots on TLC or peaks in your LC-MS indicates the formation of side products, which lowers the yield of your desired product.

Potential Cause 3.1: Reduction of the Aldehyde

  • Causality: If a strong reducing agent like sodium borohydride (NaBH₄) is used in a one-pot reaction, it can reduce the starting aldehyde to the corresponding alcohol (e.g., tetrahydrofurfuryl alcohol or cyclohexylmethanol) faster than the imine is formed.[2]

  • Recommended Solution:

    • Use a Milder Reducing Agent: STAB is generally preferred as it is less reactive towards aldehydes and ketones than it is towards the protonated imine (iminium ion).[4]

    • Stepwise Procedure: First, allow the imine to form completely (monitor by TLC/LC-MS), and then add the reducing agent. This is particularly useful when using NaBH₄.[4]

Potential Cause 3.2: Over-alkylation

  • Causality: While less common in reductive amination than in direct alkylation with alkyl halides, it is possible for the newly formed secondary amine product to react with another molecule of the aldehyde and form a tertiary amine byproduct.

  • Recommended Solution:

    • Control Stoichiometry: Avoid a large excess of the aldehyde. Using the aldehyde as the limiting reagent is generally advisable.

Visual Troubleshooting and Reaction Workflow

Diagram 1: General Reductive Amination Mechanism

G cluster_0 Imine Formation (Equilibrium) cluster_1 Reduction (Irreversible) Aldehyde Aldehyde/Ketone (R₂C=O) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Amine (R₁-NH₂) Amine->Hemiaminal Imine Imine (R₂C=NR₁) Hemiaminal->Imine - H₂O Product Secondary Amine (R₂CH-NHR₁) Imine->Product + [H⁻] ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product G Start Low Product Yield CheckImine Is imine intermediate forming? (Check by TLC/LC-MS) Start->CheckImine NoImine Problem: Imine Formation CheckImine->NoImine No YesImine Problem: Imine Reduction CheckImine->YesImine Yes ReagentQuality Check Reagent Quality (Aldehyde, Amine) NoImine->ReagentQuality WaterRemoval Improve Water Removal (Drying Agent, Azeotrope) NoImine->WaterRemoval pH_Check Optimize pH (Catalytic Acid) NoImine->pH_Check ReducerQuality Check Reducing Agent (Fresh Bottle, Proper Storage) YesImine->ReducerQuality Stoichiometry Check Stoichiometry (Increase Equivalents) YesImine->Stoichiometry SolventCheck Check Solvent (Use Aprotic Solvent for STAB) YesImine->SolventCheck

Caption: A decision tree for troubleshooting low yield.

Experimental Protocols

Protocol 1: Synthesis of this compound (Route A)

This protocol is a representative procedure and may require optimization for your specific setup.

Materials:

  • Cyclohexanemethanamine

  • Tetrahydrofurfural

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an argon atmosphere, add cyclohexanemethanamine (1.1 eq) and anhydrous DCM.

  • Add tetrahydrofurfural (1.0 eq) to the solution and stir at room temperature for 30-60 minutes to allow for initial imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Table 1: Summary of Recommended Reaction Parameters
ParameterRecommendationRationale
Amine 1.1 - 1.2 eqA slight excess can help drive the imine formation equilibrium.
Aldehyde 1.0 eqTypically the limiting reagent.
Reducing Agent 1.2 - 1.5 eqEnsures complete reduction of the imine.
Solvent DCM, DCE, THFAprotic solvents are compatible with STAB. [4]
Temperature Room TemperatureSufficient for most reductive aminations; avoids potential side reactions.
Atmosphere Inert (N₂ or Ar)Protects reagents from atmospheric moisture and oxygen.

References

Sources

n-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine stability and storage issues

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine

Introduction: A Proactive Approach to Compound Integrity

Welcome to the technical support guide for this compound (CAS No. 356540-19-7). This document is designed for researchers, chemists, and drug development professionals who are incorporating this molecule into their experimental workflows. The unique structure of this compound, featuring a secondary amine and a tetrahydrofuran (THF) moiety, presents specific challenges related to its stability and storage. Proactive and precise handling is paramount to ensure experimental reproducibility and success.

This guide moves beyond generic advice to provide a detailed, question-and-answer-based resource for troubleshooting common issues and implementing best practices. We will delve into the chemical reasoning behind our recommendations to empower you with a comprehensive understanding of how to maintain the integrity of this valuable reagent.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding the handling and storage of this compound.

Q1: What are the primary stability concerns for this compound? A1: The main stability concerns stem from its two key functional groups: the secondary amine and the tetrahydrofuran ring.

  • Amine Reactivity: Secondary amines are basic and nucleophilic. This makes the compound susceptible to degradation from atmospheric components. It is hygroscopic, meaning it readily absorbs moisture from the air.[1] Furthermore, it can react with atmospheric carbon dioxide to form a carbamate salt and is prone to oxidation, which can be accelerated by light and heat.[2]

  • Hygroscopicity: The propensity to absorb water is a significant issue.[1] The presence of absorbed moisture can compromise the accuracy of weighing, alter reaction stoichiometry, and potentially facilitate hydrolytic decomposition pathways.[3][4]

Q2: What are the ideal long-term storage conditions? A2: To mitigate the risks outlined above, the ideal long-term storage conditions are designed to create a completely inert environment.

  • Temperature: Store at low temperatures, typically 2-8°C (refrigerated) or for maximum longevity, -20°C (frozen).[3] Avoid repeated freeze-thaw cycles.

  • Atmosphere: The compound must be stored under a dry, inert atmosphere such as argon or nitrogen to prevent reactions with oxygen, moisture, and CO2.[5][6]

  • Container: Use a tightly sealed, airtight container made of a non-reactive material like amber glass or high-density polyethylene (HDPE).[1][2] For reagents packaged with a septum seal (e.g., Sure/Seal™ bottles), this provides an excellent barrier.[7][8]

  • Environment: Store in a dark, dry location. An outer container or desiccator cabinet containing a drying agent like silica gel is highly recommended to protect against ambient moisture, especially after the primary container has been opened.[5][9]

Q3: My sample has developed a yellow or brownish tint. Is it still usable? A3: A color change from colorless or light yellow to a more pronounced yellow or brown is a common visual indicator of amine oxidation. While minor discoloration may not significantly impact some robust reactions, it signifies the presence of impurities. For sensitive applications, such as catalysis, pharmaceutical synthesis, or quantitative assays, using a discolored sample is not recommended as the impurities could interfere with the experiment. It is best practice to use a fresh, uncompromised lot of the material.

Q4: Can I prepare a stock solution for easier handling? A4: Yes, preparing a stock solution is an excellent strategy, especially for a hygroscopic compound, as it bypasses the difficulties of repeatedly weighing a moisture-sensitive solid.[3] However, this must be done correctly. Use a high-purity, anhydrous solvent in which the compound is stable. The solution should be prepared under an inert atmosphere and stored in a tightly sealed container at a low temperature (e.g., -20°C) to minimize solvent evaporation and compound degradation. Always validate the stability of your specific stock solution over time if it will be stored for an extended period.

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems you might encounter.

Q1: My reaction yield is consistently lower than expected. Could the amine be the issue? A1: Yes, degradation of the amine is a likely cause.

  • Problem: Inaccurate Molarity due to Moisture Absorption. If you are weighing the compound in open air, its hygroscopic nature means you are likely weighing a combination of the compound and water.[4] This leads to adding fewer moles of the reagent than calculated, reducing your yield.

  • Solution: Weigh the compound rapidly, or ideally, handle and weigh it inside an inert atmosphere glove box.[10] Alternatively, prepare a stock solution from the entire bottle of a new, unopened reagent to establish an accurate concentration, and then aliquot this solution for individual reactions.[3]

  • Problem: Degradation from Improper Storage. If the compound was stored without an inert atmosphere, it may have partially degraded through oxidation or reaction with CO2.

  • Solution: Purchase a new bottle of the reagent and implement the stringent storage protocols outlined in the FAQ section. Use the workflow diagram below for proper handling.

Q2: I'm seeing unexpected peaks in my LC-MS / NMR analysis of the crude reaction mixture. What could they be? A2: Unidentified peaks could originate from impurities in the starting material or from side reactions.

  • Possible Impurity 1: Carbamate Salt: A reaction with atmospheric CO2 would form N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)methanaminium N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)methanecarbamate. This would appear as a different species in your analysis.

  • Possible Impurity 2: Oxidized Species: Oxidation of the secondary amine can lead to various products, including the corresponding N-oxide or hydroxylamine, which will have different masses and NMR shifts.

  • Troubleshooting Steps:

    • Run an analysis (NMR, LC-MS) on your starting material as a control. This will confirm if the impurities were present before the reaction.

    • If the starting material is clean, consider if your reaction conditions (e.g., exposure to air during setup) could be causing degradation.

    • Ensure all solvents and other reagents are anhydrous and de-gassed, as contaminants from these can also cause issues.[11]

Q3: The compound is a solid/waxy solid at room temperature and is difficult to handle. Any tips? A3: Hygroscopic solids can indeed be challenging.[9]

  • Tip 1: Work Quickly. Minimize the time the container is open to the atmosphere. Have all your tools and vials ready before opening the main bottle.[4]

  • Tip 2: Use a Glove Box. The best method for handling difficult solids is inside a glove box with a controlled, low-humidity, inert atmosphere.[2][10] This eliminates moisture uptake and allows for careful, unhurried weighing.

  • Tip 3: The Stock Solution Method. As mentioned previously, making a stock solution from the entire container is often the most practical solution. This converts the difficult-to-handle solid into an easy-to-dispense liquid, improving accuracy and ease of use for subsequent experiments.[3]

Part 3: Protocols and Data

Key Stability Factors and Recommended Conditions
ParameterRisk FactorRecommended ConditionRationale
Temperature Thermal Degradation, Accelerated OxidationStore at 2-8°C (short-term) or -20°C (long-term)Lower temperatures slow down chemical reaction rates, preserving compound integrity.[1][5]
Atmosphere Oxidation, Moisture Absorption, Reaction with CO₂Store under a dry, inert gas (Argon or Nitrogen)Prevents reaction with atmospheric components that degrade the amine functionality.[2][6]
Moisture Hygroscopic Nature, Potential HydrolysisStore in a desiccated environment, handle under dry conditionsPrevents inaccurate weighing and moisture-induced degradation.[1][3]
Light Photo-oxidationStore in an amber or opaque container in the darkUV and visible light can provide the energy to initiate and accelerate oxidative degradation pathways.[2]
Protocol 1: Handling and Aliquoting of a New Reagent Bottle

This protocol ensures the primary stock of the reagent remains pristine. The ideal environment for this procedure is an inert atmosphere glove box.

Objective: To safely open a new bottle and prepare smaller, single-use aliquots without compromising the bulk material.

Materials:

  • New, sealed bottle of this compound.

  • Inert atmosphere glove box.

  • Appropriately sized, tared amber glass vials with PTFE-lined caps.

  • Spatula.

  • Analytical balance (inside the glove box).

  • Labeling materials.

Procedure:

  • Preparation: Place the sealed bottle, vials, spatula, and labels inside the glove box antechamber. Cycle the antechamber as per the glove box's standard operating procedure to remove air and moisture.

  • Equilibration: Allow the bottle to warm to the ambient temperature inside the glove box before opening. This is critical to prevent condensation of trace moisture onto the cold compound.[5]

  • Dispensing: Once inside the main chamber, carefully open the main bottle. Using the clean spatula, promptly weigh and dispense the desired amount of the compound into each of the tared vials.

  • Sealing: Tightly cap each vial immediately after dispensing. For extra protection, wrap the cap-vial interface with Parafilm.

  • Final Storage: Clearly label each aliquot with the compound name, date, and amount. Place the tightly re-sealed master bottle and the new aliquots into a secondary container with a desiccant and store at the recommended low temperature.

Protocol 2: Preparation of an Anhydrous Stock Solution

Objective: To create a stock solution of known concentration for easy and accurate dispensing.

Materials:

  • Full bottle of this compound.

  • Anhydrous solvent (e.g., Dichloromethane, Toluene, Acetonitrile), ensuring no reactivity with the amine.

  • Appropriately sized volumetric flask, oven-dried and cooled under an inert atmosphere.[7]

  • Syringes and needles for liquid transfer under inert conditions (if not using a glove box).[8][11]

  • Magnetic stir bar.

Procedure:

  • Determine Mass: Weigh the entire sealed bottle of the amine. This will be your Mass_Total.

  • Transfer: Inside a glove box or using Schlenk line techniques, open the bottle and transfer the entire contents into the prepared volumetric flask containing a stir bar.

  • Re-weigh Bottle: Weigh the now-empty bottle (Mass_Empty). The mass of the compound is Mass_Total - Mass_Empty.

  • Dissolution: Using a syringe or cannula, add the anhydrous solvent to the volumetric flask under a positive pressure of inert gas. Do not fill to the mark yet. Allow the compound to dissolve completely with gentle stirring.

  • Final Volume: Once fully dissolved, carefully add anhydrous solvent until the meniscus reaches the calibration mark on the flask.

  • Storage: Transfer the solution to one or more smaller, dry, amber glass storage bottles with PTFE-lined septum caps. Store under an inert atmosphere at -20°C.

Part 4: Visualized Workflows

Potential Degradation Pathways

The following diagram illustrates the primary environmental factors that can lead to the degradation of the target molecule.

G cluster_0 Core Molecule cluster_1 Environmental Stressors cluster_2 Degradation Products mol This compound oxidized Oxidized Impurities (N-Oxides, etc.) mol->oxidized hydrated Hydrated Compound (Inaccurate Weight) mol->hydrated carbamate Carbamate Salt mol->carbamate O2 Atmospheric Oxygen (O₂) O2->oxidized Oxidation H2O Atmospheric Moisture (H₂O) H2O->hydrated Hygroscopic Absorption CO2 Atmospheric Carbon Dioxide (CO₂) CO2->carbamate Acid-Base Reaction G start Reagent Bottle Received check_seal Is Seal Intact? start->check_seal use_now Need to Use Compound? check_seal->use_now Yes quarantine Quarantine Bottle Contact Supplier check_seal->quarantine No store_long_term Store at -20°C Under Inert Gas in Desiccator use_now->store_long_term No glove_box Use Glove Box or Schlenk Line? use_now->glove_box Yes gb_protocol Follow Protocol 1: Aliquotting in Glove Box glove_box->gb_protocol Yes sl_protocol Follow Protocol 2: Prepare Stock Solution glove_box->sl_protocol No store_aliquots Store Aliquots and Master Bottle at -20°C gb_protocol->store_aliquots sl_protocol->store_aliquots store_aliquots->store_long_term

Caption: Decision workflow for handling and preparing the amine reagent.

References

  • General Lab Techniques - Protocol Online. (2010). Hygroscopic chemical...how to deal with?. [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts?. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. [Link]

  • Sigma-Aldrich. (2025). Safety Data Sheet for a related amine compound. Note: A direct SDS for the specific compound was not available, this reference is for a structurally related amine to infer general handling precautions.
  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. [Link]

  • Massachusetts Institute of Technology (MIT). (n.d.). Handling air-sensitive reagents AL-134. [Link]

  • Merck Millipore. (2024). Safety Data Sheet for a related air- and moisture-sensitive compound. Note: A direct SDS for the specific compound was not available, this reference is for a compound with similar handling requirements.

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Technical Support Center: Mitigating Non-Specific Binding of n-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for n-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding (NSB) in their experiments. By understanding the physicochemical properties of this compound and the underlying mechanisms of NSB, you can enhance the accuracy and reproducibility of your results.

Understanding the Challenge: The Physicochemical Profile of this compound

This compound (CAS Number: 356540-19-7) is a small molecule with distinct structural features that contribute to its propensity for non-specific binding. A proactive approach to experimental design, grounded in the molecule's chemical nature, is critical for success.

  • Cationic Nature : The secondary amine in the molecule is predicted to have a pKa around 9.9. This means that at physiological pH (typically ~7.4), the amine group will be protonated, carrying a positive charge. This positive charge can lead to strong electrostatic interactions with negatively charged surfaces, such as plasticware, glass, and certain biological molecules.

  • Hydrophobic Character : The presence of a cyclohexane ring and a tetrahydrofuran ring contributes to the molecule's hydrophobicity. This characteristic promotes non-specific binding to hydrophobic surfaces and the hydrophobic regions of proteins through van der Waals forces and other non-covalent interactions.

The combination of a positive charge and hydrophobicity makes this compound particularly "sticky," necessitating careful optimization of assay conditions to ensure that the observed binding is specific to the intended target.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem for my experiments with this compound?

A1: Non-specific binding is the interaction of your compound with surfaces or molecules other than its intended biological target.[1] For a compound like this compound, this can be driven by both electrostatic attraction to negatively charged surfaces and hydrophobic interactions with nonpolar environments.[1] High NSB leads to an elevated background signal, which can mask the true specific binding, reduce assay sensitivity, and result in false-positive or false-negative data.[2][3]

Q2: I'm seeing high background signal in my ELISA/immunoassay. Could this be due to NSB of my compound?

A2: Yes, it is highly likely. In an ELISA, there are multiple surfaces to which the compound can non-specifically bind, including the microplate wells and blocking proteins.[2][3] The positive charge of your compound can lead to interactions with negatively charged domains on the blocking proteins (like BSA or casein) or the plate surface itself. Optimizing your blocking and wash steps is crucial.[2][4]

Q3: My compound seems to be binding to the plasticware (tubes, pipette tips, plates). How can I prevent this?

A3: This is a common issue with hydrophobic and charged molecules.[5] Standard polypropylene and polystyrene plastics can have hydrophobic and, in some cases, negatively charged surfaces that attract your compound. Consider using low-adsorption plasticware, which is specifically treated to be more hydrophilic and neutral. Additionally, adding a non-ionic surfactant to your buffers can help to reduce this type of binding.[6]

Q4: Can I use any blocking agent to prevent NSB?

A4: The choice of blocking agent is critical and depends on the nature of the non-specific interaction. For a cationic and hydrophobic compound, a combination of strategies is often best. Protein-based blockers like Bovine Serum Albumin (BSA) or casein can occupy non-specific binding sites on surfaces.[5][7] However, be aware that your compound might also bind non-specifically to the blocker itself. Therefore, including a non-ionic surfactant in your buffers can be beneficial to disrupt hydrophobic interactions.[6] For some applications, synthetic polymer-based blockers like PEG or PVP may also be effective.[8]

Q5: How do I optimize my wash steps to reduce high background?

A5: Effective washing is critical for removing non-specifically bound molecules.[4][5] To improve washing efficiency, you can:

  • Increase the number and duration of washes: Instead of three quick washes, try five longer washes with agitation.[5][9]

  • Increase the volume of wash buffer: Ensure the entire surface is thoroughly washed.[5]

  • Add a non-ionic surfactant: Including 0.05% Tween-20 in your wash buffer can help to disrupt weak, non-specific hydrophobic interactions.[4][9]

  • Increase the ionic strength: For electrostatic-driven NSB, increasing the salt concentration (e.g., up to 500 mM NaCl) in your wash buffer can help to shield charges and reduce binding.[6]

Troubleshooting Guides

Guide 1: High Background in Immunoassays (e.g., ELISA)
Symptom Potential Cause Troubleshooting Steps
High signal in no-antigen control wellsNon-specific binding of the compound to the microplate or blocking agent.1. Optimize Blocking Buffer: Switch from BSA to non-fat dry milk, or vice versa. Consider using a commercial, protein-free blocking buffer.[7] 2. Add Surfactant: Include 0.05% Tween-20 in your blocking buffer and all subsequent wash and antibody dilution buffers.[4] 3. Increase Ionic Strength: Increase the NaCl concentration in your wash buffer to 300-500 mM to disrupt electrostatic interactions.[6] 4. Plate Choice: Use low-binding microplates.
General high background across the entire plateInsufficient washing or inappropriate antibody concentrations.1. Enhance Wash Protocol: Increase the number and duration of wash steps. Use a larger volume of wash buffer with gentle agitation.[4][5] 2. Titrate Antibodies: If using a detection antibody, ensure it is at its optimal, lowest effective concentration.[2]
Guide 2: Non-Specific Binding in Cell-Based Assays (e.g., Fluorescence Microscopy)
Symptom Potential Cause Troubleshooting Steps
High background fluorescence on coverslips or plastic dishesAdsorption of the compound to the growth surface.1. Surface Passivation: Coat glass coverslips with a blocking agent like BSA or a synthetic polymer such as Pluronic F-127 before cell seeding.[10][11] 2. Use Glass-Bottom Plates: If using plastic-bottom plates, switch to glass-bottom plates which often have lower non-specific binding. 3. Include BSA in Media: During the compound incubation step, include a low concentration (e.g., 0.1%) of BSA in the cell culture media to act as a carrier protein and reduce binding to surfaces.
Diffuse, non-specific cellular stainingThe compound is accumulating in cellular compartments non-specifically.1. Reduce Compound Concentration: Titrate the compound to the lowest effective concentration. 2. Decrease Incubation Time: Determine the minimum incubation time required to see the specific effect. 3. Optimize Wash Steps: After incubation, wash cells thoroughly with a buffer containing a non-ionic surfactant (e.g., 0.05% Tween-20 in PBS) and/or a carrier protein (e.g., 0.1% BSA in PBS).

Experimental Protocols

Protocol 1: Optimizing Blocking and Wash Buffers for an ELISA

This protocol provides a systematic approach to identifying the optimal buffer conditions to minimize NSB of this compound.

Materials:

  • Assay Buffer (e.g., PBS or TBS, pH 7.4)

  • Bovine Serum Albumin (BSA)

  • Non-Fat Dry Milk (NFDM)

  • Tween-20

  • Sodium Chloride (NaCl)

  • Microplate (ideally, a low-binding plate)

Procedure:

  • Prepare a Matrix of Blocking Buffers:

    • 1% BSA in Assay Buffer

    • 5% NFDM in Assay Buffer

    • 1% BSA + 0.05% Tween-20 in Assay Buffer

    • 5% NFDM + 0.05% Tween-20 in Assay Buffer

  • Coat and Block the Plate:

    • Coat wells of a microplate as per your standard protocol (or leave uncoated for NSB assessment to the plate itself).

    • Wash the wells.

    • Add 200 µL of each of the prepared blocking buffers to different sets of wells.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Prepare a Matrix of Wash Buffers:

    • Assay Buffer + 0.05% Tween-20

    • Assay Buffer + 0.05% Tween-20 + 150 mM NaCl (standard)

    • Assay Buffer + 0.05% Tween-20 + 300 mM NaCl

    • Assay Buffer + 0.05% Tween-20 + 500 mM NaCl

  • Perform the Assay:

    • Wash the blocked wells with your standard wash buffer.

    • Add this compound (at a concentration where you are observing NSB) to "no target" control wells.

    • Incubate for the standard duration of your assay.

    • Wash the plate using the different wash buffers prepared in step 3.

    • Proceed with your detection steps.

  • Analyze the Results:

    • Compare the background signal in the "no target" wells across the different blocking and washing conditions. The condition that yields the lowest background signal without significantly impacting your positive control signal is the optimal one.

Protocol 2: Surface Passivation of Glass Coverslips for Fluorescence Microscopy

This protocol describes how to treat glass coverslips to reduce the non-specific adhesion of your compound.

Materials:

  • Glass coverslips

  • Ethanol (70% and 100%)

  • Poly-L-Lysine (PLL) solution or similar coating for cell adhesion

  • Bovine Serum Albumin (BSA) solution (1% w/v in PBS)

  • Pluronic F-127 solution (0.5% w/v in PBS)

  • Sterile PBS

Procedure:

  • Clean Coverslips:

    • Sonicate coverslips in 70% ethanol for 15 minutes.

    • Rinse thoroughly with sterile water.

    • Sterilize by dipping in 100% ethanol and passing through a flame, or by autoclaving.

  • Promote Cell Adhesion (if necessary):

    • Incubate sterile coverslips in PLL solution for 1 hour at room temperature.

    • Wash three times with sterile PBS.

  • Passivate the Surface (choose one method):

    • Method A (BSA Coating): Incubate coverslips in 1% BSA solution for 30 minutes at room temperature. Wash three times with sterile PBS before seeding cells.

    • Method B (Pluronic F-127 Coating): Incubate coverslips in 0.5% Pluronic F-127 solution for 15 minutes at room temperature. Wash three times with sterile PBS before seeding cells.[10][11]

  • Cell Seeding and Experiment:

    • Seed your cells onto the passivated coverslips.

    • Allow cells to adhere.

    • Perform your experiment involving incubation with this compound.

  • Image and Compare:

    • Compare the background fluorescence on the passivated coverslips to unpassivated controls.

Visualizing the Strategy: NSB Mitigation Workflow

NSB Mitigation Workflow cluster_problem Problem Identification cluster_analysis Compound Analysis cluster_strategy Mitigation Strategy cluster_electrostatic_actions cluster_hydrophobic_actions cluster_validation Validation Problem High Non-Specific Binding (NSB) Observed in Experiment Analysis Analyze Compound Properties: This compound - Cationic (Positive Charge) - Hydrophobic Problem->Analysis Electrostatic Address Electrostatic NSB Analysis->Electrostatic Hydrophobic Address Hydrophobic NSB Analysis->Hydrophobic Salt Increase Salt Concentration (e.g., 300-500 mM NaCl) in Wash Buffers Electrostatic->Salt pH Adjust Buffer pH (If compatible with assay) Electrostatic->pH Surfactant Add Non-Ionic Surfactant (e.g., 0.05% Tween-20) to Buffers Hydrophobic->Surfactant Blocker Optimize Blocking Agent (BSA, Casein, Protein-Free) Hydrophobic->Blocker Plasticware Use Low-Adsorption Plasticware Hydrophobic->Plasticware Passivation Passivate Surfaces (e.g., with Pluronic F-127) Hydrophobic->Passivation Validation Validate with Control Experiments (e.g., No-Target Controls) Salt->Validation pH->Validation Surfactant->Validation Blocker->Validation Plasticware->Validation Passivation->Validation Result Reduced Background Signal & Improved Signal-to-Noise Ratio Validation->Result

Caption: A workflow for diagnosing and mitigating non-specific binding.

Summary of Recommended Blocking Agents and Additives

Agent Type Examples Concentration Range Mechanism of Action Best For
Protein Blockers Bovine Serum Albumin (BSA), Non-Fat Dry Milk (NFDM), Casein1-5% (BSA), 0.2-5% (NFDM)Occupies non-specific binding sites on surfaces through a combination of hydrophobic and hydrophilic interactions.[3][7][8]General purpose blocking on various surfaces.
Non-Ionic Surfactants Tween-20, Triton X-1000.02-0.1%Disrupts weak, non-specific hydrophobic interactions.[6][12]Reducing hydrophobic binding to plasticware and other surfaces; additive in wash buffers.
Synthetic Polymers Polyethylene Glycol (PEG), Polyvinylpyrrolidone (PVP)Varies (e.g., 0.5% PEG)Coats hydrophobic surfaces, rendering them more hydrophilic and resistant to binding.[8][13]Surface passivation, especially when protein-based blockers interfere with the assay.
Inert Salts Sodium Chloride (NaCl)150-500 mMShields electrostatic charges, reducing non-specific binding of charged molecules.[6]Counteracting NSB driven by the positive charge of the compound.

By implementing these targeted strategies, you can effectively minimize the non-specific binding of this compound, leading to more reliable and accurate experimental outcomes.

References

  • Tips for Reducing ELISA Background. Biocompare. [Link]

  • How to Reduce Background Noise in ELISA Assays. Patsnap Synapse. [Link]

  • A Scientist's Guide to Conquering High Background in Western Blotting. G-Biosciences. [Link]

  • Remove Non-specific Binding For Great Western Blot images. Bitesize Bio. [Link]

  • Polyethylene glycol as a surface blocking agent for bioassays. CORE. [Link]

  • Hydrophobic Ion Pairing of Small Molecules: How to Minimize Premature Drug Release from SEDDS and Reach the Absorption Membrane in Intact Form. ACS Biomaterials Science & Engineering. [Link]

  • Effective Blocking Procedures in ELISA Assays. Corning. [Link]

  • Advanced surface passivation for high-sensitivity studies of biomolecular condensates. PNAS. [Link]

  • Blocking Buffer Selection Guide: Tips for Selecting the Best Blocking Agent. G-Biosciences. [Link]

  • Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers. Nanoscale Advances. [Link]

  • Advanced Surface Passivation for High-Sensitivity Studies of Biomolecular Condensates. PMC - NIH. [Link]

  • An Improved Surface Passivation Method for Single-Molecule Studies. PMC - NIH. [Link]

  • Surfactant Limited Aggregation of Hydrophobic Molecules in Water. ResearchGate. [Link]

  • Synthetic cationic antimicrobial peptides bind with their hydrophobic parts to drug site II of human serum albumin. PubMed Central. [Link]

  • Method for blocking non-specific protein binding on a functionalized surface.
  • Advanced surface passivation for high-sensitivity studies of biomolecular condensates. PNAS. [Link]

  • Surfactants: physicochemical interactions with biological macromolecules. PMC - NIH. [Link]

  • Surface Passivation Methods for Single Molecule Imaging of Biochemical Reactions.
  • Suppressing Non-Specific Binding of Proteins onto Electrode Surfaces in the Development of Electrochemical Immunosensors. NIH. [Link]

  • Effect of Surfactant Hydrophobicity on the Pathway for Unfolding of Ubiquitin. PMC - NIH. [Link]

  • Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl] ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof.
  • N-(cyclohexylmethyl)ethanamine. PubChem. [Link]

  • Synthesis of fentanyl analogs.
  • 1-cyclohexyl-N-(cyclohexylidenemethyl)methanamine. PubChem. [Link]

  • Synthesis of (±)-2-((dimethylamino)methyl)-1-(aryl)cyclohexanols.

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Technical Support Center: Improving the Efficiency of n-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine Labeling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the labeling of n-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to enhance the efficiency and success of your conjugation experiments.

Introduction to this compound Labeling

This compound is a secondary amine with the molecular formula C12H23NO and a molecular weight of 197.32 g/mol .[1][] Its structure, featuring a cyclohexylmethyl group and a tetrahydrofuranylmethyl group attached to a nitrogen atom, presents unique considerations for labeling reactions. The secondary amine is the primary site for conjugation, but its reactivity can be influenced by the steric hindrance of the adjacent bulky groups.

This guide will focus on common labeling strategies, primarily utilizing N-hydroxysuccinimide (NHS) esters, and address the challenges you may encounter.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the labeling of this compound and provides actionable solutions.

Issue 1: Low Labeling Efficiency or No Reaction

Question: I am observing very low or no formation of my desired labeled product. What are the potential causes and how can I improve the yield?

Answer:

Low labeling efficiency is a common hurdle. The root cause often lies in suboptimal reaction conditions that fail to adequately promote the nucleophilic attack of the secondary amine on the labeling reagent.

Causality and Recommended Actions:

  • Incorrect pH: The reactivity of amines is highly pH-dependent.[3][4] For the secondary amine of this compound to be sufficiently nucleophilic, the pH of the reaction buffer should be slightly basic, typically in the range of 8.0-9.0. At lower pH values, the amine will be protonated (-NH2+), rendering it unreactive.[3][4][5] Conversely, a pH that is too high can accelerate the hydrolysis of the labeling reagent (e.g., NHS ester), reducing its availability for the desired reaction.[3][4][5]

    • Protocol: Prepare a fresh 0.1 M sodium bicarbonate or sodium borate buffer and carefully adjust the pH to 8.5. Verify the pH of your final reaction mixture.

  • Buffer Composition: The choice of buffer is critical. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with your target molecule for the labeling reagent.[3] Phosphate-buffered saline (PBS) can be used, but bicarbonate or borate buffers are generally preferred for NHS ester reactions.[3][6]

  • Reagent Quality and Stoichiometry:

    • NHS Ester Hydrolysis: NHS esters are moisture-sensitive. Ensure your labeling reagent is stored in a desiccator and is of high quality. Prepare stock solutions of the NHS ester in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[4][5] Use high-quality, amine-free DMF.[3]

    • Molar Excess: Due to the potential for hydrolysis and the reduced reactivity of a secondary amine compared to a primary amine, a significant molar excess of the labeling reagent (e.g., 10- to 50-fold) may be necessary to drive the reaction to completion.

  • Reaction Time and Temperature: While many labeling reactions are performed at room temperature for a few hours, extending the reaction time (e.g., overnight at 4°C) can sometimes improve yields, especially for less reactive amines.[4][6]

  • Solubility Issues: Your target molecule or the labeling reagent may have limited solubility in the reaction buffer, leading to precipitation and reduced reaction efficiency.[7][8]

    • Solution: Adding a small percentage of an organic co-solvent like DMSO or DMF (up to 10-20% v/v) can improve solubility. However, be mindful that high concentrations of organic solvents can impact the stability of some biomolecules if they are part of your conjugate.

Workflow for Optimizing Labeling Efficiency:

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Troubleshooting Prepare Target Molecule Prepare Target Molecule Combine Reagents Combine Reagents Prepare Target Molecule->Combine Reagents Prepare Labeling Reagent Prepare Labeling Reagent Prepare Labeling Reagent->Combine Reagents Select Buffer (pH 8.5) Select Buffer (pH 8.5) Select Buffer (pH 8.5)->Combine Reagents Incubate (RT or 4°C) Incubate (RT or 4°C) Combine Reagents->Incubate (RT or 4°C) Monitor Progress (TLC/LC-MS) Monitor Progress (TLC/LC-MS) Incubate (RT or 4°C)->Monitor Progress (TLC/LC-MS) Low Yield? Low Yield? Monitor Progress (TLC/LC-MS)->Low Yield? Increase Molar Excess Increase Molar Excess Low Yield?->Increase Molar Excess Yes Purify Product Purify Product Low Yield?->Purify Product No Increase Molar Excess->Combine Reagents Optimize pH Optimize pH Optimize pH->Select Buffer (pH 8.5) Extend Reaction Time Extend Reaction Time Extend Reaction Time->Incubate (RT or 4°C)

Caption: Workflow for optimizing labeling efficiency.

Issue 2: Multiple Products or Side Reactions

Question: My analysis (e.g., HPLC, LC-MS) shows multiple peaks, suggesting the formation of side products. What could be causing this and how can I improve the specificity of the reaction?

Answer:

The presence of multiple products indicates a lack of reaction specificity. This can be due to reactions with other functional groups, impurities, or degradation of the reactants or products.

Causality and Recommended Actions:

  • Purity of Starting Materials: Ensure the purity of your this compound and the labeling reagent. Impurities can lead to a variety of side products.

  • Hydrolysis of the Labeling Reagent: As mentioned, NHS esters can hydrolyze to form a carboxylic acid. This unreacted, hydrolyzed label will appear as a separate peak in your analysis.

    • Solution: Use fresh, high-quality reagents and anhydrous solvents.

  • Reaction with Buffer Components: If you are using a buffer with nucleophilic components (other than your intended target), these can react with the labeling reagent.

  • Modification of Other Sites: While the secondary amine is the most likely site of reaction with an NHS ester, under harsh conditions (e.g., very high pH), other less reactive sites could potentially be modified, although this is less common for this specific molecule.

Issue 3: Difficulty in Purifying the Labeled Product

Question: I am struggling to separate my labeled product from the unreacted starting materials and byproducts. What purification strategies are most effective?

Answer:

Effective purification is crucial for obtaining a clean, well-characterized final product. The choice of purification method depends on the properties of your labeled molecule.

Recommended Purification Techniques:

Purification MethodPrincipleBest Suited ForKey Considerations
High-Performance Liquid Chromatography (HPLC) Separation based on polarity (reversed-phase), size, or charge.Small molecules and peptides.[9]Highly effective for resolving complex mixtures. Method development (solvent gradient, column choice) is often required.[9][10][11]
Flash Chromatography A rapid form of column chromatography using pressure.Larger scale purification of small molecules.[9]Less resolving power than HPLC but suitable for initial cleanup.
Solid-Phase Extraction (SPE) Selective adsorption of the desired compound or impurities onto a solid support.Rapid sample cleanup and concentration.Can be used to remove excess unreacted label or salts.
Liquid-Liquid Extraction Separation based on differential solubility in two immiscible liquid phases.[9]Removing water-soluble byproducts (like NHS) from an organic-soluble product.The solubility of your labeled product will determine the appropriate solvent system.

For this compound and its labeled derivatives, reversed-phase HPLC is generally the most powerful purification technique.[9]

General HPLC Purification Protocol:

  • Column Selection: A C18 column is a good starting point for the separation of small, relatively nonpolar molecules.

  • Mobile Phase: A gradient of water and acetonitrile (or methanol), often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, is typically used. The acid helps to protonate any unreacted amines, which can improve peak shape.

  • Detection: UV detection is common if your label has a chromophore. If not, an evaporative light scattering detector (ELSD) or mass spectrometry (MS) can be used.

  • Fraction Collection: Collect fractions corresponding to the peak of your desired product and confirm its identity by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling the secondary amine of this compound with an NHS ester?

A1: The optimal pH is typically between 8.0 and 9.0.[6] A pH of 8.5 is a good starting point. This provides a balance between ensuring the amine is deprotonated and nucleophilic while minimizing the hydrolysis of the NHS ester.[3][4][5]

Q2: Can I use a Tris buffer for my labeling reaction?

A2: It is strongly advised not to use Tris buffer.[3] Tris contains a primary amine that will compete with your target molecule for the NHS ester, leading to significantly lower labeling efficiency.[3]

Q3: My labeled product seems to be precipitating out of solution. What can I do?

A3: Precipitation is often due to a change in the molecule's properties after labeling, potentially making it less soluble in the reaction buffer.[7] Try adding a small amount of an organic co-solvent like DMSO or DMF (e.g., 5-10% v/v) to the reaction mixture to improve solubility.

Q4: How can I confirm that the labeling reaction has occurred and that I have the correct product?

A4: The most definitive method for confirming the identity of your labeled product is Liquid Chromatography-Mass Spectrometry (LC-MS) . This technique will allow you to separate the components of your reaction mixture and determine their molecular weights. An increase in mass corresponding to the addition of the label to your starting material confirms a successful reaction.

Q5: I see a peak in my HPLC that corresponds to the hydrolyzed label. Is this normal?

A5: Yes, it is very common to see a peak for the hydrolyzed labeling reagent (e.g., the carboxylic acid form of an NHS ester). This is due to the inherent instability of NHS esters in aqueous solutions.[5] The presence of this peak does not necessarily indicate a failed reaction, but a very large peak for the hydrolyzed label relative to your product peak may suggest that your reaction conditions could be further optimized (e.g., by increasing the molar excess of the label or ensuring anhydrous conditions for stock solutions).

Q6: What is a typical molar ratio of labeling reagent to this compound to start with?

A6: Due to the steric hindrance around the secondary amine and the competing hydrolysis reaction, a higher molar excess of the labeling reagent is often required than for a primary amine. A good starting point is a 10- to 20-fold molar excess of the NHS ester.[5] This may need to be optimized for your specific label and reaction conditions.

Logical Relationship of Key Reaction Parameters:

G pH pH Reagent Molarity Reagent Molarity pH->Reagent Molarity Labeling Efficiency Labeling Efficiency pH->Labeling Efficiency Specificity Specificity pH->Specificity Buffer Type Buffer Type Buffer Type->Labeling Efficiency Reagent Molarity->Labeling Efficiency Reaction Time Reaction Time Temperature Temperature Reaction Time->Temperature Reaction Time->Labeling Efficiency Temperature->Labeling Efficiency Solvent Solvent Solvent->Labeling Efficiency

Caption: Interplay of key parameters in labeling reactions.

References
  • Hayamicu, K., et al. (2023). Simple purification of small-molecule-labelled peptides via palladium enolate formation from β-ketoamide tags. Chemical Science, 14(30), 8036-8043. [Link]

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  • Li, Y., et al. (2021). Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. Molecules, 26(16), 4945. [Link]

  • ResearchGate. Conjugation of a secondary amine and protein?. [Link]

  • National Center for Biotechnology Information. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. [Link]

  • Al-Abdouh, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 76. [Link]

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  • Axplora. Small molecules purification. [Link]

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  • Yim, C. B., et al. (2021). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Bioconjugate Chemistry, 32(12), 2549–2567. [Link]

  • Koniev, O., & Wagner, A. (2015). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews, 44(15), 5495–5551. [Link]

  • Yang, Y., et al. (2018). Challenges and Opportunities for Small-Molecule Fluorescent Probes in Redox Biology Applications. Antioxidants & Redox Signaling, 29(6), 518–540. [Link]

  • Thermo Fisher Scientific. (2018, May 3). Strategies for successful crosslinking and bioconjugation applications. YouTube. [Link]

  • ChemBK. cyclopropyl-N-(tetrahydro-2-furanylmethyl)methanamine. [Link]

  • Görgens, A., et al. (2022). Factors to consider before choosing EV labeling method for fluorescence-based techniques. Journal of Extracellular Vesicles, 11(11), e12283. [Link]

  • Lelek, M., et al. (2021). Fluorescent labeling strategies for molecular bioimaging. Trends in Biotechnology, 39(10), 1030–1043. [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. [Link]

  • Santos, C. I. M., et al. (2024). Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules. Molecules, 29(22), 4945. [Link]

  • Chromatography Forum. (2006, March 18). Detecting Primary Amines. [Link]

  • Phenomenex. (2023, November 25). Basics of HPLC Troubleshooting. YouTube. [Link]

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  • National Center for Biotechnology Information. PubChem Compound Summary for CID 117276, (Cyclohexylmethyl)(methyl)amine. [Link]

  • NIST. 2-Furanmethanamine, tetrahydro-N-[(tetrahydro-2-furanyl)methyl]-. [Link]

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Side reactions of n-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center guide for n-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine.

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. It addresses potential side reactions, metabolic transformations, and common analytical challenges encountered when handling this molecule in biological samples. The content is structured into a series of frequently asked questions and troubleshooting scenarios to provide direct, actionable solutions.

Section 1: Frequently Asked Questions (FAQs): Metabolic Profile & Stability

This section addresses common questions regarding the expected behavior of this compound in a biological environment.

Q1: What are the primary metabolic pathways predicted for this compound?

A1: Based on its chemical structure, this compound is susceptible to several Phase I metabolic reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes. The molecule contains three key moieties, each with known metabolic vulnerabilities: a secondary amine, a cyclohexane ring, and a tetrahydrofuran (THF) ring.

The main predicted pathways are:

  • Oxidative N-Dealkylation: The secondary amine can be oxidized at the alpha-carbon of either the cyclohexylmethyl or the tetrahydrofurfuryl group. This is a common pathway for secondary and tertiary amines, leading to the cleavage of the N-C bond and the formation of a primary amine metabolite and a corresponding aldehyde.[1][2][3]

  • Ring Hydroxylation: Both the cyclohexane and tetrahydrofuran rings are targets for hydroxylation. Hydroxylation of the cyclohexane ring is a known metabolic route for many xenobiotics.[4][5]

  • Tetrahydrofuran (THF) Ring Opening: Hydroxylation of the THF ring, particularly at the carbon adjacent to the oxygen atom, can form an unstable hemiacetal. This intermediate can spontaneously open to yield an aldehyde, which may then be further oxidized to a carboxylic acid or reduced to an alcohol. This pathway has been confirmed for other THF-containing compounds like tetrahydrofuranylfentanyl.[6]

  • N-Hydroxylation: Direct oxidation of the nitrogen atom can form a secondary hydroxylamine. This metabolite can be a branch point leading to the formation of metabolic-intermediate (MI) complexes with P450 enzymes, which can cause time-dependent inhibition of the enzyme.[7]

Below is a diagram illustrating these potential metabolic transformations.

Metabolic_Pathways cluster_0 Primary Metabolic Pathways cluster_1 CYP450-Mediated Oxidation cluster_2 Secondary Metabolism Parent This compound M1 N-Dealkylation (Cyclohexylmethyl loss) Parent->M1 Pathway A M2 N-Dealkylation (Tetrahydrofurfuryl loss) Parent->M2 Pathway B M3 Cyclohexane Hydroxylation Parent->M3 Pathway C M4 THF Ring Hydroxylation Parent->M4 Pathway D M5 N-Hydroxylation Parent->M5 Pathway E M4_1 THF Ring Opening (Alcohol/Carboxylic Acid) M4->M4_1 Spontaneous Rearrangement Recovery_Troubleshooting Start Low Analyte Recovery Observed Step1 Step 1: Evaluate Extraction Efficiency Spike analyte into clean solvent post-extraction. Compare response to pre-extraction spike. Start->Step1 Result1 Response is similar? Extraction is likely efficient. Step1->Result1 Step2 Step 2: Assess Analyte Stability Incubate analyte in matrix at different temperatures and time points (e.g., 0h, 4h, 24h). Result2 Analyte concentration decreases over time? Step2->Result2 Step3 Step 3: Investigate Non-Specific Binding Test different collection tubes (e.g., glass vs. polypropylene). Use protein-low-bind tubes. Result3 Recovery improves with different hardware? Step3->Result3 Conclusion1 Problem is NOT extraction. Proceed to Step 2. Result1->Conclusion1 Yes Conclusion2 Problem IS extraction. Optimize extraction method (e.g., change pH, solvent, or use SPE). Result1->Conclusion2 No Conclusion3 Problem IS stability. Minimize processing time, keep samples on ice, add antioxidants/inhibitors. Result2->Conclusion3 Yes Conclusion4 Problem is NOT stability. Proceed to Step 3. Result2->Conclusion4 No Conclusion5 Problem IS non-specific binding. Adopt optimized hardware for all future experiments. Result3->Conclusion5 Yes Conclusion6 Problem is NOT non-specific binding. Re-evaluate LC-MS method for matrix effects. Result3->Conclusion6 No Conclusion1->Step2 Conclusion4->Step3

Caption: A logical workflow for troubleshooting low analyte recovery.

Problem 3: I'm observing significant signal suppression/enhancement (matrix effects). How can I mitigate this?

Answer: Matrix effects occur when co-eluting endogenous substances from the sample interfere with the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification. [8] Causality & Mitigation Strategies:

  • Improve Sample Cleanup: The most direct way to reduce matrix effects is to remove the interfering substances.

    • Switch Extraction Method: If you are using protein precipitation (which is fast but "dirty"), switch to liquid-liquid extraction (LLE) or solid-phase extraction (SPE). SPE offers the most selectivity and can be tailored to specifically bind your analyte while washing away interferences.

    • Optimize Chromatography: Increase the chromatographic resolution to separate the analyte from co-eluting matrix components. Try a different column chemistry (e.g., HILIC if you are using C18) or adjust the gradient profile.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects. It is chemically identical to the analyte but contains heavy isotopes (e.g., ²H, ¹³C, ¹⁵N), giving it a higher mass. Because it is chemically identical, it co-elutes and experiences the same matrix effects as the analyte. By calculating the ratio of the analyte response to the IS response, the variability caused by the matrix effect is normalized.

  • Dilute the Sample: If sensitivity allows, diluting the sample extract with the initial mobile phase can reduce the concentration of interfering components to a level where they no longer cause significant matrix effects.

Section 3: Protocols & Methodologies

This section provides standardized protocols for key experimental workflows.

Protocol 1: Sample Preparation to Minimize Ex Vivo Degradation and Artifact Formation

This protocol is designed to preserve the integrity of the analyte from collection to analysis.

Objective: To extract this compound from plasma while minimizing metabolic activity and non-specific binding.

Materials:

  • Blood collection tubes containing K₂EDTA.

  • Protein-low-bind microcentrifuge tubes.

  • Centrifuge capable of 4°C operation.

  • Ice bath.

  • Acetonitrile (ACN), HPLC grade, chilled to -20°C.

  • Internal Standard (IS) solution (e.g., a structurally similar compound or a SIL-IS).

Procedure:

  • Sample Collection: Collect whole blood in K₂EDTA tubes. Immediately place the tubes on ice.

  • Plasma Separation: Within 30 minutes of collection, centrifuge the blood at 2,000 x g for 15 minutes at 4°C.

  • Aliquoting: Transfer the plasma supernatant to pre-labeled protein-low-bind microcentrifuge tubes. Store immediately at -80°C if not for immediate analysis. Rationale: Rapid processing and low temperatures inhibit enzymatic activity that could degrade the analyte ex vivo. [9]4. Protein Precipitation: a. Thaw plasma samples on ice. b. In a clean protein-low-bind tube, add 50 µL of plasma. c. Add 10 µL of IS solution and briefly vortex. d. Add 150 µL of ice-cold ACN (a 3:1 ratio of ACN to plasma). Rationale: Cold ACN ensures rapid and efficient protein crashing while minimizing enzymatic activity. e. Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial or 96-well plate for LC-MS/MS analysis. Be careful not to disturb the protein pellet.

  • Analysis: Inject the sample into the LC-MS/MS system.

Protocol 2: General LC-MS/MS Method for Identification of Potential Metabolites

Objective: To develop a sensitive and selective method for detecting the parent compound and its primary Phase I metabolites.

Instrumentation:

  • HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phases:

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid aids in the positive ionization of the amine.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Chromatographic Conditions:

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Gradient:

    • 0-1.0 min: 5% B

    • 1.0-5.0 min: 5% to 95% B

    • 5.0-6.0 min: 95% B

    • 6.0-6.1 min: 95% to 5% B

    • 6.1-8.0 min: 5% B (re-equilibration)

Mass Spectrometry Conditions (Positive ESI Mode):

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Scan Type:

    • For Identification: Full Scan (m/z 50-500) to find all potential ions. A parallel reaction monitoring (PRM) or data-dependent MS/MS experiment on a high-resolution instrument is ideal.

    • For Quantification: Multiple Reaction Monitoring (MRM) on a triple quadrupole.

  • MRM Transitions (Example):

    • Parent [198.2 -> 112.1]: The transition likely corresponds to the loss of the tetrahydrofurfuryl group.

    • Hydroxylated Metabolite [214.2 -> 196.2]: Corresponds to the loss of water (H₂O).

    • Note: These transitions are predictive and must be optimized by infusing pure standards.

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument to maximize the signal for the parent compound.

References

  • Kusano, M., et al. (2018). Metabolism of a new synthetic opioid tetrahydrofuranylfentanyl in fresh isolated human hepatocytes: Detection and confirmation of ring-opened metabolites. PubMed. Available at: [Link]

  • Geneve, J., et al. (1981). Mitochondrial hydroxylation of the cyclohexane ring as a result of beta-oxidation blockade of a cyclohexyl substituted fatty acid. PubMed. Available at: [Link]

  • O'Donnell, J. P., et al. (2010). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. Drug Metabolism and Disposition. Available at: [Link]

  • Al-Hiari, Y. M. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. MDPI. Available at: [Link]

  • Al-Hiari, Y. M. (2021). Metabolic N-Dealkylation and N-Oxidation. Encyclopedia MDPI. Available at: [Link]

  • Kovács, L., & Kökösi, J. (2022). N-Dealkylation of Amines. PubMed. Available at: [Link]

  • Kovács, L., & Kökösi, J. (2022). N-Dealkylation of Amines. ResearchGate. Available at: [Link]

  • Al-Hiari, Y. M. (2023). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Lurasidone. Wikipedia. Available at: [Link]

  • Chang, J., et al. (2019). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. Inorganic Chemistry. Available at: [Link]

  • Obach, R. S. (2009). Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship. PubMed. Available at: [Link]

  • Uddin, M. N., et al. (2011). Principal metabolic pathways for the prototypical tertiary amine tricyclic antidepressant, imipramine. ResearchGate. Available at: [Link]

  • Gene Ontology Consortium. (n.d.). tetrahydrofuran metabolic process. AmiGO. Available at: [Link]

  • Suneetha, A., & Rao, A. R. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. Available at: [Link]

  • Dhadda, S., et al. (2023). Tetrahydrofuran (THF)-containing natural products and biological activities. ResearchGate. Available at: [Link]

  • Chiu, C. W., & Gabbaï, F. P. (2010). Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate. Dalton Transactions. Available at: [Link]

  • Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor. Wikipedia. Available at: [Link]

  • Castagnoli, N. Jr., & Rimoldi, J. M. (1997). Potential metabolic bioactivation pathways involving cyclic tertiary amines and azaarenes. Chemical Research in Toxicology. Available at: [Link]

  • PharmaXChange.info. (2014). Phase I Metabolism- Oxidation of Aromatic compounds. PharmaXChange.info. Available at: [Link]

  • Mercolini, L., et al. (2020). New Challenges in (Bio)Analytical Sample Treatment Procedures for Clinical Applications. Molecules. Available at: [Link]

  • Pajeau, M., et al. (2004). Insight into the mechanism of aromatic hydroxylation by toluene 4-monooxygenase by use of specifically deuterated toluene and p-xylene. PNAS. Available at: [Link]

  • International Journal of Innovative Science and Research Technology. (2023). Analysis of Drugs from Biological Samples. IJISRT. Available at: [Link]

  • Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Agilent. Available at: [Link]

  • Kim, H. Y., et al. (2020). In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)-N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Using Liquid Chromatography–Mass Spectrometry. MDPI. Available at: [Link]

  • Singha, S. (2016). Problems with analysis of biological matrices. Slideshare. Available at: [Link]

  • NIST. (n.d.). 2-Furanmethanamine, tetrahydro-N-[(tetrahydro-2-furanyl)methyl]-. NIST WebBook. Available at: [Link]

Sources

Technical Support Center: Troubleshooting N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine Interference in Downstream Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals encountering challenges with N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine in analytical workflows. This guide provides in-depth troubleshooting advice, detailed protocols, and scientific explanations to help you diagnose and resolve common interferences.

Introduction: Understanding the Analyte

This compound is a secondary amine with a molecular weight of 197.32 g/mol and the molecular formula C12H23NO.[1][] Its structure, featuring a basic secondary amine, a bulky non-polar cyclohexyl group, and a polar tetrahydrofuran moiety, presents a unique combination of chemical properties. These characteristics can lead to specific interactions within analytical systems, potentially causing interference in downstream analyses such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography (GC). This guide is structured to address these potential issues in a practical question-and-answer format.

Section 1: High-Performance Liquid Chromatography (HPLC) Analysis

The basic nature of the secondary amine in this compound is a primary factor in many HPLC-related issues, particularly when using silica-based reversed-phase columns.

Frequently Asked Questions (HPLC)

Q1: My peak for this compound is tailing significantly in my reversed-phase HPLC analysis. What is the cause and how can I fix it?

A1: Peak tailing for basic compounds like yours is most commonly caused by secondary interactions between the positively charged amine and acidic residual silanol groups (Si-OH) on the surface of the silica-based column packing material.[3][4][5] This interaction creates a secondary, stronger retention mechanism in addition to the desired hydrophobic interaction, resulting in a tailed peak.[5]

Here’s a systematic approach to resolving this issue:

1. Mobile Phase pH Adjustment: The most effective way to reduce silanol interactions is to control the ionization state of both your analyte and the silanol groups by adjusting the mobile phase pH.[5][6]

  • Expertise & Experience: By lowering the mobile phase pH to between 2 and 3, the residual silanol groups become fully protonated (Si-OH), minimizing their ability to interact with your protonated amine. This ensures a single, predictable hydrophobic retention mechanism, leading to a more symmetrical peak shape.[4][6]

    Protocol: Low pH Mobile Phase Optimization

    • Initial Mobile Phase: Prepare your mobile phase (e.g., Acetonitrile:Water) and add an acidic modifier to achieve a pH between 2.5 and 3.0. Common choices are 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).

    • Column Compatibility Check: Ensure your HPLC column is stable at low pH. Many modern columns, especially those with "end-capping," are designed for these conditions.[7]

    • Equilibration: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

    • Analysis: Inject your standard of this compound and evaluate the peak shape. The tailing should be significantly reduced.

2. Use of a Competing Base: An alternative to low pH is to add a "competing base" to the mobile phase.

  • Expertise & Experience: A small, basic molecule like triethylamine (TEA) will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.[4] This allows your compound to elute with improved symmetry. However, be aware that prolonged use of amine additives can shorten column lifetime and may cause ion suppression in subsequent LC-MS analysis.[4][8]

3. Employ a Modern, End-Capped Column: Column technology has advanced to address this very issue.

  • Expertise & Experience: "End-capped" columns have been chemically treated to convert most of the reactive residual silanol groups into less polar, non-interactive groups.[3][7] Using a high-purity, base-deactivated, or end-capped C18 or C8 column will inherently produce better peak shapes for basic compounds.[7]

4. Consider Ion-Pairing Chromatography: For particularly challenging separations, ion-pairing reagents can be used.

  • Expertise & Experience: An ion-pairing reagent, such as an alkyl sulfonate, is added to the mobile phase. It forms a neutral complex with the protonated amine of your compound, which then interacts with the reversed-phase column via a consistent hydrophobic mechanism.[9][10][11] Note that these reagents can be difficult to remove from the HPLC system and column, so dedicating a column for this type of analysis is recommended.[9]

Data Summary: Strategies to Mitigate Peak Tailing

StrategyPrincipleAdvantagesDisadvantages
Low pH Mobile Phase Suppresses silanol ionization.[6]Highly effective, widely applicable.Requires pH-stable column.
Competing Base (e.g., TEA) Masks active silanol sites.[4]Effective at neutral pH.Can shorten column life, may interfere with MS.[8]
End-Capped Column Reduces number of active silanols.[3]Excellent peak shape, longer column lifetime.Higher initial column cost.
Ion-Pairing Reagent Forms a neutral complex with the analyte.[10]Provides excellent retention and peak shape.Can be difficult to remove from the system.[9]

Q2: I have poor retention of this compound on my C18 column, even with a high aqueous mobile phase. How can I increase its retention time?

A2: While the cyclohexyl group provides some hydrophobicity, the polar tetrahydrofuran and the basic amine can reduce its overall retention in reversed-phase chromatography, especially if the compound is protonated.

  • Expertise & Experience: Increasing the mobile phase pH to a level closer to, but still below, the pKa of your amine (typically around 7-9 for secondary amines) will increase the proportion of the neutral, more hydrophobic form of the molecule, thereby increasing its retention on a C18 column. However, this can reintroduce the peak tailing issue. A better approach is often to use a column with a different selectivity or to employ ion-pairing chromatography.

    Protocol: Enhancing Retention

    • Column Selection: Consider a column with a phenyl-hexyl stationary phase. The phenyl groups can offer pi-pi interactions with the tetrahydrofuran ring of your molecule, providing an alternative retention mechanism.

    • Ion-Pairing: As mentioned in Q1, using an ion-pairing reagent like heptanesulfonate will form a more hydrophobic complex, significantly increasing retention.[11]

    • Mobile Phase Composition: Ensure your organic modifier is appropriate. While acetonitrile is common, methanol or a mixture of acetonitrile and methanol can sometimes offer different selectivity and improve retention for certain compounds. The use of tetrahydrofuran in the mobile phase can also be beneficial for resolving aromatic compounds.[12]

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

In LC-MS, the primary concern with a basic compound like this compound is its effect on ionization efficiency in the mass spectrometer source, a phenomenon known as the "matrix effect".[13][14]

Frequently Asked Questions (LC-MS)

Q1: I'm observing significant signal suppression for my analyte when analyzing it in a complex matrix (e.g., plasma, tissue extract). What's happening and how can I mitigate this?

A1: This is a classic example of an ion suppression matrix effect.[14][15] In electrospray ionization (ESI), co-eluting compounds from your sample matrix can compete with your analyte for ionization in the MS source.[15] Since your compound is a base, it will readily protonate in a positive ion mode ESI source. However, if other, more basic or more concentrated compounds elute at the same time, they can "steal" the available protons or otherwise disrupt the ESI process, leading to a suppressed signal for your analyte.[8][16]

dot

cluster_LC LC System cluster_MS MS Source (ESI) Analyte Analyte Column HPLC Column Analyte->Column Matrix Matrix Components Matrix->Column Droplet ESI Droplet (Analyte + Matrix) Column->Droplet Co-elution Suppressed Suppressed Analyte Signal Droplet->Suppressed Competition for Ionization Detector Detector Suppressed->Detector

Caption: Ion suppression mechanism in LC-MS.

Troubleshooting Ion Suppression:

1. Improve Chromatographic Separation: The most direct way to avoid ion suppression is to ensure your analyte does not co-elute with the interfering matrix components.[15]

  • Expertise & Experience: Modify your HPLC gradient to be shallower, allowing more time for separation. Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl, or even HILIC for very polar interferents) to alter the elution profile of both your analyte and the matrix.

2. Enhance Sample Cleanup: Reducing the amount of matrix entering the LC-MS system is crucial.[17]

  • Expertise & Experience: Solid-Phase Extraction (SPE) is a highly effective technique for this. For a basic compound like this compound, a mixed-mode cation exchange (MCX) SPE cartridge can be very effective.[18]

    Protocol: Mixed-Mode Cation Exchange SPE Cleanup

    • Conditioning: Condition an Oasis MCX cartridge with methanol followed by water.

    • Loading: Acidify your sample with formic acid and load it onto the cartridge. The protonated amine will bind to the cation exchange resin, while many neutral and acidic interferences will pass through.

    • Washing: Wash the cartridge with a weak organic solvent (e.g., 2% formic acid in acetonitrile) to remove remaining interferences.

    • Elution: Elute your analyte using a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The high pH neutralizes the amine, releasing it from the resin.

    • Evaporation & Reconstitution: Evaporate the eluate and reconstitute in your mobile phase for LC-MS analysis.

3. Sample Dilution: A simple yet often effective strategy is to dilute your sample extract.[19]

  • Expertise & Experience: Diluting the sample reduces the concentration of all components, including the interfering matrix. While this also dilutes your analyte, the reduction in ion suppression can sometimes lead to a net increase in signal-to-noise, improving quantification.

4. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for quantitative bioanalysis.

  • Expertise & Experience: An SIL-IS (e.g., containing 2H or 13C) is chemically identical to your analyte and will co-elute perfectly. Crucially, it will experience the exact same degree of ion suppression. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by ion suppression is normalized, leading to accurate and precise quantification.[14]

Section 3: Gas Chromatography (GC) Analysis

Direct analysis of amines by GC can be problematic due to their polarity and reactivity.[20]

Frequently Asked Questions (GC)

Q1: I'm trying to analyze this compound by GC, but I'm seeing broad, tailing peaks or no peak at all. What is the problem?

A1: Free amines, especially secondary amines, tend to interact strongly with active sites (e.g., free silanols) in the GC inlet and on the column surface.[20] This leads to poor peak shape and even irreversible adsorption (loss of analyte). The solution is to derivatize the amine to make it more volatile and less polar.[21]

  • Expertise & Experience: Derivatization chemically modifies the amine group, replacing the active hydrogen with a non-polar group. This reduces the compound's polarity and its ability to hydrogen bond, resulting in much sharper, more symmetrical peaks and improved sensitivity.[22]

dot

cluster_workflow GC Derivatization Workflow Analyte Analyte in Sample Reaction Reaction (Basic pH) Analyte->Reaction Reagent Derivatization Reagent (e.g., Propyl Chloroformate) Reagent->Reaction Derivative Volatile, Non-Polar Derivative Reaction->Derivative GC_Analysis GC Analysis Derivative->GC_Analysis

Caption: General workflow for GC derivatization.

Common Derivatization Strategies for Secondary Amines:

1. Acylation: Reacting the amine with an acylating agent like trifluoroacetic anhydride (TFAA) or pentafluorobenzoyl chloride (PFBCl) is a common approach.

  • Expertise & Experience: PFBCl is particularly useful as it introduces multiple fluorine atoms, making the derivative highly sensitive to an Electron Capture Detector (ECD) for trace-level analysis.[22]

2. Carbamate Formation: Chloroformate reagents react with primary and secondary amines to form stable carbamates.

  • Expertise & Experience: Propyl chloroformate is a robust choice for this derivatization. The reaction is typically fast and can be performed in a two-phase system, allowing for easy extraction of the derivatized analyte into an organic solvent like hexane for injection.[23]

    Protocol: Derivatization with Propyl Chloroformate

    • Sample Preparation: Dissolve your sample extract in a suitable solvent.

    • Buffering: Add a basic buffer (e.g., sodium borate, pH 9-10) to the sample. This deprotonates the amine, making it nucleophilic.

    • Reaction: Add a solution of propyl chloroformate in a solvent like acetonitrile. Vortex the mixture for 1-5 minutes at room temperature.

    • Extraction: Add hexane to the reaction vial and vortex. The derivatized, non-polar analyte will partition into the hexane layer.

    • Analysis: Carefully remove the top hexane layer and inject it into the GC.

Data Summary: GC Derivatization Reagents for Secondary Amines

Reagent TypeExample ReagentDerivative FormedKey Advantages
Acylating Agent Pentafluorobenzoyl Chloride (PFBCl)AmideCreates highly ECD-sensitive derivatives.[22]
Chloroformate Propyl ChloroformateCarbamateRobust, fast reaction, easy cleanup.[23]
Silylating Agent BSTFASilylamineGenerally less effective for secondary amines compared to primary amines and other functional groups.

References

  • Bell, D. S. (2024). Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes. LCGC International. Available at: [Link]

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Available at: [Link]

  • Phenomenex. (n.d.). More Derivatizing Reagents for GC – The Buffers Strike Back. Available at: [Link]

  • ResearchGate. (2025). Solid phase extraction of amines. Available at: [Link]

  • SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. Available at: [Link]

  • SCIEX. (2019). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? Available at: [Link]

  • Agilent. (2023). Why it matters and how to get good peak shape. Available at: [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • ResearchGate. (2025). Gas chromatography of amines as various derivatives. Available at: [Link]

  • Suzuki, O., & Igarashi, K. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. Available at: [Link]

  • R Discovery. (2002). Comparison of solid-phase extraction sorbents for cleanup in pesticide residue analysis of fresh fruits and vegetables. Available at: [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]

  • Jones, M. R., et al. (2017). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Metabolites, 7(3), 43. Available at: [Link]

  • Agilent. (2023). Why it matters and how to get good peak shape. Available at: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available at: [Link]

  • Agilent. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Available at: [Link]

  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Available at: [Link]

  • MicroSolv. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Available at: [Link]

  • MicroSolv. (2025). Amide or Amino HPLC Columns What are the Differences. Available at: [Link]

  • ResearchGate. (2025). Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents. Available at: [Link]

  • Chemistry LibreTexts. (2023). Solid Phase Extraction (SPE). Available at: [Link]

  • University of Waterloo Mass Spectrometry Facility. (n.d.). Ion Suppression and ESI. Available at: [Link]

  • Dolan, J. W. (2014). The Importance of the Sample Matrix. LCGC North America, 32(10), 808-811. Available at: [Link]

  • Malachová, A., et al. (2018). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Toxins, 10(11), 449. Available at: [Link]

  • Zhang, Y., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 12(13), 867-870. Available at: [Link]

  • Stoll, D. R. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. Available at: [Link]

  • Gasilova, N., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 34(11), 2539-2547. Available at: [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Available at: [Link]

  • Gasilova, N., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 34(11), 2539-2547. Available at: [Link]

  • ResearchGate. (2023). Ion Suppression Effect in DESI Mass Spectrometry and ESI Mass Spectrometry. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Available at: [Link]

Sources

Modifying experimental parameters for n-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: n-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine

Introduction

Welcome to the technical support guide for this compound (CAS 356540-19-7). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile secondary amine as a synthetic intermediate. The unique structure of this compound, featuring a bulky cyclohexylmethyl group and a polar tetrahydrofuranyl moiety, presents specific challenges and opportunities in experimental design.

This guide provides in-depth, question-and-answer-based troubleshooting for common issues encountered during synthesis, purification, and characterization. Our approach is grounded in fundamental principles of organic chemistry to empower you to not only solve immediate problems but also to proactively optimize your experimental parameters.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Reaction & Synthesis Issues

Question 1: My coupling reaction (e.g., amidation, nucleophilic substitution) is sluggish or incomplete. What are the likely causes and how can I improve the yield?

This is a common challenge stemming from the significant steric hindrance posed by the cyclohexylmethyl group adjacent to the nucleophilic nitrogen.[1][2][3] This bulkiness can impede the amine's ability to attack an electrophilic center, thereby slowing down the reaction rate.[2][3]

Core Problem: Steric hindrance around the nitrogen atom reduces its effective nucleophilicity.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Reactivity start Low Yield / Incomplete Reaction q1 Are you using a standard activating agent (e.g., DCC, EDC)? start->q1 sol1 Switch to a more potent activating reagent: - Uronium/Aminium salts (HATU, HBTU) - Phosphonium salts (PyBOP) - Convert acid to acyl fluoride for extreme cases q1->sol1 Yes q2 Is the reaction time short (1-4 hours)? q1->q2 No sol1->q2 sol2 Increase reaction time (e.g., to 12-24 hours). Consider gentle heating (30-50°C) or a microwave reactor to overcome the activation energy. q2->sol2 Yes q3 Is the solvent standard (e.g., DMF)? q2->q3 No sol2->q3 sol3 Use a solvent with superior solvating properties. Try NMP or a solvent mixture like DCM/DMF/NMP. q3->sol3 Yes end Reaction Optimized q3->end No, using optimal solvent sol3->end

Caption: Decision workflow for addressing low reactivity.

Detailed Solutions:

  • Upgrade Your Coupling Reagents: Standard carbodiimides are often insufficient for sterically demanding reactions.[4] More powerful in-situ activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) form highly reactive esters that can overcome the steric barrier.[4]

  • Extend Reaction Time and Temperature: Sterically hindered reactions are kinetically slower. Increasing the reaction time from a few hours to overnight is a simple and effective modification.[4] Gentle heating can also increase the reaction rate, but must be used judiciously to avoid potential side reactions or degradation.

  • Optimize Your Solvent: The solvent's ability to properly solvate reactants is critical. N-methylpyrrolidone (NMP) often has superior solvating properties compared to Dimethylformamide (DMF) for complex or sterically hindered molecules.[4]

Question 2: I am observing unexpected side products. Could the tetrahydrofuran (THF) ring be participating in the reaction?

Yes, while generally stable, the THF ring is a cyclic ether and can be susceptible to cleavage under certain conditions, particularly strong acidic environments.

Potential Side Reactions:

Side ReactionConditionsPlausible MechanismPrevention Strategy
THF Ring Opening Strongly acidic conditions (e.g., low pH, strong Lewis acids)Protonation of the ether oxygen followed by nucleophilic attack from a counter-ion, leading to a ring-opened halo-alcohol derivative.Maintain neutral or basic reaction conditions. Avoid strong protic or Lewis acids if possible. If an acid is required, use the mildest effective option and control the stoichiometry carefully.
N-Oxidation Presence of strong oxidants (e.g., excess peroxide, certain metal catalysts)The lone pair on the secondary amine nitrogen is oxidized to form an N-oxide.Use stoichiometric amounts of oxidizing agents and ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen, Argon) to exclude atmospheric oxygen.
Over-alkylation In alkylation reactions using alkyl halides.The product of the initial alkylation is still a nucleophile and can compete with the starting amine, leading to the formation of a tertiary amine or even a quaternary ammonium salt.[5][6][7]Use a 2:1 molar ratio of the starting amine to the alkylating agent.[5][6] The excess starting amine will act as a base to neutralize the HX byproduct, minimizing the formation of ammonium salts that can complicate the reaction.
Section 2: Purification & Isolation Challenges

Question 3: I am struggling to purify my product using standard silica gel chromatography. The compound streaks or elutes with the solvent front.

This is a classic problem when purifying amines on standard (acidic) silica gel.[8] The basic amine interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation, tailing peaks, and sometimes irreversible adsorption.[8]

Core Problem: Strong acid-base interaction between the basic amine and acidic silica gel.

Solutions for Amine Purification:

  • Mobile Phase Modification:

    • Add a Competing Base: The most common solution is to add a small amount (0.5-2%) of a volatile tertiary amine, like triethylamine (TEA) or pyridine, to the mobile phase.[8][9][10] This additive competes for the acidic sites on the silica, masking them and allowing your product to elute cleanly.

    • Use an Alcohol Modifier: For more polar amines, adding methanol to the solvent system can help displace the compound from the silica. However, this must be done carefully, as too much can reduce separation.[8]

  • Stationary Phase Modification:

    • Amine-Functionalized Silica: Using pre-packed columns with amine-functionalized silica (KP-NH) can provide excellent separation without needing a basic modifier in the mobile phase.[8] This specialized media has a less acidic surface, minimizing unwanted interactions.[8]

    • Reversed-Phase Chromatography: For highly polar or ionizable amines, reversed-phase (C18) chromatography can be an effective alternative to normal-phase.[9][11] Using a mobile phase with a slightly elevated pH (e.g., by adding TEA) will keep the amine in its neutral, more retentive form, improving separation.[9]

G cluster_1 Purification Strategy start Poor Separation on Standard Silica q1 Modify Mobile Phase? start->q1 q2 Change Stationary Phase? start->q2 Alternative sol1 Add 1% Triethylamine (TEA) to Hexane/EtOAc system. q1->sol1 Yes end Pure Compound Isolated sol1->end sol2 Use Amine-Functionalized Silica Column. (e.g., Biotage® KP-NH) q2->sol2 Normal Phase sol3 Use Reversed-Phase (C18) Column with high pH mobile phase. q2->sol3 Reversed Phase sol2->end sol3->end

Caption: Purification options for challenging amines.

Section 3: Analytical & Characterization

Question 4: The proton NMR spectrum of my compound has broad signals for the N-H proton and adjacent C-H protons. How can I confirm the structure?

Broadening of signals near the amine nitrogen is common and can be caused by several factors, including intermediate rates of proton exchange and quadrupolar relaxation from the nitrogen-14 nucleus.

Analytical Workflow & Confirmation:

  • ¹H NMR - D₂O Shake:

    • Protocol: Acquire a standard ¹H NMR spectrum. Then, add a few drops of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the spectrum.

    • Expected Result: The broad N-H proton signal will disappear because the proton has exchanged with deuterium.[12] Signals for protons on carbons adjacent to the nitrogen (the -CH₂-N-) may become sharper and better resolved once the N-H coupling is removed. This is a definitive test for an N-H proton.[12]

  • ¹³C NMR Spectroscopy:

    • Utility: This technique is less affected by the exchange phenomena seen in ¹H NMR.

    • Expected Signals: Look for signals corresponding to the carbons directly attached to the nitrogen in the 10-65 ppm range.[12] The specific shifts will help confirm the connectivity of the cyclohexylmethyl and tetrahydrofuranyl-methyl groups.

  • Mass Spectrometry (MS):

    • The Nitrogen Rule: For a compound containing only C, H, O, and N, an odd molecular weight for the molecular ion peak (M⁺) indicates the presence of an odd number of nitrogen atoms.[12] this compound (C₁₂H₂₃NO) has a molecular weight of 197.32, so you should observe an odd molecular ion.

    • Fragmentation: The dominant fragmentation pattern for amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen.[12] Expect to see significant fragments corresponding to the loss of a cyclohexyl radical or a tetrahydrofuranyl radical.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: As a secondary amine, the compound should exhibit a single, moderately weak absorption band in the region of 3300-3500 cm⁻¹.[12] This distinguishes it from primary amines (which show two bands) and tertiary amines (which show none).

    • C-N Stretch: Look for a C-N stretching absorption in the 1000-1250 cm⁻¹ range for aliphatic amines.[12]

By combining these techniques, you can build a comprehensive and unambiguous confirmation of your compound's structure, even if the initial proton NMR spectrum is not perfectly resolved.[13]

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

  • Science Forums. (2011, August 29). Amine purification. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801.
  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Retrieved from [Link]

  • Love, B. E., & Ren, J. (1993). Synthesis of sterically hindered imines. The Journal of Organic Chemistry, 58(20), 5556-5557.
  • Chemistry Hall. (2019, September 21). SN1 vs SN2 Reactions: What Is Steric Hindrance? Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]

  • ACS Publications. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? The Journal of Physical Chemistry A.
  • Sci-Hub. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved from [Link]

  • Jasperse, J. (n.d.). Chem 360 Ch. 19 Notes + Answers: Amines.
  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrahydrofuran. Retrieved from [Link]

  • Study.com. (n.d.). Amine Reactions: Practice Problems. Retrieved from [Link]

  • YouTube. (2025, January 7). What Is THF In Organic Chemistry? Chemistry For Everyone. Retrieved from [Link]

  • BenchChem. (2025, December). An In-depth Technical Guide on the Basic Reactivity of Secondary Amines in Synthesis.
  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

  • PubMed. (2008). Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality, 20(3-4), 370-8.
  • National Institutes of Health. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC.
  • Organic Syntheses. (n.d.). Tetrahydrofuran.
  • National Institutes of Health. (n.d.).
  • Diplomata Comercial. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry? Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • PharmaCompass.com. (n.d.).
  • National Institutes of Health. (2025, January 22). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. PMC.
  • Taylor & Francis. (n.d.). Secondary amine – Knowledge and References.
  • ResearchGate. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • ESA-IPB. (n.d.).

Sources

Technical Support Center: Optimizing Reaction Kinetics for N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the reductive amination reaction between cyclohexanecarboxaldehyde and tetrahydrofurfurylamine. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance your experimental success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis and kinetics of this compound.

Q1: What is the reaction mechanism for the synthesis of this compound?

The synthesis is a classic example of a reductive amination , a powerful method for forming C-N bonds.[1] The reaction proceeds in two main steps:

  • Imine Formation: The primary amine, tetrahydrofurfurylamine, performs a nucleophilic attack on the carbonyl carbon of cyclohexanecarboxaldehyde. This forms a hemiaminal intermediate, which then dehydrates to form a Schiff base, or imine. This step is a reversible equilibrium.[2]

  • Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the imine C=N double bond to a C-N single bond, yielding the final secondary amine product, this compound.[2]

The entire process can be performed in a single pot ("direct" reductive amination) by combining the aldehyde, amine, and a selective reducing agent from the start.[2]

G cluster_0 Step 1: Imine Formation (Equilibrium) cluster_1 Step 2: Reduction (Irreversible) Aldehyde Cyclohexanecarboxaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Tetrahydrofurfurylamine Hemiaminal->Aldehyde - Amine Imine Imine (Schiff Base) Hemiaminal->Imine - H₂O Imine->Hemiaminal + H₂O Product This compound Imine->Product + Reducing Agent (e.g., STAB) Water H₂O

Caption: Reaction pathway for reductive amination.

Q2: What are the key parameters that influence the reaction kinetics?

Several factors critically control the rate and efficiency of this reaction:

  • Choice of Reducing Agent: The type of reducing agent determines selectivity and reaction speed. Agents like Sodium Triacetoxyborohydride (STAB) are mild and selective for the imine, preventing premature reduction of the aldehyde.[3][4]

  • pH/Acidity: The reaction is often performed under weakly acidic conditions (pH 4-5).[5] Acid catalyzes the dehydration of the hemiaminal to the imine. However, strongly acidic conditions can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3][5]

  • Solvent: The solvent affects reactant solubility and can influence reaction thermodynamics and kinetics.[5] Aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE) are common choices, especially with water-sensitive reagents like STAB.[4]

  • Temperature: Increasing the temperature can accelerate the reaction, but excessive heat may lead to side product formation or reagent decomposition.[6] Many reductive aminations proceed efficiently at room temperature.[7]

  • Stoichiometry: The ratio of reactants is crucial. Using a slight excess (1.0-1.2 equivalents) of the amine or aldehyde can help drive the equilibrium towards imine formation.[8] However, a large excess of either can complicate purification.

Q3: How do I choose the optimal reducing agent for this reaction?

The choice of reducing agent is critical for maximizing yield and minimizing side products. The goal is to use a reagent that reduces the imine much faster than it reduces the starting aldehyde.

Reducing AgentAbbreviationTypical SolventKey CharacteristicsCitation(s)
Sodium TriacetoxyborohydrideSTAB, NaBH(OAc)₃DCE, DCM, THFHighly Recommended. Mild and selective for imines/iminium ions over ketones and most aldehydes. Tolerates mild acid. Moisture-sensitive.[2][3][4]
Sodium CyanoborohydrideNaBH₃CNMeOH, EtOHEffective and stable in weakly acidic conditions (pH 3-6), where it selectively reduces imines. Highly toxic (releases HCN gas upon acidification).[2][4][9]
Sodium BorohydrideNaBH₄MeOH, EtOHStrong reducing agent that can reduce both the imine and the starting aldehyde. Requires a two-step approach where the imine is pre-formed before adding NaBH₄.[4][8]
Catalytic HydrogenationH₂/Catalyst (Pd/C, PtO₂)EtOH, MeOH"Green" chemistry approach. Can be highly effective but may require specialized high-pressure equipment. Can sometimes lead to over-reduction of other functional groups.[2][10]

For this specific synthesis, Sodium Triacetoxyborohydride (STAB) is the preferred choice for one-pot reactions due to its high selectivity, which simplifies the procedure and often leads to cleaner reaction profiles.[3][9]

Q4: What is the role of pH in this reductive amination?

The pH of the reaction medium is a delicate balancing act.[5]

  • Facilitating Imine Formation: Mildly acidic conditions (e.g., through the addition of acetic acid) are beneficial as they catalyze the dehydration of the hemiaminal intermediate, accelerating the formation of the imine.[3][5]

  • Avoiding Amine Deactivation: If the solution is too acidic, the primary amine (tetrahydrofurfurylamine) will be protonated to form an ammonium salt. This removes the nucleophilic lone pair on the nitrogen, preventing it from attacking the aldehyde and effectively stopping the reaction.[3][5] Therefore, maintaining a weakly acidic environment is optimal for maximizing the reaction rate.

Q5: Which solvents are recommended for this reaction and why?

The choice of solvent is primarily dictated by the reducing agent used.

  • For Sodium Triacetoxyborohydride (STAB) , which is sensitive to water and incompatible with protic solvents like methanol, anhydrous chlorinated solvents such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are standard.[4] Tetrahydrofuran (THF) is also a viable option.

  • For Sodium Cyanoborohydride (NaBH₃CN) , which is stable in hydroxylic solvents, Methanol (MeOH) is the most common choice.[4]

  • For Sodium Borohydride (NaBH₄) , Methanol (MeOH) or Ethanol (EtOH) are typically used.[4]

For the target synthesis, using STAB in DCM or DCE is the most robust and commonly successful approach.[4]

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound.

G start Reaction Issue Identified (e.g., by TLC/LC-MS) low_yield Low Yield or Incomplete Reaction start->low_yield side_product Major Side Product Observed start->side_product purification_issue Purification Difficulties start->purification_issue cause1 Cause: Insufficient Imine Formation? low_yield->cause1 cause2 Cause: Poor Reagent Quality? low_yield->cause2 cause3 Cause: Suboptimal Temperature? low_yield->cause3 cause4 Side Product: Cyclohexylmethanol? side_product->cause4 cause5 Side Product: Over-alkylation? side_product->cause5 sol1 Solution: - Add catalytic acetic acid. - Use molecular sieves to remove H₂O. cause1->sol1 sol2 Solution: - Use fresh, anhydrous solvent. - Check purity of aldehyde/amine. - Use fresh reducing agent. cause2->sol2 sol3 Solution: - Allow longer reaction time at RT. - Gently warm to 30-40°C. cause3->sol3 sol4 Solution: - Use a more selective reducing agent (STAB). - If using NaBH₄, ensure imine formation is complete before addition. cause4->sol4 sol5 Solution: - Adjust stoichiometry; avoid large excess of aldehyde. - Lower reaction temperature. cause5->sol5

Caption: A logical troubleshooting workflow.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from several factors related to the sensitive two-step nature of the reaction.[11][12]

  • Cause A: Inefficient Imine Formation. The first step, forming the imine, is an equilibrium. If the equilibrium favors the starting materials, the overall yield will be low.[2]

    • Solution 1: Catalyze Dehydration. Add a catalytic amount (5-10 mol%) of acetic acid to the reaction. This will protonate the hydroxyl group of the hemiaminal, making it a better leaving group (water) and pushing the equilibrium toward the imine.[3]

    • Solution 2: Remove Water. Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture. This sequesters the water produced during imine formation, driving the reaction forward according to Le Châtelier's principle.[8]

  • Cause B: Poor Reagent Quality or Conditions. Reductive amination can be sensitive to moisture and reagent purity.

    • Solution 1: Ensure Anhydrous Conditions. If using a moisture-sensitive reagent like STAB, ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[13]

    • Solution 2: Check Reagent Purity. The aldehyde can oxidize to carboxylic acid over time. Use freshly distilled or purchased cyclohexanecarboxaldehyde. Ensure the tetrahydrofurfurylamine is pure. The reducing agent should be fresh, as borohydrides can decompose upon storage.

Q2: I am observing significant amounts of unreacted starting materials. What should I do?

This is a common issue and is often linked to the causes of low yield.

  • Cause A: Reaction Has Stalled. The reaction may not have reached completion.

    • Solution 1: Extend Reaction Time. Reductive aminations can take anywhere from a few hours to over 24 hours to complete.[8] Monitor the reaction by TLC or LC-MS until the limiting reagent is consumed.

    • Solution 2: Increase Temperature. If the reaction is sluggish at room temperature, gently warming the mixture to 30-40°C can increase the rate.[6] Monitor carefully to avoid side product formation.

  • Cause B: Inactive Reducing Agent. The reducing agent may have decomposed.

    • Solution: Use a fresh bottle of the reducing agent. STAB, in particular, should be a free-flowing white powder; if it is clumpy, it has likely been exposed to moisture and degraded.

Q3: My main side product is cyclohexylmethanol. How can I prevent this?

The formation of cyclohexylmethanol indicates that your reducing agent is reducing the starting aldehyde directly, rather than waiting for the imine to form.

  • Cause A: Non-selective Reducing Agent. This is the most common cause. Reagents like sodium borohydride (NaBH₄) are strong enough to reduce aldehydes readily.[4]

    • Solution: Switch to a more selective reducing agent like Sodium Triacetoxyborohydride (STAB) . STAB is sterically hindered and less reactive, showing a strong preference for reducing the protonated imine (iminium ion) over a neutral aldehyde.[2][3]

  • Cause B: Incorrect Procedure for NaBH₄. If you must use NaBH₄, you cannot run the reaction in a single pot.

    • Solution: Adopt a two-step procedure. First, stir the cyclohexanecarboxaldehyde and tetrahydrofurfurylamine together in a solvent like methanol for 1-2 hours to allow the imine to form.[8] Then, cool the reaction in an ice bath and add the NaBH₄ portion-wise.

Q4: I suspect over-alkylation is occurring. How can I confirm this and minimize it?

Over-alkylation occurs when the product, a secondary amine, reacts with another molecule of the aldehyde and is subsequently reduced, forming a tertiary amine. This happens because the product amine can sometimes be more nucleophilic than the starting amine.[11]

  • Confirmation: The over-alkylated product, N,N-bis(cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine, will have a higher molecular weight. This can be confirmed by LC-MS analysis of the crude reaction mixture.

  • Minimization Strategies:

    • Control Stoichiometry: Avoid using a large excess of the cyclohexanecarboxaldehyde. Use a stoichiometry of approximately 1:1 or a slight excess of the amine.[11]

    • Slow Addition: If the problem persists, try slowly adding the aldehyde via a syringe pump to a solution of the amine and reducing agent. This keeps the instantaneous concentration of the aldehyde low, favoring the reaction with the more abundant primary amine.

Q5: I'm having difficulty purifying the final product. What are some recommended methods?

Amines can be challenging to purify due to their basicity, which can cause tailing on silica gel chromatography.

  • Method 1: Standard Flash Column Chromatography.

    • Modification: To prevent streaking on the silica gel column, add a small amount of a basic modifier to your eluent system (e.g., 0.5-1% triethylamine or ammonia in methanol). This deactivates the acidic silanol groups on the silica surface, leading to better peak shapes.

  • Method 2: Acid-Base Extraction.

    • Procedure: Dissolve the crude mixture in a nonpolar organic solvent (e.g., ethyl acetate or diethyl ether). Extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with a base (e.g., NaOH) to a pH > 10 and extract the free amine back into an organic solvent. Wash with brine, dry over Na₂SO₄, and concentrate to yield the purified product.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using STAB

This one-pot protocol is robust and generally provides high yields.

  • Reactant Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a magnetic stir bar and a suitable anhydrous solvent (e.g., Dichloromethane [DCM], 10 mL per 1 mmol of the limiting reagent).[13]

  • Dissolve tetrahydrofurfurylamine (1.0 eq.) and cyclohexanecarboxaldehyde (1.05 eq.) in the solvent.

  • If desired, add glacial acetic acid (0.1 eq.) to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq.) to the mixture in one portion. The addition may cause some bubbling.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by TLC (see Protocol 2) or LC-MS until the starting materials are consumed (typically 4-24 hours).[8]

  • Work-up: Once complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8] Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate & Eluent: Use silica gel TLC plates. A good starting eluent system is a mixture of a nonpolar and a polar solvent, such as Hexanes:Ethyl Acetate (e.g., 7:3 or 1:1). Add 0.5% triethylamine to the eluent to improve spot shape.

  • Spotting: On the baseline of the TLC plate, spot the starting aldehyde, the starting amine, and a co-spot of both. Then, spot the reaction mixture.

  • Development: Develop the plate in the eluent system.

  • Visualization: Visualize the plate under a UV lamp (if compounds are UV-active) and then by staining. A common stain for amines is ninhydrin (which stains primary and secondary amines, often yellow or purple) or potassium permanganate (a general stain). The product should be a new spot, typically with an Rf value between that of the polar amine and the nonpolar aldehyde. The disappearance of the limiting starting material indicates reaction completion.[14]

Protocol 3: Purification by Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of DCM, adding silica, and then evaporating the solvent.

  • Column Packing: Pack a glass column with silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, with 0.5% triethylamine added throughout).

  • Loading & Elution: Carefully load the dried crude product slurry onto the top of the packed column. Elute the column with the solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[8]

References

  • Van der Mauten, C., et al. (2018). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. RSC. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Knaus, T., et al. (2021). Progress of the reaction vs. the time for the reductive amination. ResearchGate. Retrieved from [Link]

  • Kharbash, R. (2017). How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines?. ResearchGate. Retrieved from [Link]

  • Various Authors. (2023). Reductive amination of furfural to furfurylamine: Advances in catalyst design and mechanistic insights. ResearchGate. Retrieved from [Link]

  • Gorske, J. R., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. Retrieved from [Link]

  • Balaraman, E., et al. (2012). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry. Retrieved from [Link]

  • Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • Organic-Reaction.com. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Feringa, B. L., et al. (n.d.). Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

Sources

Removal of excess n-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine from samples

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Removal of Excess N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine from Samples For: Researchers, Scientists, and Drug Development Professionals From: Your Senior Application Scientist

Introduction

Welcome to the technical support guide for the purification of samples containing excess this compound. This secondary amine, characterized by its CAS number 356540-19-7, possesses a unique combination of a bulky, non-polar cyclohexyl group and a polar tetrahydrofuran moiety[1][]. This amphipathic nature, coupled with the basicity of the secondary amine, can present unique challenges during product purification.

This guide is designed to provide you with a logical framework for selecting and optimizing a purification strategy. We will move from the most straightforward methods to more specialized techniques, explaining the scientific rationale behind each approach to empower you to solve even the most challenging separation problems.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that I should consider for purification?

A1: Understanding the molecule's properties is the first step to effective removal.

  • Basicity: As a secondary amine, it is basic and will readily react with acids to form a water-soluble salt (an ammonium salt)[3][4]. This is the most important property to exploit for separation.

  • Polarity: The molecule has mixed polarity. The cyclohexylmethyl group is non-polar (lipophilic), while the tetrahydrofuranyl-methanamine portion is polar and capable of hydrogen bonding[5]. This allows it to have some solubility in both organic solvents and, when protonated, in aqueous solutions.

  • Reactivity: The secondary amine can react with various electrophiles. While often undesirable, this reactivity can be used in specific "scavenging" strategies to covalently bind the excess amine to a resin or a reagent that is easily removed.

Q2: I've just finished my reaction. What is the first and simplest method I should try to remove this amine?

A2: For most applications, an acid-base liquid-liquid extraction (LLE) is the most effective and straightforward initial approach[6][7]. This technique separates compounds based on their differential solubility in immiscible organic and aqueous layers, which can be manipulated by changing the pH[3]. By washing your organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl), you can protonate the basic amine, making it highly soluble in the aqueous layer and effectively extracting it from your desired product (assuming your product is not also a strong base).

Q3: My desired product is sensitive to acid. How can I remove the amine without using a strong acid wash?

A3: This is a common and critical challenge. You have several options that avoid harsh acidic conditions:

  • Use a milder acidic wash: Instead of strong mineral acids, you can use a buffered aqueous solution or a wash with a saturated solution of ammonium chloride (NH₄Cl), which is weakly acidic.

  • Copper Sulfate Wash: A classic method for removing amines is to wash the organic layer with an aqueous solution of 10% copper (II) sulfate[8]. The amine will complex with the copper ions, and the resulting deep blue or purple complex will partition into the aqueous layer. This is effective for acid-sensitive compounds.

  • Chromatography: If aqueous washes are not an option, proceeding directly to column chromatography on a suitable stationary phase is the next logical step. You may need to use a modified silica gel or a specific mobile phase to achieve good separation (see Q6).

Q4: My desired product is also a basic amine. How can I separate it from the excess reagent amine?

A4: Separating two amines can be challenging. The strategy will depend on the differences between your product and the excess reagent.

  • Chromatography: Flash column chromatography is the most powerful tool here[9]. The subtle differences in polarity and steric hindrance between the two amines can be exploited. You will likely need to screen different solvent systems and possibly use a specialized stationary phase (see Q6).

  • Derivatization: If the amines have different classes (e.g., your product is a primary amine and the excess is secondary), you can use methods based on differential reactivity, such as the Hinsberg test, which uses benzenesulfonyl chloride to form sulfonamides with different solubility properties[10][11]. This is an advanced method that requires subsequent cleavage to recover your product.

  • Crystallization: If your product is a solid, careful recrystallization may leave the more soluble reagent amine in the mother liquor. You could also try to selectively crystallize your product as a salt by using a specific acid that forms a less soluble salt with your product than with the excess amine.

Q5: My liquid-liquid extraction is leading to a persistent emulsion. How can I resolve this and proceed?

A5: Emulsions are common when dealing with amphipathic molecules. To break them:

  • Add Brine: Wash the mixture with a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to break the emulsion[12].

  • Patience & Gentle Stirring: Allow the separatory funnel to stand undisturbed for an extended period. Gentle swirling, rather than vigorous shaking, can also help.

  • Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.

  • Switch to SPE: If emulsions are a persistent problem, Solid-Phase Extraction (SPE) is an excellent alternative as it avoids the vigorous mixing of two liquid phases[13].

Q6: When should I use column chromatography, and how do I set up a successful separation?

A6: Use column chromatography when LLE fails to provide sufficient purity or when separating compounds with similar properties. Amines can be "sticky" on standard silica gel due to its acidic nature, leading to peak tailing and poor recovery[9][14].

  • Stationary Phase Selection:

    • Deactivated Silica: Pre-treat standard silica gel by slurrying it in your eluent containing 1-2% triethylamine (TEA) or ammonia. This neutralizes the acidic silanol groups.

    • Amine-Functionalized Silica: For best results, use a commercially available amine-functionalized stationary phase (e.g., Biotage® KP-NH)[9]. This provides excellent peak shape for basic compounds without needing a mobile phase modifier.

  • Mobile Phase Selection:

    • Start with a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or isopropanol.

    • If using standard silica, add 0.5-1% triethylamine (TEA) to your mobile phase to improve peak shape and prevent streaking.

    • Develop your gradient using Thin Layer Chromatography (TLC) first. Remember to pre-treat your TLC plate by developing it in the chosen eluent system before spotting your sample[14].

Q7: What is Solid-Phase Extraction (SPE), and when is it the best choice?

A7: SPE is a purification technique where the sample is passed through a cartridge containing a solid adsorbent (the sorbent)[15]. It's ideal for rapid sample cleanup, concentrating a dilute sample, or as an alternative to LLE, especially for preventing emulsions[13][16]. For removing a basic amine like this compound, a cation-exchange SPE cartridge is the perfect tool. The basic amine is protonated and strongly binds to the negatively charged sorbent, while neutral or acidic impurities can be washed away. Your product can then be eluted by changing the pH or increasing the ionic strength of the eluting solvent[15].

Troubleshooting Guides & Protocols

Method 1: Acid-Base Liquid-Liquid Extraction (LLE)

This method is the first line of defense for removing basic impurities from neutral or acidic products. The workflow leverages a pH change to move the amine impurity from the organic phase to the aqueous phase.

Experimental Protocol:
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane (DCM). Transfer the solution to a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M aqueous hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake gently at first, then more vigorously for 1-2 minutes, venting frequently.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. The protonated amine salt is now in the aqueous layer[4].

  • Extraction: Drain the lower (aqueous) layer. To ensure complete removal, repeat the acidic wash (steps 2-3) one or two more times with fresh 1M HCl.

  • Neutralization & Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (to neutralize any residual acid) and then with brine (to remove excess water and help break any emulsions)[12].

  • Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.

LLE Workflow Diagram

LLE_Workflow cluster_0 Organic Phase cluster_1 Aqueous Phase start Crude Mixture in Organic Solvent org_phase_1 Organic Layer (Product + Amine) org_phase_2 Organic Layer (Purified Product) org_phase_1->org_phase_2 Wash with 1M HCl (aq) acid_wash Aqueous Layer (Protonated Amine Salt) org_phase_1->acid_wash Extracts Amine final_product Isolated Product org_phase_2->final_product Dry & Concentrate waste Aqueous Waste acid_wash->waste

Caption: Workflow for removing a basic amine via acid-base LLE.

Method 2: Cation-Exchange Solid-Phase Extraction (SPE)

This method is highly efficient for selectively retaining basic compounds from a complex matrix. It is faster than chromatography and avoids the potential for emulsion formation associated with LLE.

Experimental Protocol:
  • Cartridge Selection: Choose a strong cation-exchange SPE cartridge (e.g., with sulfonic acid functional groups) with a bed weight appropriate for the amount of amine to be removed.

  • Conditioning: Condition the cartridge by passing a solvent like methanol through it, followed by the solvent in which your sample is dissolved (the "loading solvent"). This activates the stationary phase.

  • Loading: Dissolve your crude sample in a suitable solvent (e.g., acetonitrile, methanol, or DCM). The pH should be low enough to ensure the target amine is protonated. If needed, add a small amount of acid (e.g., acetic or formic acid). Slowly pass the sample solution through the cartridge. The protonated amine will bind to the negatively charged sorbent.

  • Washing: Pass a volume of the loading solvent through the cartridge to wash away any unbound, non-basic impurities. You can increase the organic solvent strength in the wash step to remove more strongly retained neutral impurities.

  • Elution: The purified, non-basic product will be found in the combined "load" and "wash" fractions. The bound amine is retained on the cartridge, which can be discarded. (Alternatively, if the amine were the desired product, it could be eluted with a high pH solution, like 5% ammonium hydroxide in methanol).

  • Concentration: Combine the flow-through fractions containing your purified product and concentrate via rotary evaporation.

Cation-Exchange SPE Workflow Diagram

SPE_Workflow cluster_workflow SPE Cartridge Operations cluster_outputs Fractions Collected Condition 1. Condition (e.g., Methanol) Load 2. Load Sample (Amine Binds) Condition->Load Wash 3. Wash (Remove Impurities) Load->Wash Product_Fraction Purified Product (in Load + Wash Fractions) Load->Product_Fraction Flow-through Waste_Fraction Bound Amine (on Cartridge) Load->Waste_Fraction Retained Elute 4. Elute (Collect Product) Wash->Elute Wash->Product_Fraction Flow-through

Caption: Workflow for amine removal using cation-exchange SPE.

Method 3: Preparative Flash Chromatography

When all else fails, chromatography offers the highest resolving power. The key is to mitigate the interaction between the basic amine and the acidic silica gel.

Protocol for Method Development and Execution:
  • TLC Analysis:

    • Prepare a stock solution of your crude material.

    • On a silica gel TLC plate, spot your crude mixture.

    • Develop the plate in a mobile phase of hexanes/ethyl acetate (e.g., start with 4:1).

    • If the amine spot streaks or remains at the baseline, add 1% triethylamine (TEA) to the mobile phase and run a new plate. This should result in a well-defined spot.

    • Adjust the solvent ratio until you achieve good separation between your product and the amine (a ΔRf > 0.2 is ideal).

  • Column Packing:

    • Select an appropriate size flash column.

    • Pack the column with silica gel using the optimized mobile phase (including the TEA). If you pre-treated the silica, you can use the mobile phase without TEA.

  • Sample Loading:

    • Adsorb your crude material onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the mobile phase ("wet loading"). Dry loading generally gives better resolution.

  • Elution and Fraction Collection:

    • Run the column with the optimized mobile phase, collecting fractions.

    • Monitor the elution using TLC to identify which fractions contain your purified product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent via rotary evaporation. Note that removing the high-boiling TEA can be difficult. It is often removed by co-evaporation with a lower-boiling solvent or by a subsequent acidic wash if the product is stable. Using an amine-functionalized column eliminates this final problem[9].

Comparison of Purification Techniques
TechniquePrincipleBest ForProsCons
Liquid-Liquid Extraction (LLE) pH-dependent solubility partitioning[3]Removing basic amines from neutral or acidic compounds.Fast, inexpensive, scalable.Can form emulsions; not suitable for separating compounds with similar acid/base properties.
Solid-Phase Extraction (SPE) Selective adsorption onto a solid sorbent[15]Rapid cleanup; avoiding emulsions; concentrating samples.Very fast, high recovery, easily automated[16].Higher cost per sample; limited capacity compared to preparative chromatography.
Flash Chromatography Differential partitioning between stationary and mobile phases[9]Separating compounds with similar properties (e.g., two amines).High resolving power; applicable to a wide range of compounds.More time-consuming; requires more solvent; amines can perform poorly on standard silica[14].
Crystallization Differential solubility in a given solvent system[17]Purifying solid products where the amine impurity is soluble in the mother liquor.Can provide very high purity; scalable.Product must be a solid; requires method development; yield can be variable.

References

  • Vertex AI Search. (n.d.). Acid–base extraction. Retrieved January 15, 2026.
  • Physics Wallah. (n.d.). Separation Of A Mixture Of Amines. Retrieved January 15, 2026.
  • LibreTexts Chemistry. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved January 15, 2026.
  • LibreTexts Chemistry. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved January 15, 2026.
  • BenchChem. (n.d.). A Researcher's Guide to Solid-Phase Extraction (SPE) for Florfenicol Amine Cleanup. Retrieved January 15, 2026.
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  • R Discovery. (2002). Comparison of solid-phase extraction sorbents for cleanup in pesticide residue analysis of fresh fruits and vegetables. Retrieved January 15, 2026.
  • University of Colorado Boulder. (n.d.). Liquid/liquid Extraction. Retrieved January 15, 2026.
  • Bryan Research & Engineering, LLC. (2008).
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  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved January 15, 2026.
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  • ResearchGate. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?. Retrieved January 15, 2026.
  • Google Patents. (n.d.). CN111632400B - Recrystallization purification method of enamine salt. Retrieved January 15, 2026.
  • YouTube. (2024). Separation of primary, secondary and tertiary amines by Hoffmann's method || Sure type Question ||. Retrieved January 15, 2026.
  • Google Patents. (n.d.). US4306068A - Process for separating primary and secondary amines. Retrieved January 15, 2026.
  • PubMed Central (PMC). (2022).
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  • Science Forums. (2011).
  • Gas Processing & LNG. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Retrieved January 15, 2026.
  • University of Alberta, Organic Web Chem. (n.d.). Isolation (Recovery). Retrieved January 15, 2026.
  • Matrix Scientific. (n.d.). This compound. Retrieved January 15, 2026.
  • University of California, Los Angeles. (n.d.).
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  • PubMed. (n.d.). Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases. Retrieved January 15, 2026.
  • ResearchGate. (n.d.). Amines – Classification and separation ORGANIC CHEMISTRY. Retrieved January 15, 2026.
  • LibreTexts Chemistry. (2023). Solid-Phase Extraction. Retrieved January 15, 2026.
  • YouTube. (2018). Solid Phase Extraction (SPE) Tutorial. Retrieved January 15, 2026.
  • Beilstein Journals. (2022).
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  • PubChem. (n.d.). (Cyclohexylmethyl)(methyl)amine. Retrieved January 15, 2026.

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Validation & Comparative

A Researcher's Guide to Mass Spectrometry Validation: A Comparative Analysis Using n-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the integrity of quantitative mass spectrometry data is paramount. The journey from drug discovery to clinical trials relies on the accurate measurement of analytes in complex biological matrices. This guide provides a deep dive into the principles of bioanalytical method validation, using the compound n-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine (CAS: 356540-19-7) as a practical case study.

While not a conventional validation compound, its unique structure serves as an excellent model for a structural analog internal standard. We will objectively compare its hypothetical use against the industry's gold standard—the Stable Isotope Labeled (SIL) internal standard—providing the experimental frameworks and data-driven insights necessary for researchers to make informed decisions in their own validation workflows.

The Cornerstone of Quantitative Analysis: The Internal Standard

The core challenge in bioanalysis is variability. Ion suppression or enhancement, inconsistent sample extraction recovery, and subtle instrument fluctuations can all compromise data accuracy.[1][2] An internal standard (IS) is added at a known concentration to all samples—calibrants, quality controls (QCs), and unknowns—at the beginning of the sample preparation process.[3] Its purpose is to co-vary with the analyte of interest, allowing for the correction of experimental inconsistencies. The final analyte concentration is determined by the ratio of the analyte's response to the IS's response, thereby normalizing for variations.[4]

The choice of IS is one of the most critical decisions in method development. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline, mandate rigorous validation to prove an analytical method is fit for its intended purpose.[5][6][7]

Comparative Analysis: Structural Analog vs. Stable Isotope Labeled (SIL) Internal Standards

The ideal internal standard behaves identically to the analyte during extraction, chromatography, and ionization, yet is distinguishable by the mass spectrometer. This ideal is most closely achieved by a SIL-IS.[8][9] However, SIL standards can be expensive or unavailable, leading scientists to consider structural analogs.[2][9]

Here, we evaluate our topic compound, this compound, as a potential structural analog IS for a hypothetical analyte, "Analyte X," which we will define as a primary amine with a similar molecular weight and polarity.

FeatureStructural Analog IS (e.g., this compound)Stable Isotope Labeled (SIL) IS (e.g., Analyte X-d4, 13C3)Rationale & Expert Insight
Physicochemical Properties Similar, but not identical. Differences in structure, pKa, and lipophilicity are expected.Virtually identical to the analyte. Isotopic substitution causes a negligible change in chemical properties.The SIL-IS co-elutes perfectly with the analyte and experiences the same ionization efficiency, providing the most accurate compensation for matrix effects.[1][8] A structural analog may have a different retention time and respond differently to matrix interferences.[9][10]
Extraction Recovery May differ from the analyte, especially in complex extractions like liquid-liquid or solid-phase extraction.Identical to the analyte.Any loss of analyte during sample preparation will be mirrored by an equivalent loss of the SIL-IS, ensuring the response ratio remains constant. A structural analog's recovery may not track the analyte's recovery consistently.[11][12]
Matrix Effects Experiences different ion suppression/enhancement due to potential differences in chromatographic retention time and ionization efficiency.Experiences the exact same ion suppression/enhancement as the analyte.This is the most significant advantage of a SIL-IS. It is the most reliable tool to compensate for the unpredictable nature of matrix effects in LC-MS.[1][13]
Cost & Availability Generally lower cost and more readily available from chemical suppliers.Significantly more expensive due to the complexity of custom synthesis. May have long lead times.The trade-off between cost and data quality is a critical consideration. For regulated bioanalysis, the investment in a SIL-IS is almost always justified by the increased reliability and lower risk of failed validation or study sample analysis.[9]
Regulatory Acceptance Acceptable, but requires extensive validation to prove its suitability. Regulatory scrutiny is higher.The preferred, "gold standard" choice by regulatory agencies (FDA, EMA/ICH).[6][14]Using a structural analog places the burden of proof on the scientist to demonstrate that it adequately tracks the analyte across all validation experiments. Any discrepancy can lead to method rejection.[15]

Experimental Protocol: Validating an Internal Standard

To validate the suitability of any internal standard, including our topic compound, a series of experiments must be performed as outlined by the ICH M10 guideline.[7] Below is a detailed workflow for assessing the performance of this compound as an IS for "Analyte X" in human plasma.

Diagram: Bioanalytical Method Validation Workflow

G cluster_prep Phase 1: Preparation & Optimization cluster_val Phase 2: Core Validation Experiments cluster_analysis Phase 3: Data Analysis & Reporting P1 Prepare Stock Solutions (Analyte X & IS) P2 Optimize LC-MS/MS Parameters (MRM Transitions, CE, DP) P1->P2 P3 Develop Sample Extraction (e.g., Protein Precipitation) P2->P3 V1 Selectivity & Matrix Effect (Test 6+ lots of blank matrix) P3->V1 V2 Calibration Curve (Linearity, Range, LLOQ) V1->V2 V4 Recovery & Stability (Bench-top, Freeze-thaw, Long-term) V1->V4 V3 Accuracy & Precision (Intra- & Inter-day runs) V2->V3 A1 Process Data (Calculate Analyte/IS Ratios) V3->A1 V4->A1 A2 Compare Against Acceptance Criteria (ICH M10 Guidelines) A1->A2 A3 Generate Validation Report A2->A3

Caption: Workflow for bioanalytical method validation.

Step-by-Step Methodology
  • Preparation of Standards:

    • Prepare primary stock solutions of Analyte X and this compound (IS) in methanol at 1 mg/mL.

    • Perform serial dilutions to create working solutions for spiking into blank human plasma to generate calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples at low, medium, and high concentrations (LQC, MQC, HQC).

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (calibrant, QC, or blank), add 150 µL of acetonitrile containing the IS at a constant concentration (e.g., 100 ng/mL).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC System: Standard C18 reversed-phase column.

    • Mobile Phase: Gradient elution using 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • MS System: Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Optimization: Determine optimal MRM transitions, collision energies, and declustering potentials for both Analyte X and the IS.

  • Validation Experiments & Acceptance Criteria:

    • Selectivity: Analyze at least six different lots of blank human plasma. The response at the retention time of the analyte and IS should be less than 20% of the Lower Limit of Quantitation (LLOQ) for the analyte and less than 5% for the IS.[11]

    • Matrix Effect: Compare the response of the analyte/IS in post-extraction spiked plasma from six different lots to the response in a neat solution. The coefficient of variation (CV%) of the IS-normalized matrix factor should be ≤15%.

    • Accuracy and Precision: Analyze at least five replicates of LLOQ, LQC, MQC, and HQC samples in three separate analytical runs.

      • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at LLOQ).

      • Precision: The CV% should not exceed 15% (20% at LLOQ).[11]

    • Recovery: Compare the analyte/IS response in pre-extraction spiked samples to post-extraction spiked samples. Recovery does not need to be 100%, but it must be consistent and reproducible.[12][16]

Interpreting the Data: Potential Pitfalls of a Structural Analog

When executing this protocol with this compound as the IS, a scientist must be vigilant for signs that it is not behaving like the analyte.

  • Scenario 1: Chromatographic Separation: If the IS and analyte have significantly different retention times, they will experience different zones of matrix effects, leading to poor compensation and high variability in the data.

  • Scenario 2: Inconsistent Recovery: If the IS has a different polarity or chemical structure, its recovery during a liquid-liquid or solid-phase extraction may not track with the analyte, leading to inaccurate results.

  • Scenario 3: Differential Ionization: Small changes in structure can lead to large differences in ionization efficiency. If a co-eluting matrix component suppresses the analyte but enhances the IS, the resulting data will be skewed.

Diagram: Impact of Internal Standard Choice on Data Accuracy

G cluster_ideal Ideal Compensation (SIL-IS) cluster_poor Poor Compensation (Structural Analog IS) ME1 Matrix Effect (e.g., 20% Suppression) A1 Analyte Response (Suppressed by 20%) ME1->A1 IS1 SIL-IS Response (Suppressed by 20%) ME1->IS1 Ratio1 Analyte/IS Ratio (Remains Constant) A1->Ratio1 IS1->Ratio1 Result1 Accurate Quantification Ratio1->Result1 ME2 Matrix Effect (e.g., 20% Suppression) A2 Analyte Response (Suppressed by 20%) ME2->A2 IS2 Analog IS Response (Suppressed by 5%) ME2->IS2 Ratio2 Analyte/IS Ratio (Artificially Low) A2->Ratio2 IS2->Ratio2 Result2 Inaccurate Quantification Ratio2->Result2

Caption: How IS choice affects matrix effect compensation.

Conclusion and Recommendations

The validation of a bioanalytical method is a rigorous, multi-faceted process that underpins the reliability of critical research data. While a structural analog internal standard like This compound can be used, it presents significant challenges and requires exhaustive validation to prove its fitness for purpose. The experimental data must unequivocally demonstrate that it compensates for variability in a manner comparable to the analyte itself.

For researchers in drug development, the Stable Isotope Labeled (SIL) internal standard remains the undisputed gold standard .[8][9] Its ability to perfectly mimic the analyte through every stage of the analytical process provides the highest level of data integrity and regulatory assurance. While the initial cost is higher, the long-term benefits of robust, reliable, and defensible data far outweigh the investment, mitigating the significant risks of failed validations and compromised study outcomes.

References

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • van den Broek, I., et al. (2007). Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(7), 1187-95. [Link]

  • Dams, R., et al. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]

  • Ramanathan, R. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

  • van der Stelt, M., et al. (2021). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC–MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry. [Link]

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  • Jemal, M., & Ouyang, Z. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Semantic Scholar. [Link]

  • Kang, J., Hick, L. A., & Price, W. E. Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ionization mass spectrometric analysis of phytoestrogens in aqueous environmental samples. University of Wollongong Research Online. [Link]

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  • U.S. Food and Drug Administration. (2013). Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. Regulations.gov. [Link]

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  • Welch. (2025). Are You Using The Internal Standard Method In A Right Way? WelchLab. [Link]

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A Comparative Guide to Amine-Based Cross-Linking Agents: A Hypothetical Evaluation of n-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of polymer science and biomaterials, the selection of a suitable cross-linking agent is a critical decision that profoundly influences the final properties of a material. This guide provides a comparative analysis of n-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine against well-established cross-linking agents, namely glutaraldehyde and genipin.

Disclaimer: As of the writing of this guide, there is a notable absence of published experimental data on the use of this compound as a cross-linking agent. Therefore, this guide presents a hypothetical evaluation based on its chemical structure and the known reactivity of its functional groups, in conjunction with established data for glutaraldehyde and genipin. The experimental protocols provided are intended to serve as a roadmap for researchers to empirically validate the performance of this novel agent.

Introduction to Amine-Reactive Cross-Linking

Cross-linking is the process of forming covalent bonds between polymer chains, transforming a collection of individual chains into a single, continuous network. This three-dimensional network structure imparts enhanced mechanical strength, thermal stability, and chemical resistance to the material. Amine-reactive cross-linkers are a crucial class of molecules that specifically target and react with primary and secondary amine groups present on polymer backbones.[1] This reaction, typically a nucleophilic substitution or addition, results in the formation of stable covalent linkages.[1]

The choice of an amine-reactive cross-linker is dictated by several factors, including the desired degree of cross-linking, the biocompatibility requirements of the application, the reaction kinetics, and the overall impact on the material's physical and chemical properties.

Profile of Cross-Linking Agents

This compound: A Hypothetical Candidate
  • Chemical Structure: C12H23NO

  • Molecular Weight: 197.32 g/mol [2][]

  • CAS Number: 356540-19-7[2][]

This compound possesses a secondary amine, which can theoretically participate in cross-linking reactions with polymers containing suitable reactive groups, such as carboxyls, epoxides, or aldehydes. The bulky cyclohexyl and tetrahydrofuranyl groups may introduce steric hindrance, potentially slowing down the cross-linking reaction but also imparting unique properties to the resulting network, such as increased hydrophobicity and flexibility.

Predicted Reactivity: The lone pair of electrons on the nitrogen atom of the secondary amine makes it nucleophilic and thus reactive towards electrophilic functional groups on polymer chains. It could potentially be used to cross-link polymers rich in carboxylic acid groups (e.g., poly(acrylic acid), hyaluronic acid) through amide bond formation, a reaction that often requires activation of the carboxyl groups.[4][5] It could also react with epoxy-functionalized polymers.[6]

// Nodes polymer1 [label="Polymer Chain 1\n(-COOH)", fillcolor="#4285F4"]; polymer2 [label="Polymer Chain 2\n(-COOH)", fillcolor="#4285F4"]; crosslinker [label="n-(Cyclohexylmethyl)\n(tetrahydro-2-furanyl)-methanamine\n(Secondary Amine)", fillcolor="#34A853"]; activator [label="Activating Agent\n(e.g., EDC/NHS)", fillcolor="#FBBC05"]; crosslinked_polymer [label="Cross-linked Polymer\n(Amide Bond)", fillcolor="#EA4335", shape=ellipse];

// Nodes polymer1 [label="Polymer Chain 1\n(-COOH)", fillcolor="#4285F4"]; polymer2 [label="Polymer Chain 2\n(-COOH)", fillcolor="#4285F4"]; crosslinker [label="n-(Cyclohexylmethyl)\n(tetrahydro-2-furanyl)-methanamine\n(Secondary Amine)", fillcolor="#34A853"]; activator [label="Activating Agent\n(e.g., EDC/NHS)", fillcolor="#FBBC05"]; crosslinked_polymer [label="Cross-linked Polymer\n(Amide Bond)", fillcolor="#EA4335", shape=ellipse];

// Edges polymer1 -> crosslinked_polymer [label=""]; polymer2 -> crosslinked_polymer [label=""]; crosslinker -> crosslinked_polymer [label="Forms Amide Bond"]; activator -> polymer1 [label="Activates"]; activator -> polymer2 [label="Activates"]; } Predicted Cross-linking Mechanism

Glutaraldehyde: The Traditional Standard

Glutaraldehyde is a highly reactive, homobifunctional cross-linking agent that has been widely used for decades.[7][8] It reacts readily with primary amine groups on proteins and other polymers to form Schiff bases, which can then participate in further reactions to create stable cross-links.[8]

  • Advantages: Highly efficient, rapid reaction kinetics, and low cost.[8]

  • Disadvantages: Cytotoxicity is a major concern, which can limit its use in biomedical applications.[7][8] It can also induce significant changes in the structure and function of proteins.[8]

Genipin: The Natural Alternative

Genipin is a naturally derived cross-linking agent extracted from the fruits of Gardenia jasminoides. It has gained significant attention as a biocompatible alternative to glutaraldehyde.[7] Genipin reacts with primary amine groups to form stable, blue-pigmented cross-links.

  • Advantages: Excellent biocompatibility, low cytotoxicity, and biodegradability.[7]

  • Disadvantages: Slower reaction kinetics compared to glutaraldehyde and can be more expensive.

Comparative Analysis: A Theoretical Framework

This section provides a theoretical comparison of this compound with glutaraldehyde and genipin.

FeatureThis compound (Hypothetical)GlutaraldehydeGenipin
Reactive Group Secondary AmineAldehydeIridoid
Target Group Carboxyls (activated), Epoxides, AldehydesPrimary AminesPrimary Amines
Biocompatibility Unknown, requires experimental validation.Low (Cytotoxic)[7][8]High[7]
Reaction Kinetics Likely slower than glutaraldehyde due to steric hindrance.Fast[8]Slow
Cross-link Flexibility Potentially high due to the flexible cyclohexyl and tetrahydrofuranyl groups.Relatively rigid.Forms heterocyclic structures.
Potential Advantages May offer a unique combination of hydrophobicity and flexibility to the cross-linked network. Potentially lower cytotoxicity than glutaraldehyde.High efficiency and low cost.[8]Excellent biocompatibility and natural origin.[7]
Potential Disadvantages Unproven efficacy and biocompatibility. Steric hindrance may limit cross-linking efficiency.High cytotoxicity.[7][8]Slower reaction rate and higher cost.

Proposed Experimental Protocols for Evaluation

To empirically assess the performance of this compound as a cross-linking agent, the following experimental protocols are proposed.

Hydrogel Synthesis

This protocol describes the preparation of a cross-linked hydrogel using a model carboxyl-containing polymer.

Materials:

  • Poly(acrylic acid) (PAA)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Prepare a 10% (w/v) solution of PAA in PBS.

  • In a separate vial, dissolve a stoichiometric amount of this compound in PBS.

  • Add EDC and NHS to the PAA solution to activate the carboxyl groups.

  • Immediately add the solution of this compound to the activated PAA solution.

  • Mix thoroughly and allow the solution to gel at room temperature.

  • Wash the resulting hydrogel extensively with PBS to remove any unreacted reagents.

dot graph TD { A[Prepare PAA solution] --> B{Activate Carboxyl Groups with EDC/NHS}; C[Prepare Cross-linker Solution] --> B; B --> D[Mix and Allow to Gel]; D --> E[Wash Hydrogel]; } Hydrogel Synthesis Workflow

Swelling Ratio Determination

The swelling ratio provides insight into the cross-linking density of the hydrogel.

Procedure:

  • Lyophilize a sample of the cross-linked hydrogel to determine its dry weight (Wd).

  • Immerse the dried hydrogel in PBS at 37°C.

  • At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and record its swollen weight (Ws).

  • Calculate the swelling ratio using the following formula: Swelling Ratio = (Ws - Wd) / Wd

Mechanical Testing

Mechanical properties such as compressive modulus and tensile strength are crucial for many applications.

Procedure:

  • Prepare cylindrical or dog-bone shaped hydrogel samples.

  • Perform compression or tensile testing using a universal testing machine.

  • Record the stress-strain data to determine the compressive modulus, tensile strength, and elongation at break.

In Vitro Degradation Study

This assay evaluates the stability of the cross-linked hydrogel in a simulated physiological environment.

Procedure:

  • Place pre-weighed, lyophilized hydrogel samples in PBS containing lysozyme (an enzyme that can degrade some polymer backbones) at 37°C.

  • At various time points, remove the samples, wash with deionized water, lyophilize, and weigh.

  • Calculate the percentage of weight loss over time.

Cytotoxicity Assessment

This is a critical test to determine the biocompatibility of the cross-linking agent.

Procedure:

  • Perform an indirect cytotoxicity test using an extract of the cross-linked hydrogel according to ISO 10993-5 standards.

  • Prepare an extract by incubating the hydrogel in cell culture medium.

  • Expose a cell line (e.g., L929 fibroblasts) to the extract.

  • Assess cell viability using a metabolic assay such as the MTT or XTT assay.

dot graph TD { subgraph "Hydrogel Preparation" A[Synthesize Hydrogel] --> B[Wash and Lyophilize]; end subgraph "Characterization" C[Swelling Study] D[Mechanical Testing] E[Degradation Study] F[Cytotoxicity Assay] end B --> C; B --> D; B --> E; B --> F; } Experimental Evaluation Workflow

Conclusion

While glutaraldehyde and genipin represent the established and natural ends of the cross-linking agent spectrum, respectively, the exploration of novel agents is essential for advancing material science. This compound, with its unique structural features, presents an intriguing, albeit unproven, candidate. Its bulky, flexible side groups could potentially be leveraged to create materials with tailored properties.

The lack of existing data underscores the necessity for empirical investigation. The proposed experimental framework provides a comprehensive starting point for researchers to systematically evaluate the cross-linking efficiency, biocompatibility, and resulting material properties when using this compound. The findings from such studies will be invaluable in determining its true potential and position within the diverse landscape of cross-linking agents.

References

  • Google Patents. (n.d.). Method of crosslinking a carboxylated polymer using a triazine crosslinking activator.
  • MDPI. (2023). Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. Retrieved from [Link]

  • MDPI. (2023). Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. Retrieved from [Link]

  • Rubber Chemistry and Technology. (1963). Crosslinking Reactions of Carboxylic Elastomers. Retrieved from [Link]

  • PMC. (2024). Synthesis and Characterization of Amine and Aldehyde-Containing Copolymers for Enzymatic Crosslinking of Gelatine. Retrieved from [Link]

  • Google Patents. (n.d.). Epoxy resins cured with mixed methylene bridged poly(cyclohexyl-aromatic)amine curing agents.
  • De Gruyter. (2015). Influence of the chemical structure of cross-linking agents on properties of thermally reversible networks. Retrieved from [Link]

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  • ResearchGate. (2002). Structure–Property Relationships in Epoxy-Amine Networks of Well-Controlled Architecture. Retrieved from [Link]

  • PMC. (2015). Effect of crosslinking density of polymers and chemical structure of amine-containing monomers on the neutralization capacity of dentin adhesives. Retrieved from [Link]

  • Frontiers. (2024). Amine-reactive crosslinking enhances type 0 collagen hydrogel properties for regenerative medicine. Retrieved from [Link]

  • PMC. (2023). Comparing Triaminononane and TREN as Trifunctional Amine Cross-Linkers in Covalent Adaptable Networks. Retrieved from [Link]

  • PMC. (2024). Amine-reactive crosslinking enhances type 0 collagen hydrogel properties for regenerative medicine. Retrieved from [Link]

  • Google Patents. (n.d.). Bridged bis (cyclohexylamine) curing agents for epoxy resins.
  • MDPI. (2020). Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents. Retrieved from [Link]

  • Google Patents. (n.d.). Curing agent for epoxy resin coatings.
  • ACS Publications. (2020). Intramolecularly Cross-Linked Polymers: From Structure to Function with Applications as Artificial Antibodies and Artificial Enzymes. Retrieved from [Link]

  • ResearchGate. (2007). Reversible Diamine cross-linking of polyimide membranes. Retrieved from [Link]

  • ResearchGate. (2015). Influence of the chemical structure of cross-linking agents on properties of thermally reversible networks. Retrieved from [Link]

  • PubChem. (n.d.). Tetrahydrofurfurylamine. Retrieved from [Link]

  • NIH. (2021). Efficient Cross-Linking through C–H Bond Insertion of Unfunctionalized Commodity Materials Using Diazirine-Containing Polymers. Retrieved from [Link]

  • Adhesives & Sealants Industry. (2006). Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. Retrieved from [Link]

  • Epochemie. (n.d.). Cycloaliphatic Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. Retrieved from [Link]

  • Google Patents. (n.d.). 1-(m-substituted phenyl)-2-aminomethyl cyclohexanols.
  • ResearchGate. (2006). The behaviour of furan derivatives in polymerization reactions. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, Characterization and Potential Applications of 5-Hydroxymethylfurfural Derivative Based Poly (β-thioether ester) Synthesized via Thiol-Michael Addition Polymerization. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Self-healable functional polymers based on Diels–Alder 'click chemistry' involving substituted furan and triazolinedione derivatives: a simple and very fast approach. Retrieved from [Link]

Sources

A Tale of Two Cross-Linkers: A Comparative Guide to Formaldehyde and NHS-Ester Cross-linking for Protein Interaction Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: The initial query for this guide included a comparison of formaldehyde with n-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine. Our comprehensive literature review found no evidence of this compound being utilized as a protein cross-linking agent. Therefore, to provide a valuable and relevant technical guide, we have pivoted to compare formaldehyde with a widely-used, next-generation class of cross-linkers: N-hydroxysuccinimide (NHS) esters, specifically focusing on Disuccinimidyl suberate (DSS) and its water-soluble analog, Bis(sulfosuccinimidyl) suberate (BS3). This comparison will highlight the critical differences in specificity, reaction mechanism, and experimental control that are paramount in modern proteomics and drug development.

Introduction: The Art of Capturing Protein Interactions

In the intricate dance of cellular life, proteins rarely act alone. Their transient and stable interactions form the bedrock of signaling pathways, metabolic processes, and structural integrity. Chemical cross-linking offers a powerful method to "freeze" these interactions, creating covalent bonds that stabilize protein complexes for identification and characterization.[1][2] For decades, formaldehyde has been the go-to reagent for its simplicity and effectiveness in fixing cells and tissues.[3] However, its utility in precise protein-protein interaction studies is often hampered by its broad reactivity and the complex nature of the cross-links it forms.[4] This has led to the development of more defined, bifunctional cross-linkers like NHS-esters, which offer greater control and specificity.[5][6] This guide provides a detailed, objective comparison of these two cross-linking strategies, offering insights into their mechanisms, applications, and the practical considerations for their use in your research.

The Veteran Workhorse: Formaldehyde

Formaldehyde is a zero-length cross-linker, meaning it introduces no additional spacer atoms between the cross-linked molecules.[7] Its small size allows it to readily permeate cell membranes, making it highly effective for in vivo cross-linking of proteins in their native cellular environment.[3][8]

Mechanism of Action

Formaldehyde-mediated cross-linking is a two-step process.[9] First, formaldehyde reacts with a nucleophilic group on a protein, most commonly the primary amine of a lysine residue, to form a Schiff base.[10] This intermediate is then susceptible to attack by a second nucleophile from an adjacent protein or even DNA, resulting in the formation of a stable methylene bridge (-CH2-).[9][11]

Recent mass spectrometry studies have revealed a more complex picture, suggesting that the dominant cross-link in structured proteins may involve a reaction that incorporates two carbon atoms, adding 24 Daltons to the total mass of the cross-linked peptides.[12][13] This highlights the heterogeneous nature of formaldehyde cross-linking.

G cluster_0 Formaldehyde Cross-linking Mechanism Protein_A_Lysine Protein A (with Lys-NH2) Schiff_Base Schiff Base Intermediate (Protein A-N=CH2) Protein_A_Lysine->Schiff_Base + Formaldehyde - H2O Formaldehyde Formaldehyde (CH2O) Cross_linked_Complex Cross-linked Complex (Protein A-NH-CH2-NH-Protein B) Schiff_Base->Cross_linked_Complex + Protein B Nucleophile Protein_B_Nucleophile Protein B (e.g., Lys-NH2)

Caption: Mechanism of Formaldehyde Cross-linking.

Advantages and Limitations

The primary advantage of formaldehyde lies in its high efficiency and cell permeability, allowing for the capture of interactions within living cells.[3] However, its broad reactivity with various amino acid side chains (lysine, cysteine, histidine, etc.) and even nucleic acids can lead to a complex mixture of cross-linked products, complicating data analysis.[9][14] The cross-links are reversible by heat, but this reversal can be incomplete, and the harsh conditions required (e.g., 95°C) can lead to protein precipitation.[4][15][16]

The Precision Tool: NHS-Ester Cross-linkers (DSS & BS3)

N-hydroxysuccinimide (NHS) esters are a class of homobifunctional cross-linkers that react specifically with primary amines.[17][18] DSS (Disuccinimidyl suberate) and BS3 (Bis(sulfosuccinimidyl) suberate) are two of the most common examples. They share the same chemical structure, differing only in the presence of sulfonate groups on the NHS rings of BS3, which renders it water-soluble and membrane-impermeable.[1][19]

Mechanism of Action

NHS esters react with the unprotonated primary amines on lysine residues and the N-termini of proteins via nucleophilic acyl substitution.[10] This reaction forms a stable and irreversible amide bond, with the NHS group acting as a good leaving group.[17] The reaction is most efficient at a pH range of 7.2 to 9.0.[18]

G cluster_1 NHS-Ester Cross-linking Mechanism (e.g., DSS/BS3) Protein_A_Lysine Protein A (with Lys-NH2) Acylated_Intermediate Acylated Intermediate Protein_A_Lysine->Acylated_Intermediate + NHS-Ester - NHS NHS_Ester NHS-Ester Cross-linker (e.g., DSS) Cross_linked_Complex Stable Amide Bond (Protein A-Linker-Protein B) Acylated_Intermediate->Cross_linked_Complex + Protein B Lysine - NHS Protein_B_Lysine Protein B (with Lys-NH2)

Caption: Mechanism of NHS-Ester Cross-linking.

Specificity and Control

The key advantage of NHS-esters is their defined chemistry. They specifically target primary amines, leading to a more homogenous and predictable set of cross-linked products.[20] The spacer arm between the two reactive NHS groups has a fixed length (11.4 Å for DSS and BS3), which provides a defined distance constraint for structural modeling of protein complexes.[3][21] The choice between the membrane-permeable DSS for intracellular cross-linking and the membrane-impermeable BS3 for cell-surface protein interactions allows for greater experimental control.[1]

Head-to-Head Comparison: Formaldehyde vs. NHS-Esters

FeatureFormaldehydeNHS-Esters (DSS/BS3)
Mechanism Forms methylene bridges via Schiff base intermediates.[9]Forms stable amide bonds via nucleophilic acyl substitution.[17]
Specificity Broad reactivity with amines, thiols, and other nucleophiles.[9]Highly specific for primary amines (Lysine, N-terminus).[20]
Spacer Arm Length Zero-length (no spacer atoms).[7]Defined spacer arm (e.g., 11.4 Å for DSS/BS3).[21]
Reversibility Reversible with heat, but can be incomplete.[4][16]Generally non-cleavable, forming stable bonds.[13] (Cleavable versions are available).[8]
Cell Permeability Highly permeable.[3]DSS is permeable; BS3 is impermeable.[1]
Reaction Control Less controlled, can lead to extensive polymerization.[4]More controlled, two-step reactions possible with heterobifunctional variants.[22]
Mass Spec Analysis Complex spectra due to heterogeneous products.[12][13]More predictable mass shifts, simplifying data analysis.

Experimental Protocols

Protocol 1: In Vivo Cross-linking with Formaldehyde

This protocol is adapted for cultured mammalian cells.

  • Cell Preparation: Culture cells to 70-90% confluency. Wash cells twice with ice-cold PBS.

  • Cross-linking: Add freshly prepared 1% formaldehyde in PBS to the cells. Incubate for 10 minutes at room temperature with gentle rocking.

  • Quenching: Stop the reaction by adding glycine to a final concentration of 125 mM. Incubate for 5 minutes at room temperature.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Scrape cells into a suitable lysis buffer containing protease inhibitors.

  • Downstream Processing: Proceed with immunoprecipitation or other downstream analyses. For mass spectrometry, reversal of cross-links is typically performed by heating the sample at 95°C for 15-30 minutes.

Protocol 2: Cell Surface Protein Cross-linking with BS3

This protocol is designed for cross-linking proteins on the surface of adherent cells.

  • Reagent Preparation: Allow the BS3 vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare a fresh solution of BS3 in an amine-free buffer (e.g., PBS, pH 8.0) at the desired concentration (typically 0.5-5 mM).[3][21]

  • Cell Preparation: Grow cells to 70-90% confluency. Wash cells twice with ice-cold, amine-free buffer (e.g., PBS, pH 8.0).[3]

  • Cross-linking Reaction: Add the freshly prepared BS3 solution to the cells. Incubate for 30-60 minutes at room temperature or 2 hours on ice.[12]

  • Quenching the Reaction: Terminate the reaction by adding a quenching buffer, such as Tris-HCl (pH 7.5) or glycine, to a final concentration of 20-50 mM. Incubate for 15-20 minutes at room temperature.[9][12]

  • Cell Lysis and Analysis: Wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors. The cross-linked complexes can now be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.[9]

G cluster_workflow Comparative Experimental Workflow cluster_FA Formaldehyde Protocol cluster_BS3 BS3 Protocol start Start: Cultured Cells FA_wash1 Wash with PBS start->FA_wash1 BS3_wash1 Wash with Amine-Free Buffer start->BS3_wash1 FA_crosslink Add 1% Formaldehyde (10 min) FA_wash1->FA_crosslink FA_quench Quench with Glycine FA_crosslink->FA_quench FA_wash2 Wash with PBS FA_quench->FA_wash2 FA_lyse Lyse Cells FA_wash2->FA_lyse end_node Downstream Analysis (IP, MS, Western Blot) FA_lyse->end_node BS3_crosslink Add BS3 (30-60 min) BS3_wash1->BS3_crosslink BS3_quench Quench with Tris/Glycine BS3_crosslink->BS3_quench BS3_wash2 Wash with PBS BS3_quench->BS3_wash2 BS3_lyse Lyse Cells BS3_wash2->BS3_lyse BS3_lyse->end_node

Caption: Comparative workflow for formaldehyde and BS3 cross-linking.

Conclusion: Choosing the Right Tool for the Job

The choice between formaldehyde and NHS-ester cross-linkers is not a matter of one being definitively "better" but rather which is the most appropriate tool for the experimental question at hand.

Formaldehyde remains a valuable tool for its ability to efficiently capture a snapshot of the cellular interactome in vivo, particularly for applications like Chromatin Immunoprecipitation (ChIP). Its broad reactivity and zero-length nature can be advantageous for trapping very transient or close-proximity interactions.

NHS-ester cross-linkers like DSS and BS3 offer a superior level of precision and control. Their specificity for primary amines and defined spacer arms make them the preferred choice for detailed structural studies of protein complexes, mapping interaction interfaces, and creating well-defined protein conjugates. The ability to choose between membrane-permeable and -impermeable versions further enhances their utility for dissecting intracellular versus extracellular protein networks.

For researchers aiming to move beyond simple fixation towards quantitative and structural proteomics, a thorough understanding of the distinct chemistries of these cross-linking agents is essential for designing robust experiments and generating high-quality, interpretable data.

References

  • Hoffman, E. A., Frey, B. L., Smith, L. M., & Auble, D. T. (2015). Formaldehyde Crosslinking: A Tool for the Study of Chromatin Complexes. Journal of Biological Chemistry, 290(44), 26404–26411. [Link]

  • Kalkhof, S., & Sinz, A. (2019). Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins. bioRxiv. [Link]

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  • Springchem. (n.d.). What are the similarities and differences between formaldehyde and glutaraldehyde as crosslinking agents. Retrieved from [Link]

  • Adli, M., & Bernstein, B. E. (2011). ReCLIP (Reversible Cross-Link Immuno-Precipitation): An Efficient Method for Interrogation of Labile Protein Complexes. PLoS ONE, 6(10), e26217. [Link]

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  • O’Reilly, F. J., & Rappsilber, J. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 121(22), 14025–14072. [Link]

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  • ResearchGate. (2009). Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities. Retrieved from [Link]

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  • Reddit. (2019). Simple decrosslinking of formaldehyde treated chromatin?. Retrieved from [Link]

  • Fathima, N. N., & Kumar, T. P. (2022). Insights on Chemical Crosslinking Strategies for Proteins. Polymers, 14(23), 5038. [Link]

  • Hopwood, D. (1975). A comparison of the crosslinking abilities of glutaraldehyde, formaldehyde and α-hydroxyadipaldehyde with bovine serum albumin and casein. Histochemical Journal, 7(3), 267–276. [Link]

  • Sewell, B. T., Bouloukos, C., & von Holt, C. (1984). Formaldehyde and glutaraldehyde in the fixation of chromatin for electron microscopy. Journal of Microscopy, 136(Pt 1), 103–112. [Link]

  • National Cancer Institute. (2019). Crosslinking and Limited Proteolysis: Structural Mass Spectometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Methods to investigate protein–protein interactions. Retrieved from [Link]

  • O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Essays in Biochemistry, 62(1), 15–26. [Link]

  • ResearchGate. (2017). What is the simplest method for chemically cross-linking purified proteins?. Retrieved from [Link]

  • Kaake, R. M., & Huang, L. (2014). Chemical cross-linking with mass spectrometry: a tool for systems structural biology. Frontiers in Physiology, 5, 199. [Link]

  • ResearchGate. (2013). Designer Reagents for Mass Spectrometry-Based Proteomics: Clickable Cross-Linkers for Elucidation of Protein Structures and Interactions. Retrieved from [Link]

  • Tan, D., Li, Q., Zhang, M., Liu, C., Ma, C., Zhang, P., ... & Lan, X. (2016). Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states. eLife, 5, e12509. [Link]

  • G-Biosciences. (n.d.). Protein Cross-Linkers. Retrieved from [Link]

  • Sutherland, B. W. (2010). Comparison of formaldehyde with established crosslinkers to characterize transient protein structures using mass spectrometry. UBC Theses and Dissertations. [Link]

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Performance Evaluation of Isobaric Tagging Reagents in Quantitative Proteomics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

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In the landscape of modern proteomics, the ability to accurately quantify thousands of proteins across multiple samples is paramount for unraveling complex biological processes, discovering biomarkers, and understanding disease mechanisms.[1][2][3] Among the various mass spectrometry (MS)-based strategies, chemical labeling with isobaric tags, such as Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT), has become a cornerstone technology.[4][5][6]

This guide provides an in-depth performance evaluation of isobaric tagging, comparing it with other leading quantitative proteomics methodologies. We will delve into the core chemistry, provide field-proven experimental protocols, and present a critical analysis of its performance against alternatives, empowering researchers to make informed decisions for their experimental designs.

The Principle of Isobaric Tagging: Chemistry and Mechanism

Isobaric tagging is a powerful chemical labeling strategy that enables the simultaneous analysis of multiple samples in a single mass spectrometry run.[4][5][7] Reagents like iTRAQ and TMT are designed to covalently bind to the primary amines of peptides—specifically the N-terminus and the ε-amino group of lysine residues—following protein digestion.[5][8][9][10]

The ingenious design of these tags consists of three key components:[8][9][11]

  • Reporter Group: This group has a unique mass for each tag in a set and is what ultimately provides the quantitative data.

  • Balance Group: This group has a mass that changes to precisely offset the mass difference in the reporter group, ensuring that the total mass of the entire tag is identical (isobaric) across all samples.[9][10][11]

  • Peptide Reactive Group: An amine-reactive ester (e.g., NHS-ester) that facilitates the covalent attachment of the tag to the peptides.[8][12]

Because all tags have the same total mass, the same peptide labeled with different tags (representing different samples) will appear as a single, co-eluting peak in the initial mass spectrometry scan (MS1).[1][6][9] This simplifies the MS1 spectrum and allows for the selection of a single precursor ion for fragmentation. Upon fragmentation in the tandem mass spectrometer (MS/MS or MS2), the labile linker region of the tag cleaves, releasing the reporter ions. The relative intensities of these unique low-mass reporter ions directly correspond to the relative abundance of the peptide in each of the pooled samples.[1][5][6][10]

G cluster_0 Isobaric Tag Structure cluster_1 Workflow cluster_2 MS2 Spectrum Output Tag Reporter Group (Unique Mass) Balance Group Peptide Reactive Group Peptide Peptide (N-terminus, Lysine) Labeled_Peptide_1 Sample 1 Peptide + Tag 1 (114) Peptide->Labeled_Peptide_1 Labeling Labeled_Peptide_2 Sample 2 Peptide + Tag 2 (115) Peptide->Labeled_Peptide_2 Labeling Pool Pool Samples Labeled_Peptide_1->Pool Labeled_Peptide_2->Pool MS1 MS1 Analysis (Single Precursor Peak) Pool->MS1 MS2 MS2 Fragmentation (HCD) MS1->MS2 Precursor Selection Quant Reporter Ion Quantitation MS2->Quant Release Reporter Ions Reporter_Ions Intensity ^ | |     || |     ||    || |_____||____||______> m/z 114   115 (Sample 1) (Sample 2) Quant->Reporter_Ions

Caption: Mechanism of Isobaric Tagging for Quantitative Proteomics.

Comparative Performance Analysis

The selection of a quantitative proteomics strategy is a critical decision that depends on the specific biological question, sample type, and available resources.[13][14][15][16] Isobaric tagging offers distinct advantages in throughput and precision but also has inherent limitations that must be considered against other common techniques.

FeatureIsobaric Tagging (iTRAQ/TMT)Label-Free Quantitation (LFQ)Metabolic Labeling (SILAC)
Principle Chemical labeling of peptides post-digestion.[6]Quantifies based on MS signal intensity or spectral counts of unlabeled peptides.[17][18]In vivo incorporation of stable isotope-labeled amino acids during cell culture.[19][20]
Multiplexing High (up to 18-plex with TMTpro), increasing throughput.[1][2][21]No inherent limit on sample number, but analyzed sequentially.[18][22]Low (typically 2- or 3-plex).[19]
Precision High, as samples are pooled and analyzed together, minimizing technical variability.[21][23]Lower reproducibility due to run-to-run variation and instrument performance.[17][24]Very high, as labeling occurs in vivo and samples are mixed early.[20][25]
Accuracy Prone to "ratio compression" due to co-isolation of precursor ions, which can underestimate true biological differences.[26][27][28]Not susceptible to ratio compression, providing more accurate fold-change measurements.[27][28]Highly accurate, considered a gold standard for quantitative precision.[20]
Sample Type Highly versatile; applicable to virtually any protein sample, including tissues and biofluids.[2][8]Broadly applicable to any sample type that can be analyzed by MS.[17][18]Primarily limited to cell cultures that can be metabolically labeled.[15][29]
Workflow Multi-step chemical labeling process post-digestion.[9]Simplified sample preparation, no labeling required.[17][18]Requires a lengthy cell culture adaptation phase for full isotope incorporation.[19][20]
Cost High, due to expensive labeling reagents.[2][21]Low, as it eliminates the need for costly labeling reagents.[17][24]Moderate to high, due to the cost of specialized isotope-labeled media.[29]

Experimental Protocols & Workflows

Trustworthy and reproducible data begins with a meticulously executed protocol. The following sections detail the standardized workflow for iTRAQ/TMT labeling and contrast it with alternative methodologies.

Detailed Protocol: iTRAQ/TMT Labeling Workflow

This protocol outlines the key steps for a typical 4-plex experiment. The causality behind each step is critical for success.

Step 1: Protein Extraction, Reduction, and Alkylation

  • Action: Lyse cells/tissues and solubilize proteins in a denaturing buffer (e.g., containing urea). Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

  • Rationale (Expertise): Complete denaturation and solubilization are essential for efficient enzymatic digestion. Reduction and alkylation prevent disulfide bonds from reforming, ensuring peptides are in a linear state for MS analysis.

Step 2: Protein Digestion

  • Action: Perform a buffer exchange to remove denaturants and digest proteins into peptides using a protease, typically trypsin, overnight at 37°C.[10]

  • Rationale (Trustworthiness): Trypsin specifically cleaves C-terminal to lysine and arginine residues, producing peptides of an ideal size and charge for mass spectrometry analysis. A consistent and complete digestion is the foundation of accurate quantification.

Step 3: Peptide Labeling

  • Action: Reconstitute the dried peptides and the distinct iTRAQ/TMT reagent for each sample in a suitable solvent (e.g., ethanol). Mix the peptides and their corresponding reagent and incubate for 1 hour at room temperature.[30]

  • Rationale: The NHS-ester chemistry of the tags reacts efficiently with primary amines. It is crucial to use amine-free buffers (avoid Tris) to prevent quenching of the labeling reaction.[10]

Step 4: Quenching and Pooling

  • Action: Add a quenching agent (e.g., hydroxylamine or Tris) to stop the labeling reaction. Combine all labeled samples into a single tube in a 1:1:1:1 ratio.[30]

  • Rationale: Quenching ensures no further labeling occurs. Accurate pooling is critical; any pipetting inaccuracies at this stage will introduce a systematic bias in the final quantitative ratios.

Step 5: Sample Cleanup and Fractionation

  • Action: Use solid-phase extraction (SPE) to remove reaction byproducts and excess reagents. For complex samples, perform high-pH reversed-phase liquid chromatography to fractionate the pooled peptides.[31]

  • Rationale: Cleanup improves data quality by removing interfering substances. Fractionation reduces sample complexity, allowing the mass spectrometer to identify and quantify more peptides, thereby increasing proteome coverage.[32]

Step 6: LC-MS/MS Analysis

  • Action: Analyze each fraction by nano-LC-MS/MS. The mass spectrometer will be programmed to isolate precursor ions (MS1) and fragment them using high-energy collision-induced dissociation (HCD) to generate peptide fragment ions for identification and reporter ions for quantification (MS2).[9]

  • Rationale: HCD is necessary to efficiently cleave the isobaric tag and release the low-mass reporter ions, which is not always achievable with lower-energy fragmentation methods.

G cluster_samples Individual Sample Preparation cluster_processing Core Protocol Steps S1 Sample 1 (Protein Extract) D1 Reduce, Alkylate, Digest (Trypsin) S1->D1 S2 Sample 2 (Protein Extract) D2 Reduce, Alkylate, Digest (Trypsin) S2->D2 S3 Sample 3 (Protein Extract) D3 Reduce, Alkylate, Digest (Trypsin) S3->D3 S4 Sample 4 (Protein Extract) D4 Reduce, Alkylate, Digest (Trypsin) S4->D4 L1 Label with Tag 114 D1->L1 L2 Label with Tag 115 D2->L2 L3 Label with Tag 116 D3->L3 L4 Label with Tag 117 D4->L4 Pool Quench & Pool All Samples L1->Pool L2->Pool L3->Pool L4->Pool Cleanup SPE Cleanup Pool->Cleanup Fractionate High-pH RP-LC Fractionation Cleanup->Fractionate LCMS nanoLC-MS/MS Analysis Fractionate->LCMS Data Data Analysis (Protein ID & Quant) LCMS->Data

Caption: Standard Experimental Workflow for iTRAQ/TMT Labeling.

Comparative Workflow Overview

The choice of method fundamentally alters the experimental approach.

G cluster_TMT Isobaric Tagging (TMT/iTRAQ) cluster_LFQ Label-Free Quantitation (LFQ) cluster_SILAC Metabolic Labeling (SILAC) TMT_1 Digest TMT_2 Label Samples TMT_1->TMT_2 TMT_3 Pool Samples TMT_2->TMT_3 TMT_4 LC-MS/MS TMT_3->TMT_4 LFQ_1 Digest LFQ_2 LC-MS/MS (Analyze Separately) LFQ_1->LFQ_2 LFQ_3 Align Data LFQ_2->LFQ_3 SILAC_1 Label Cells (In Vivo Culture) SILAC_2 Mix Cells/Lysates SILAC_1->SILAC_2 SILAC_3 Digest SILAC_2->SILAC_3 SILAC_4 LC-MS/MS SILAC_3->SILAC_4

Caption: High-Level Comparison of Proteomics Workflow Timelines.

Authoritative Grounding & Field Insights

The Ratio Compression Problem: The most significant limitation of isobaric tagging is ratio compression. This phenomenon is an analytical artifact where co-isolation of a target peptide ion with other, lower-abundance peptide ions in the mass spectrometer leads to a contaminated MS2 spectrum.[26] The contaminating ions contribute to the reporter ion signals, skewing the measured ratios toward 1:1 and causing an underestimation of true biological changes.[26][27][28]

  • Expert Mitigation Strategy: To combat this, advanced acquisition methods have been developed. For example, using a narrower isolation window on the mass spectrometer can reduce the number of co-isolated ions.[26] Furthermore, methods like Synchronous Precursor Selection (SPS) MS3 on Orbitrap instruments can be employed. This involves a third stage of mass analysis (MS3) that isolates multiple fragment ions from the MS2 spectrum and fragments them again, generating purer reporter ion signals and significantly improving quantitative accuracy.[12]

Choosing the Right Tool for the Job:

  • For large-scale clinical cohort studies or multi-condition drug screens where throughput is key, the high multiplexing capability of TMT is often the superior choice.[1][21][33]

  • For exploratory studies on a limited budget or when using samples that are difficult to label (e.g., some clinical tissues), the simplicity and low cost of Label-Free Quantitation (LFQ) make it highly attractive.[17][18][33]

  • For mechanistic cell biology studies requiring the highest quantitative precision to detect subtle changes in protein turnover or post-translational modifications, SILAC remains the gold standard, provided the cell lines can be metabolically labeled.[15][19][20]

References

  • Advantages and Disadvantages of Label-Free Quantitative Proteomics. MtoZ Biolabs. [Link]

  • On the Statistical Significance of Compressed Ratios in Isobaric Labeling: A Cross-Platform Comparison. Journal of Proteome Research - ACS Publications. [Link]

  • Measuring and managing ratio compression for accurate iTRAQ/TMT quantification. PubMed. [Link]

  • Measuring and Managing Ratio Compression for Accurate iTRAQ/TMT Quantification. Journal of Proteome Research - ACS Publications. [Link]

  • Comparison of iTRAQ and TMT Techniques: Choosing the Right Protein Quantification Method. MtoZ Biolabs. [Link]

  • Peptide Labeling Using Isobaric Tagging Reagents for Quantitative Phosphoproteomics. PMC - NIH. [Link]

  • Options and considerations when selecting a quantitative proteomics strategy. PubMed. [Link]

  • On the Statistical Significance of Compressed Ratios in Isobaric Labeling: A Cross-Platform Comparison. Department of Chemistry, University of Oxford. [Link]

  • Progress and Pitfalls of Using Isobaric Mass Tags for Proteome Profiling. EPFL. [Link]

  • Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. ResearchGate. [Link]

  • Isobaric tag for relative and absolute quantitation. Wikipedia. [Link]

  • Isobaric labeling. Wikipedia. [Link]

  • Advantages and Disadvantages of TMT-Based Quantitative Proteomics Analysis. MtoZ Biolabs. [Link]

  • iTRAQ Reagents Protocol. Sciex. [Link]

  • Label-based Protein Quantification Technology—iTRAQ, TMT, SILAC. MetwareBio. [Link]

  • TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach. PMC - NIH. [Link]

  • Options and considerations when selecting a quantitative proteomics strategy. ResearchGate. [Link]

  • SILAC: A General Workflow for Improved Mass Spectrometry. G-Biosciences. [Link]

  • Expert Advice: Unlocking efficiency in proteomics with TMT labeling. Drug Discovery News. [Link]

  • Comparing iTRAQ, TMT and SILAC. Silantes. [Link]

  • Tandem Mass Tags: A Novel Quantification Strategy for Comparative Analysis of Complex Protein Mixtures by MS/MS. Analytical Chemistry - ACS Publications. [Link]

  • Analysis of the plasma proteome using iTRAQ and TMT-based Isobaric labeling. PubMed. [Link]

  • Quantitative proteomics using SILAC: Principles, applications, and developments. Wiley Online Library. [Link]

  • Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms. PMC - NIH. [Link]

  • (PDF) Quantitative Proteomics Using iTRAQ Labeling and Mass Spectrometry. ResearchGate. [Link]

  • Stable isotope labeling by amino acids in cell culture | applications of SILAC. YouTube. [Link]

  • Relative Quantification: iTRAQ & TMT. Biomolecular/Proteomics Mass Spectrometry Facility BPMSF. [Link]

  • Options and considerations when selecting a quantitative proteomics strategy. DeepDyve. [Link]

  • A Review on Quantitative Multiplexed Proteomics. PMC - NIH. [Link]

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A Pre-Clinical Assessment Framework for N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine: A Guide to Investigating a Novel Chemical Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide for Researchers

Introduction: Uncovering the Potential of an Uncharacterized Molecule

In the landscape of drug discovery, countless chemical entities exist as mere catalog entries, their potential unrealized and their biological activities uncharted. N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine (CAS No. 356540-19-7) is one such molecule.[1][][3] While commercially available for research purposes, a thorough review of scientific literature reveals a notable absence of published data regarding its efficacy, mechanism of action, or therapeutic potential.

This guide is structured not as a conventional comparison of known efficacies, but as a strategic framework for the initial scientific investigation of this compound. We will deconstruct the molecule into its core structural motifs, analyze the known biological activities of these related scaffolds, and provide a detailed roadmap with validated experimental protocols for researchers to systematically evaluate its potential as a novel therapeutic agent. This document serves as a starting point for any scientist looking to explore the pharmacology of this unique chemical entity.

Part 1: Structural Deconstruction and Pharmacophore Analysis

The structure of this compound is a unique combination of two key pharmacophoric fragments: the Cyclohexylmethylamine moiety and the Tetrahydrofurfurylamine moiety. Understanding the established biological roles of these individual components allows us to formulate hypotheses about the potential activities of the parent molecule.

  • The Cyclohexylmethylamine Scaffold: This fragment is a recognized structural element in centrally active compounds. The cyclohexane ring provides a rigid, lipophilic anchor that can orient the molecule within a binding pocket, while the flexible methylamine linker allows for optimal interaction with target residues. Derivatives of N-(cyclohexylmethyl)amine have been identified as potent and selective antagonists for the kappa opioid receptor (KOR), a target of significant interest for treating depression, anxiety, and substance abuse disorders.[4]

  • The Tetrahydrofurfurylamine Scaffold: This motif, containing a tetrahydrofuran ring linked to an aminomethyl group, is also prevalent in neuroactive compounds.[5][6] Notably, N-tetrahydrofurfuryl substitution on a benzomorphan core has been shown to produce exceptionally potent analgesics, in some cases hundreds of times more potent than morphine, which act via a non-morphine-like profile.[7] The oxygen atom in the THF ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.

Based on this analysis, we can hypothesize that this compound may possess activity at opioid receptors or other CNS targets, potentially as a modulator of pain or mood.

Part 2: A Proposed Roadmap for Efficacy Screening

To investigate the efficacy of this uncharacterized compound, a tiered screening approach is recommended. This ensures a logical, cost-effective progression from broad initial screening to more specific functional characterization.

Workflow for Initial Compound Characterization

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Validation cluster_2 Tier 3: In-Vivo Proof of Concept a Compound Acquisition & QC (Purity, Identity Verification) b Broad Receptor Binding Panel (e.g., Opioid, Adrenergic, Dopamine Receptors) a->b Submit for Screening c Data Analysis: Identify Primary 'Hits' (Ki < 1µM) b->c Generate Binding Data d Select Hit-Associated Functional Assay (e.g., [35S]GTPγS Assay for GPCRs) c->d Advance Promising Hits e Dose-Response Curve Generation (Determine EC50/IC50 & Agonist/Antagonist Profile) d->e Execute Assay f Selectivity & Off-Target Assessment e->f Confirm On-Target Activity h Pharmacokinetic Profiling (Brain Penetration, Half-life) f->h Candidate for In-Vivo Study g Select Relevant Animal Model (e.g., Hot Plate Test for Analgesia) i Efficacy & Behavioral Studies g->i Test for Effect h->g

Caption: A tiered workflow for the systematic evaluation of a novel compound.

Part 3: Detailed Experimental Protocols

The following protocols are presented as self-validating systems, including essential controls and explaining the rationale behind the procedural steps.

Protocol 1: Competitive Radioligand Binding Assay (Opioid Receptors)

This protocol is designed to determine if this compound binds to mu (μ), delta (δ), or kappa (κ) opioid receptors.

Expertise & Rationale: This is a fundamental primary assay in pharmacology. It directly measures the affinity of a test compound for a receptor by quantifying its ability to displace a known high-affinity radiolabeled ligand. Its simplicity and high-throughput nature make it an ideal first step.

Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human μ, δ, or κ opioid receptor.

    • Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge at 48,000 x g for 20 minutes at 4°C. Rationale: This step pellets the cell membranes, which contain the target receptors, while removing soluble proteins.

    • Resuspend the membrane pellet in fresh buffer and repeat. The final pellet is resuspended in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and protein concentration is determined via a Bradford assay.

  • Binding Assay:

    • Set up assay tubes in triplicate containing:

      • Total Binding: 50 µL of radioligand (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U-69593 for κ) and 50 µL of assay buffer.

      • Non-Specific Binding (NSB): 50 µL of radioligand and 50 µL of a high concentration of a non-labeled competitor (e.g., 10 µM Naloxone). Trustworthiness Rationale: The NSB control is critical. It defines the amount of radioligand that binds to components other than the target receptor, allowing for accurate calculation of specific binding.

      • Test Compound: 50 µL of radioligand and 50 µL of varying concentrations of this compound (e.g., 0.1 nM to 10 µM).

    • To all tubes, add 100 µL of the prepared cell membrane suspension (approx. 10-20 µg protein).

    • Incubate at 25°C for 60 minutes. Rationale: Incubation allows the binding reaction to reach equilibrium.

  • Termination and Scintillation Counting:

    • Rapidly filter the reaction mixture through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. Rationale: Rapid filtration separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters three times with 3 mL of ice-cold assay buffer to remove any remaining unbound ligand.

    • Allow filters to dry, then add scintillation cocktail.

    • Quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: [³⁵S]GTPγS Functional Assay

If the binding assay reveals high affinity for a G-protein coupled receptor (GPCR) like the opioid receptors, this functional assay determines whether the compound acts as an agonist, antagonist, or inverse agonist.

Expertise & Rationale: This assay measures the functional consequence of receptor binding. Agonist binding activates the GPCR, causing it to exchange GDP for GTP on its associated G-protein. Using the non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.

Methodology:

  • Assay Setup:

    • In a 96-well plate, add in triplicate:

      • 20 µL of assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4) containing 50 µM GDP. Rationale: The excess GDP ensures that G-proteins are in an inactive state at the start of the reaction.

      • 20 µL of test compound at various concentrations (to determine agonist activity) OR a fixed concentration of a known agonist plus various concentrations of the test compound (to determine antagonist activity).

      • 20 µL of prepared cell membranes expressing the target receptor.

    • Pre-incubate for 15 minutes at 30°C.

  • Initiation of Reaction:

    • Add 20 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) to each well to start the reaction.

    • Incubate for 60 minutes at 30°C with gentle shaking.

  • Termination and Measurement:

    • Terminate the reaction by rapid filtration through a filter plate, similar to the binding assay.

    • Wash with ice-cold buffer.

    • Measure the filter-bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound.

    • For Agonist Mode: A sigmoidal curve indicates agonism. Calculate the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to a standard full agonist).

    • For Antagonist Mode: A rightward shift in the agonist's dose-response curve indicates competitive antagonism. Calculate the IC50 and convert to the equilibrium dissociation constant (Kb) using the Gaddum equation.

Part 4: Comparative Data Framework and Future Directions

While no direct experimental data exists for this compound, we can create a framework for comparison once data is generated.

Table 1: Hypothetical Comparative Efficacy Data
CompoundTargetBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Functional Profile
This compound TBDTBDTBDTBD
Reference KOR Antagonist (e.g., JDTic) [4]KOR~0.06~0.2 (IC50)Antagonist
Reference Analgesic (e.g., Benzomorphan Analog) [7]Opioid ReceptorsHigh PotencyHigh PotencyAgonist
Parent Scaffold: Tetrahydrofurfurylamine [5]-Not ReportedNot ReportedBuilding Block
Parent Scaffold: N-Cyclohexylmethanamine -Not ReportedNot ReportedBuilding Block

TBD: To Be Determined through experimentation.

Logic for SAR Expansion

Once initial activity is confirmed, a structure-activity relationship (SAR) study should be initiated to optimize efficacy.

G cluster_0 Cyclohexyl Modifications cluster_1 THF Ring Modifications cluster_2 Linker Modifications start Initial Hit Confirmed: This compound a1 Replace with Phenyl start->a1 b1 Change to Tetrahydropyran start->b1 c1 Lengthen/shorten CH2 linkers start->c1 a2 Replace with Cyclopentyl a3 Add substituents (e.g., 4-methyl) end Synthesize & Test Analogs Re-run Assays Build SAR Model a3->end b2 Open ring (alkoxy amine) b3 Alter stereochemistry b3->end c2 Introduce rigidity (e.g., double bond) c2->end

Caption: A logical workflow for initiating a Structure-Activity Relationship (SAR) study.

Conclusion

This compound represents a blank slate for pharmacological discovery. While its efficacy is currently unknown, a systematic analysis of its constituent scaffolds suggests a strong rationale for investigating its activity within the central nervous system, particularly at opioid receptors. The experimental protocols and strategic framework provided in this guide offer a robust and scientifically rigorous path for researchers to elucidate the compound's biological function. By progressing through tiered screening, functional validation, and initial SAR studies, the scientific community can determine if this molecule is a novel tool for research, a lead candidate for therapeutic development, or simply a chemical curiosity. The journey from catalog number to characterized compound begins with the foundational experiments outlined herein.

References

  • Cyclohexane and its functionally substituted derivatives . CABI Digital Library. [Link]

  • Synthesis and biological activity of cyclohexylamine derivatives . ResearchGate. [Link]

  • Synthesis and biological activity of cyclohexylamine derivatives . Semantic Scholar. [Link]

  • Stereoisomeric 5,9-dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphans, strong analgesics with non-morphine-like action profiles . PubMed. [Link]

  • Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates . PubMed Central. [Link]

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  • (S)-Tetrahydrofurfurylamine . Sunway Pharm Ltd. [Link]

  • Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)-N-[1R)-1-(Cyclohexylmethyl)-2-methylpropyl] . PubMed Central. [Link]

  • N-(cyclohexylmethyl)ethanamine . PubChem, National Institutes of Health. [Link]

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A Comparative Guide to the Reaction Specificity of N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and fine chemical synthesis, the precise control of reactivity and selectivity is paramount. Secondary amines are ubiquitous building blocks, and their selective functionalization is a cornerstone of modern organic chemistry. Among these, N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine, a structurally distinct secondary amine, presents a unique combination of steric and electronic properties. This guide provides an in-depth technical assessment of its reaction specificity, particularly in N-alkylation and reductive amination reactions. We will objectively compare its performance against structurally related alternatives, supported by rationally designed experimental protocols and data analysis methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the nuanced reactivity of this versatile amine.

This compound possesses two key structural motifs that are anticipated to govern its reactivity: a bulky cyclohexylmethyl group and a tetrahydrofuranylmethyl group. The cyclohexylmethyl group is expected to impart significant steric hindrance around the nitrogen atom, which can be advantageous in preventing undesired over-alkylation reactions that often plague less hindered secondary amines.[1][2][3] The tetrahydrofuranyl moiety, with its ether linkage, may influence the amine's basicity and solubility, and could potentially act as a coordinating group in metal-catalyzed reactions.

This guide will explore the specificity of this compound in two fundamental transformations: direct N-alkylation with an alkyl halide and reductive amination with a model aldehyde. Its performance will be benchmarked against two alternative secondary amines: dicyclohexylamine, representing a highly sterically hindered amine, and N-benzyl-N-methylamine, a less hindered analogue.

Comparative Experimental Framework

To objectively assess the reaction specificity of this compound, a series of comparative experiments are proposed. The following sections detail the step-by-step methodologies for these key reactions.

I. Direct N-Alkylation with Benzyl Bromide

Direct alkylation of secondary amines with alkyl halides is a common method for the synthesis of tertiary amines. However, this reaction is often complicated by the formation of quaternary ammonium salts as a result of over-alkylation.[2][4] The steric bulk of the secondary amine is a critical factor in mitigating this side reaction.[1][5]

Experimental Protocol:

  • Reactant Preparation: In three separate round-bottom flasks, dissolve this compound (1.0 equiv.), dicyclohexylamine (1.0 equiv.), and N-benzyl-N-methylamine (1.0 equiv.) in acetonitrile (10 mL).

  • Base Addition: To each flask, add potassium carbonate (2.0 equiv.) as a mild base.

  • Alkyl Halide Addition: Add benzyl bromide (1.1 equiv.) dropwise to each reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reactions at 50°C and monitor the progress by thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Work-up: Upon completion (or after 24 hours), cool the reaction mixtures to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Product Analysis: Analyze the crude product mixture by ¹H NMR spectroscopy and GC-MS to determine the relative ratio of the desired tertiary amine and the quaternary ammonium salt byproduct.[6][7]

  • Purification: Purify the tertiary amine product by flash column chromatography on silica gel.

Logical Workflow for Direct N-Alkylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_amine Dissolve Secondary Amine (1.0 equiv) in Acetonitrile prep_base Add K₂CO₃ (2.0 equiv) prep_amine->prep_base prep_halide Add Benzyl Bromide (1.1 equiv) prep_base->prep_halide react Stir at 50°C prep_halide->react monitor Monitor by TLC & GC-MS react->monitor workup Filter & Concentrate monitor->workup Reaction Complete analysis Analyze by ¹H NMR & GC-MS workup->analysis purify Purify by Column Chromatography analysis->purify

Caption: Workflow for the direct N-alkylation experiment.

II. Reductive Amination with Benzaldehyde

Reductive amination is a highly versatile and widely used method for forming C-N bonds, involving the reaction of an amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the target amine.[8][9][10] The choice of reducing agent is critical for selectivity, especially in one-pot procedures.[11][12] Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is often effective for a wide range of substrates.[11]

Experimental Protocol:

  • Reactant Preparation: In three separate round-bottom flasks, dissolve this compound (1.0 equiv.), dicyclohexylamine (1.0 equiv.), and N-benzyl-N-methylamine (1.0 equiv.) in dichloromethane (DCM, 15 mL).

  • Aldehyde Addition: Add benzaldehyde (1.05 equiv.) to each flask.

  • Imine Formation: Stir the mixtures at room temperature for 1 hour to facilitate imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise to each stirred solution.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by TLC and LC-MS.

  • Work-up: Quench the reactions by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Product Analysis and Purification: Analyze the crude product by ¹H NMR and GC-MS to determine the conversion and purity. Purify the product by flash column chromatography.

Logical Workflow for Reductive Amination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_amine Dissolve Secondary Amine (1.0 equiv) in DCM prep_aldehyde Add Benzaldehyde (1.05 equiv) prep_amine->prep_aldehyde imine_formation Stir for 1h (Imine Formation) prep_aldehyde->imine_formation reduction Add STAB (1.5 equiv) imine_formation->reduction monitor Monitor by TLC & LC-MS reduction->monitor workup Quench, Extract & Concentrate monitor->workup Reaction Complete analysis Analyze by ¹H NMR & GC-MS workup->analysis purify Purify by Column Chromatography analysis->purify

Caption: Workflow for the reductive amination experiment.

Predicted Performance and Comparative Analysis

Based on established principles of organic chemistry, we can predict the relative performance of this compound and the selected alternatives in these reactions.

Data Summary Tables

Table 1: Predicted Outcomes of Direct N-Alkylation with Benzyl Bromide

Secondary AminePredicted Tertiary Amine Yield (%)Predicted Quaternary Salt Formation (%)Rationale
This compoundHigh ( >90%)Low ( <10%)Significant steric hindrance from the cyclohexylmethyl group should effectively shield the nitrogen from a second alkylation.
DicyclohexylamineVery High ( >95%)Very Low ( <5%)The two bulky cyclohexyl groups provide exceptional steric protection, making over-alkylation highly unfavorable.
N-Benzyl-N-methylamineModerate (60-70%)Significant (30-40%)The smaller methyl group offers minimal steric hindrance, making the resulting tertiary amine susceptible to further alkylation.[2]

Table 2: Predicted Outcomes of Reductive Amination with Benzaldehyde

Secondary AminePredicted Conversion to Tertiary Amine (%)Reaction RateRationale
This compoundHigh ( >95%)ModerateThe steric bulk may slightly slow the initial imine formation, but the overall reaction should proceed to completion efficiently.
DicyclohexylamineModerate to High (80-95%)SlowThe extreme steric hindrance of two cyclohexyl groups is expected to significantly slow down the rate of imine formation with benzaldehyde.[13]
N-Benzyl-N-methylamineVery High ( >98%)FastThe low steric hindrance allows for rapid imine formation and subsequent reduction.

Discussion and Mechanistic Insights

The predicted outcomes highlight the critical role of steric hindrance in dictating the specificity of secondary amine reactions.

In direct N-alkylation , the primary challenge is controlling the reaction to favor mono-alkylation. The nucleophilicity of the resulting tertiary amine is often comparable to or even greater than the starting secondary amine, leading to a competitive second alkylation that forms the quaternary ammonium salt.[2] The bulky cyclohexylmethyl group in this compound is anticipated to create a steric shield around the nitrogen atom of the tertiary amine product, significantly disfavoring the approach of another molecule of benzyl bromide. This effect is even more pronounced in the case of dicyclohexylamine. Conversely, the minimal steric hindrance of the methyl group in N-benzyl-N-methylamine offers little protection against over-alkylation.

For reductive amination , the rate-determining step is often the initial formation of the iminium ion intermediate.[10] Steric hindrance on the amine nucleophile can impede its attack on the carbonyl carbon of the aldehyde. Therefore, we predict that the reaction rate will be inversely proportional to the steric bulk of the amine. While N-benzyl-N-methylamine is expected to react the fastest, the extreme bulk of dicyclohexylamine will likely lead to a sluggish reaction. This compound is expected to exhibit an intermediate reactivity profile, offering a good balance between reaction rate and handling.

The tetrahydrofuranyl moiety in the target molecule is not expected to significantly influence the steric environment around the nitrogen. However, its polar nature may enhance the solubility of the amine and its derivatives in a range of solvents, which can be a practical advantage in process development.

Advanced Catalytic Approaches for Enhanced Specificity

While classical methods provide a good baseline for understanding reactivity, modern catalytic systems offer superior control over selectivity.

  • Buchwald-Hartwig Amination: For the synthesis of aryl- and heteroaryl-tertiary amines, the Buchwald-Hartwig amination is a powerful tool.[14][15][16][17][18] This palladium-catalyzed cross-coupling reaction is highly tolerant of a wide range of functional groups and can be used to selectively form C-N bonds with high efficiency. The use of sterically hindered phosphine ligands is crucial for the success of these reactions.[14][15]

  • "Borrowing Hydrogen" Catalysis: This sustainable approach for N-alkylation utilizes alcohols as alkylating agents, with water as the only byproduct.[19][20][21][22][23] Transition metal catalysts, often based on iridium, ruthenium, or manganese, facilitate the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine.[20][22][24] The in-situ generation of the electrophile at low concentrations can help to minimize over-alkylation.

  • Lewis Acid Catalysis: The addition of a Lewis acid can enhance the electrophilicity of the carbonyl component in reductive amination, potentially accelerating the reaction, especially for sterically hindered amines.[25][26][27][28][29] Careful selection of the Lewis acid is necessary to avoid undesired side reactions.

Conclusion

This compound emerges as a promising secondary amine for synthetic applications where high specificity is required. Its inherent steric bulk, primarily due to the cyclohexylmethyl group, is predicted to provide excellent control against over-alkylation in direct N-alkylation reactions, a common challenge with less hindered amines. In reductive amination, it is expected to offer a favorable balance of reactivity, proceeding at a moderate rate to high conversion.

Compared to the highly hindered dicyclohexylamine, this compound is likely to exhibit more favorable reaction kinetics in reductive amination. In contrast to the less hindered N-benzyl-N-methylamine, it offers superior selectivity in direct alkylation. The choice of amine for a particular synthetic transformation will ultimately depend on the specific requirements for reaction rate, selectivity, and the nature of the substrates involved. The experimental protocols and comparative data presented in this guide provide a solid framework for making informed decisions in the selection and application of this and related secondary amines.

References

  • The Organic Syntheses. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

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A Researcher's Guide to the Synthesis and Application of n-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine: A Framework for Reproducible Experimentation

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in medicinal chemistry, the exploration of novel molecular scaffolds is a cornerstone of innovation. The compound n-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine, a secondary amine featuring a unique combination of aliphatic, cyclic, and heterocyclic moieties, represents a class of structures with potential utility as a versatile building block. However, as a non-commercial, research-specific molecule, publicly available experimental data is scarce.

This guide addresses this gap not by presenting pre-existing data, but by providing a comprehensive framework for its synthesis, characterization, and potential application. We will delve into a robust, reproducible synthetic protocol, outline critical characterization techniques to ensure purity and structural integrity, and discuss the logic behind its potential use in drug discovery programs compared to more common structural analogues. Our focus is on establishing a self-validating system of experimentation, where the principles of scientific integrity and reproducibility are paramount.

Molecular Deconstruction and Rationale for Use

The structure of this compound (herein referred to as 1 ) presents several features of interest for medicinal chemistry:

  • Secondary Amine Linker: The central secondary amine is a common pharmacophoric element, capable of forming key hydrogen bonds with biological targets. Its non-symmetrical nature allows for the precise vectorial placement of two distinct substituents.

  • Cyclohexylmethyl Group: This bulky, lipophilic group can be used to probe deep hydrophobic pockets within a protein binding site. Its conformational flexibility can be advantageous for optimizing binding interactions.

  • Tetrahydrofuranylmethyl (THFM) Group: The THFM moiety introduces polarity and a potential hydrogen bond acceptor (the ether oxygen). The stereocenter at the 2-position of the tetrahydrofuran ring offers an opportunity for chiral exploration, a critical aspect of modern drug design.[1]

These combined features suggest that compound 1 could serve as a valuable fragment or building block for compounds targeting enzymes or receptors with complex binding sites that have both hydrophobic and polar regions.

Proposed Synthetic Pathway: Reductive Amination

A reliable and highly reproducible method for synthesizing secondary amines like 1 is reductive amination. This well-established reaction proceeds in two steps: the formation of an imine or enamine intermediate, followed by its reduction to the amine.

The proposed two-step, one-pot synthesis is outlined below:

Reactants:

  • Tetrahydrofuran-2-carbaldehyde

  • Cyclohexanemethanamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) as solvent

  • Acetic acid (catalyst)

Experimental Protocol
  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add cyclohexanemethanamine (1.0 eq) and dichloromethane (DCM, approx. 0.1 M concentration).

  • Aldehyde Addition: Add tetrahydrofuran-2-carbaldehyde (1.05 eq) to the solution.

  • Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Causality Note: STAB is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde, minimizing side products.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 12-24 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

This protocol is designed for high reproducibility. However, as with any synthesis, meticulous attention to reagent quality and reaction conditions is crucial.[2]

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_analysis Purification & Analysis Reactants Cyclohexanemethanamine + Tetrahydrofuran-2-carbaldehyde + DCM + Acetic Acid Imine Iminium Ion Formation (1-2h, RT) Reactants->Imine Stirring Reduction Reduction with STAB (12-24h, RT) Imine->Reduction Add STAB Workup Aqueous Workup (NaHCO3) Reduction->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Pure Compound 1 Purify->Product

Caption: Synthetic workflow for this compound.

A System for Self-Validation: Characterization and Purity Assessment

To ensure the reproducibility of any experiment using compound 1 , its identity and purity must be rigorously confirmed. The following is a multi-technique approach to characterization.

Technique Purpose Expected Observations for Compound 1
¹H NMR Structural confirmation and puritySignals corresponding to cyclohexyl, methylene bridge, and tetrahydrofuranyl protons. The N-H proton will likely be a broad singlet.[3][4][5]
¹³C NMR Carbon skeleton confirmationDistinct signals for each carbon environment. The carbons adjacent to the nitrogen will be shifted downfield.[5]
IR Spectroscopy Functional group identificationA single, sharp N-H stretch characteristic of a secondary amine around 3300-3350 cm⁻¹.[4][5] Absence of a C=O stretch from the starting aldehyde.
Mass Spectrometry Molecular weight confirmationA molecular ion peak (M+H)⁺ corresponding to the calculated molecular weight (198.33 g/mol ).
Chiral HPLC Enantiomeric purity assessmentIf a chiral synthesis or resolution is performed, this technique can separate and quantify the enantiomers.
Interpreting Spectroscopic Data
  • ¹H NMR: The N-H proton signal can be confirmed by a D₂O exchange experiment, where the peak disappears from the spectrum.[4][5]

  • Mass Spectrometry: The "Nitrogen Rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. For compound 1 (C₁₂H₂₃NO), the molecular weight is 197.32, which is inconsistent with this rule due to the presence of an oxygen atom. The rule strictly applies to compounds containing only C, H, N, and halogens.

Comparative Analysis and Contextual Alternatives

While compound 1 is unique, its constituent parts can be compared to more common building blocks used in drug discovery. The choice between these alternatives is driven by the specific hypothesis being tested at the biological target.

Structural Motif Compound 1 Alternative 1: Benzylamine Alternative 2: Morpholine Rationale for Choice
Core Amine SecondaryPrimary/SecondarySecondary (cyclic)Secondary amines offer a balance of H-bonding capability and steric bulk. Morpholine introduces rigidity and higher water solubility.
Hydrophobic Group CyclohexylmethylPhenylmethyl (Benzyl)N/ACyclohexyl is purely aliphatic and flexible. The benzyl group is flat, rigid, and capable of π-stacking interactions.
Polar/H-bond Acceptor TetrahydrofuranN/AEther oxygen in ringThe THFM in 1 provides a flexible H-bond acceptor. The morpholine oxygen is part of a rigid ring structure.

This comparative logic allows a researcher to rationally design a small library of compounds to probe a binding site. For example, if a researcher suspects a π-stacking interaction is possible, replacing the cyclohexylmethyl group with a benzyl group would be a logical next step.

The Challenge of Chirality and Reproducibility

The tetrahydrofuran ring in compound 1 contains a stereocenter at the C2 position. If the starting material, tetrahydrofuran-2-carbaldehyde, is racemic, then the final product will be a 1:1 mixture of two enantiomers.

This is a critical point for experimental reproducibility. Enantiomers can have identical physical properties but vastly different biological activities.[1]

Strategies for Chiral Control
  • Chiral Synthesis: Start with an enantiomerically pure form of tetrahydrofuran-2-carbaldehyde.

  • Chiral Resolution: Synthesize the racemic mixture and then separate the enantiomers. This is often achieved via:

    • Diastereomeric Salt Formation: Reacting the racemic amine with a chiral acid to form diastereomeric salts, which can be separated by crystallization.[6]

    • Enzymatic Kinetic Resolution: Using a lipase enzyme to selectively acylate one enantiomer, allowing for separation.[7][8]

Diagram of Chiral Resolution

G Racemate Racemic Compound 1 (R- and S-enantiomers) Diastereomers Diastereomeric Salts (R,R) and (S,R) Racemate->Diastereomers Salt Formation ChiralAcid Chiral Resolving Agent (e.g., Tartaric Acid) ChiralAcid->Diastereomers Separation Fractional Crystallization Diastereomers->Separation SaltR (R,R) Salt Separation->SaltR SaltS (S,R) Salt Separation->SaltS Base1 Basification SaltR->Base1 Base2 Basification SaltS->Base2 EnantR Pure R-enantiomer Base1->EnantR EnantS Pure S-enantiomer Base2->EnantS

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Failure to control for or, at a minimum, report the chiral nature of compound 1 would represent a significant flaw in experimental design, severely compromising the reproducibility and interpretation of any biological data generated.[9][10]

Conclusion

While this compound is not a common reagent with a wealth of published data, its synthesis and application can be approached with high scientific rigor. By following a well-defined synthetic protocol, employing a comprehensive suite of analytical techniques for validation, and critically considering the impact of stereochemistry, researchers can generate reliable and reproducible data. This guide provides the foundational logic and experimental framework necessary to confidently incorporate this and other novel chemical entities into sophisticated research and development programs.

References

  • Zhang, G., et al. (2013). Chiral Recognition and Kinetic Resolution of Aromatic Amines via Supramolecular Chiral Nanocapsules in Nonpolar Solvents. Journal of the American Chemical Society. Available at: [Link]

  • McCague, R. (2000). Resolution of chiral amines. Google Patents, EP1036189A1.
  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). University of Bath. Available at: [Link]

  • Shanley, A. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Available at: [Link]

  • Blacker, J., et al. (2017). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. ResearchGate. Available at: [Link]

  • Master Organic Chemistry. (2015). Reproducibility In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Fiveable. (n.d.). Spectroscopy of Amines. Organic Chemistry Class Notes. Available at: [Link]

  • Reddit. (2022). Reproducibility of Synthesis papers. r/chemistry. Available at: [Link]

  • Davies, T. (2014). Editorial Reproducibility of Results. Organic Process Research & Development. Available at: [Link]

  • Ziegler, F., et al. (2024). Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. Chemical Science. Available at: [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. OpenStax adaptation. Available at: [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry. Available at: [Link]

  • Enago Academy. (2017). Can Reproducibility in Chemical Research be Fixed?. Available at: [Link]

  • Dale, J. A., et al. (2008). Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality. Available at: [Link]

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A Comparative Analysis of N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine and Its Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive literature review of n-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine, a heterocyclic amine with potential pharmacological applications. Due to the limited publicly available data on this specific molecule, this review focuses on the synthesis and biological evaluation of closely related analogs, particularly N-substituted derivatives of tetrahydrofuran-2-ylmethylamine. By examining the structure-activity relationships (SAR) of these analogs, we can infer the potential applications and performance of the target compound. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this chemical scaffold.

Introduction: The Therapeutic Potential of Tetrahydrofurfurylamine Derivatives

The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. Derivatives of tetrahydrofurfurylamine, in particular, have garnered interest for their diverse pharmacological activities, including antidepressant, antibacterial, anti-HCV, and anti-inflammatory properties[1]. The combination of a flexible tetrahydrofuran ring and a reactive amino group provides a versatile platform for the synthesis of novel therapeutic agents.

The target of this review, this compound, combines the tetrahydrofurfurylamine moiety with a cyclohexylmethyl group. This addition increases the lipophilicity of the molecule, which can significantly influence its pharmacokinetic and pharmacodynamic properties. Understanding the impact of such substitutions is crucial for the rational design of new drugs.

Synthesis and Characterization of Analogs

The synthesis of N-substituted tetrahydrofurfurylamine derivatives typically involves a multi-step process. A common approach, as described in the literature, involves the initial reaction of tetrahydrofuran-2-ylmethylamine with a suitable electrophile, followed by further modification of the resulting intermediate.

General Synthetic Pathway

A representative synthetic scheme for generating N-substituted tetrahydrofurfurylamine analogs is outlined below. This pathway involves the initial formation of a sulfonamide, which can then be further alkylated or arylated.

Synthetic Pathway reactant1 Tetrahydrofuran-2-ylmethylamine intermediate N-(tetrahydrofuran-2-ylmethyl)-4- chlorobenzenesulfonamide reactant1->intermediate Mild basic medium reactant2 4-Chlorobenzenesulfonyl chloride reactant2->intermediate product N-Substituted Derivatives intermediate->product NaH, DMF reactant3 Alkyl/Aralkyl halides reactant3->product

Caption: General synthetic pathway for N-substituted tetrahydrofurfurylamine analogs.

Experimental Protocol: Synthesis of N-Substituted-N-(tetrahydrofuran-2-ylmethyl)-4-chlorobenzenesulfonamide

The following protocol is adapted from a study on the synthesis of N-substituted derivatives of tetrahydrofuran-2-ylmethylamine[1].

Materials:

  • N-(tetrahydrofuran-2-ylmethyl)-4-chlorobenzenesulfonamide

  • Appropriate alkyl or aralkyl halide

  • Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • In a clean, dry reaction vessel, dissolve N-(tetrahydrofuran-2-ylmethyl)-4-chlorobenzenesulfonamide in a minimal amount of DMF.

  • Add sodium hydride to the solution to activate the sulfonamide.

  • While stirring, add the desired alkyl or aralkyl halide to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to obtain the desired N-substituted derivative.

Comparative Biological Activity: Antimicrobial Screening

A key application of tetrahydrofurfurylamine derivatives is their potential as antimicrobial agents. The following section compares the antibacterial activity of a series of N-substituted analogs against various bacterial strains.

Experimental Data

The antibacterial activity of the synthesized analogs was evaluated using the minimum inhibitory concentration (MIC) method. The results are summarized in the table below.

Compound IDN-SubstituentS. aureus (MIC in µmoles/L)B. subtilis (MIC in µmoles/L)P. aeruginosa (MIC in µmoles/L)E. coli (MIC in µmoles/L)
5a n-Propyl> 50> 50> 50> 50
5b n-Butyl> 50> 50> 50> 50
5c Benzyl12.69 ± 1.5415.32 ± 1.2218.75 ± 1.6320.45 ± 1.38
5d 4-Methylbenzyl> 50> 50> 50> 50
5e 2-Phenylethyl> 50> 50> 50> 50
5f 3-Phenylpropyl> 50> 50> 50> 50
Ciprofloxacin (Standard)8.93 ± 1.0910.21 ± 1.1512.88 ± 1.2914.67 ± 1.41

Data adapted from Rehman et al., Pakistan Journal of Chemistry, 2014.[1]

Structure-Activity Relationship (SAR) Analysis

The experimental data reveals important insights into the structure-activity relationship of these analogs:

  • Influence of the N-Substituent: The nature of the N-substituent plays a critical role in the antibacterial activity. Simple alkyl chains (propyl and butyl) did not exhibit significant activity.

  • Aromatic Substitution: The presence of a benzyl group (Compound 5c ) resulted in moderate antibacterial activity against all tested strains. This suggests that the aromatic ring is crucial for the observed biological effect, possibly through π-π stacking interactions with bacterial enzymes or proteins.

  • Effect of Alkyl Chain Length in Aralkyl Groups: Interestingly, increasing the alkyl chain length between the nitrogen and the phenyl ring (as in 2-phenylethyl and 3-phenylpropyl substituents) led to a loss of activity. This indicates that a specific spatial arrangement of the aromatic ring relative to the core structure is necessary for antibacterial action.

Based on this SAR analysis, it can be inferred that this compound, which possesses a non-aromatic cyclohexyl group, might exhibit limited antibacterial activity compared to its benzylated analog. However, the increased lipophilicity and conformational flexibility of the cyclohexyl ring could lead to interactions with different biological targets, warranting further investigation into other potential applications such as analgesic or CNS-related activities, as suggested by studies on related cyclohexylamine derivatives.

Experimental Workflow: Antimicrobial Susceptibility Testing

The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Antimicrobial Susceptibility Testing cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Data Analysis prep_media Prepare Mueller-Hinton Broth inoculation Inoculate microtiter plate wells with bacterial suspension and compound dilutions prep_media->inoculation prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) prep_inoculum->inoculation prep_compounds Prepare serial dilutions of test compounds prep_compounds->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_results Visually inspect for turbidity incubation->read_results determine_mic Determine MIC (lowest concentration with no visible growth) read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Alternative Scaffolds and Future Directions

While the tetrahydrofurfurylamine scaffold shows promise, it is important to consider alternative heterocyclic systems in drug discovery. For instance, various nitrogen-containing heterocycles have demonstrated a broad range of biological activities and are present in numerous FDA-approved drugs.

Future research on this compound and its analogs should focus on:

  • Broader Biological Screening: Evaluating the compounds against a wider range of biological targets, including enzymes and receptors relevant to CNS disorders, pain, and inflammation.

  • In Vivo Studies: Promising candidates from in vitro screens should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Optimization of the Cyclohexyl Moiety: Investigating the effects of substitutions on the cyclohexyl ring to further explore the SAR and potentially enhance biological activity.

Conclusion

This comparative guide, based on the available literature for analogs, provides a foundational understanding of the potential applications of this compound. The synthesis and antimicrobial data for related N-substituted tetrahydrofurfurylamines suggest that the nature of the N-substituent is a critical determinant of biological activity. While direct experimental data for the target compound is lacking, the presented information serves as a valuable resource for guiding future research and development efforts in this area of medicinal chemistry. The exploration of this and related chemical scaffolds holds the potential for the discovery of novel therapeutic agents.

References

  • Rehman, A. et al. (2014). Synthesis, Spectral Characterization and biological activity of N-Substituted Derivatives of Tetrahydrofuran-2-ylmethylamine. Pakistan Journal of Chemistry, 4(1), 1-5. [Link]

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Safety Operating Guide

Navigating the Safe Handling of n-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to the safety of those conducting the experiments. The handling of novel chemical entities like n-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine, a compound with significant potential in various research applications, demands a meticulous and informed approach to personal protection. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring that your work can proceed with the highest degree of safety and confidence.

Understanding the Hazard Profile

Before any handling protocols can be established, a thorough understanding of the compound's hazard profile is paramount. Based on available safety data, this compound (CAS 356540-19-7) presents several key risks that dictate the required level of personal protection.

The primary hazards associated with this compound are:

  • Severe Skin Corrosion and Burns: Direct contact can cause significant damage to the skin.

  • Serious Eye Damage: The chemical is corrosive to the eyes and can lead to severe injury.[1]

  • Harmful if Swallowed: Ingestion of this compound is hazardous to health.

  • Potential for Allergic Skin Reaction: It may cause an allergic skin reaction upon contact.[1]

  • Respiratory Irritation: Vapors or aerosols may cause irritation to the respiratory tract.[2]

These hazards necessitate a comprehensive PPE strategy to create an effective barrier between the researcher and the chemical.

Core Principles of PPE Selection

The selection of appropriate PPE is not a one-size-fits-all approach. It is a risk-based decision-making process that considers the specific tasks to be performed, the potential for exposure, and the physical and chemical properties of the substance. The following workflow illustrates the key decision points in selecting the correct PPE for handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard & Risk Assessment cluster_selection PPE Selection cluster_procedure Handling Procedure A Identify Chemical: n-(Cyclohexylmethyl) (tetrahydro-2-furanyl)-methanamine B Review Safety Data Sheet (SDS): - Skin Corrosion (H314) - Eye Damage (H314) - Harmful if Swallowed (H302) - Skin Sensitizer (H317) A->B Consult C Eye and Face Protection: Chemical Splash Goggles AND Face Shield B->C Requires D Hand Protection: Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) B->D Requires E Body Protection: Chemical-Resistant Apron or Lab Coat B->E Requires F Respiratory Protection: (If aerosols/vapors are generated) NIOSH-approved respirator B->F Assess Need G Don PPE in Correct Sequence: 1. Gown/Apron 2. Respirator (if needed) 3. Goggles/Face Shield 4. Gloves C->G D->G E->G F->G H Safe Handling in a Ventilated Enclosure (e.g., Fume Hood) G->H I Doff PPE Carefully to Avoid Contamination H->I J Dispose of Contaminated PPE as Hazardous Waste I->J

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.